(S)-Tert-butyl 1-aminopropan-2-ylcarbamate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-aminopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXZBJAAOLPTKP-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30567217 | |
| Record name | tert-Butyl [(2S)-1-aminopropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30567217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146552-71-8 | |
| Record name | tert-Butyl [(2S)-1-aminopropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30567217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on (S)-Tert-butyl 1-aminopropan-2-ylcarbamate
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (S)-tert-butyl 1-aminopropan-2-ylcarbamate. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Chemical Identity and Core Properties
This compound is a chiral building block commonly utilized in organic and medicinal chemistry. The presence of a primary amine and a Boc-protected secondary amine makes it a valuable intermediate for the synthesis of more complex molecules, particularly peptidomimetics and other chiral compounds.
Table 1: Core Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 146552-71-8[1] |
| Molecular Formula | C₈H₁₈N₂O₂[1] |
| Molecular Weight | 174.24 g/mol [1] |
| InChI Key | JQXZBJAAOLPTKP-LURJTMIESA-N |
Table 2: Physicochemical and Computed Properties
| Property | Value |
| Physical Form | Solid |
| Purity | ≥95% |
| Storage Temperature | Refrigerator |
| Topological Polar Surface Area (TPSA) | 55.56 Ų (Value for a similar isomer)[2] |
| logP | 1.20 (Value for a similar isomer)[2] |
| Hydrogen Bond Donors | 1 (Value for a similar isomer)[2] |
| Hydrogen Bond Acceptors | 3 (Value for a similar isomer)[2] |
| Rotatable Bonds | 2 (Value for a similar isomer)[2] |
Safety and Handling
Proper handling of this compound is essential in a laboratory setting. The compound is classified as hazardous, and appropriate personal protective equipment (PPE) should be used.
Table 3: GHS Hazard Information
| Category | Code | Description |
| Signal Word | - | Warning |
| Hazard Statements | H302 | Harmful if swallowed |
| H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | |
| H335 | May cause respiratory irritation | |
| Precautionary Statements | P261 | Avoid breathing dust/fumes/gas/mist/vapors/spray |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Storage and Handling Recommendations:
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area, such as a refrigerator.[3]
-
Handling: Use only with adequate ventilation or under a chemical fume hood.[3][4] Avoid contact with skin, eyes, and clothing.[3] Wash hands thoroughly after handling.[3] Wear protective gloves, clothing, and eye/face protection.[3]
Role in Organic Synthesis
This compound is primarily used as a chiral intermediate. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the amine, which is stable under a variety of reaction conditions but can be easily removed with mild acids. This allows for selective reaction at the free primary amine, making it a versatile tool for constructing nitrogen-containing molecules.
Its applications include:
-
Peptide Synthesis: Used as a non-natural amino acid derivative to build complex peptides and peptidomimetics.[5]
-
Chiral Building Block: Serves as a foundational structure for the synthesis of enantiomerically pure pharmaceuticals and other complex organic molecules.[5]
Caption: General workflow for using the title compound in a coupling reaction.
Experimental Protocols
While a specific protocol for the synthesis of this compound is not detailed in the provided results, a representative experimental protocol for its use in a coupling reaction can be described based on common organic chemistry methods.
Protocol: Amide Coupling Reaction
This protocol outlines a general procedure for the acylation of the primary amine of this compound.
-
Reaction Setup:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 molar equivalent).
-
Dissolve the starting material in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile) to a concentration of approximately 0.1-0.5 M.
-
If the reaction requires a non-nucleophilic base to scavenge acid, add triethylamine (1.1-1.5 molar equivalents).
-
Cool the resulting mixture in an ice bath (0 °C).
-
-
Reagent Addition:
-
Slowly add the desired acylating agent (e.g., an acyl chloride or anhydride, 1.0-1.1 molar equivalents) dropwise to the stirred solution.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for a period of 2-16 hours.
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup and Isolation:
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure acylated product.
-
Caption: Step-by-step workflow for a typical amide coupling experiment.
References
Technical Guide: (S)-tert-Butyl 1-aminopropan-2-ylcarbamate
CAS Number: 146552-71-8
This technical guide provides a comprehensive overview of (S)-tert-butyl 1-aminopropan-2-ylcarbamate, a chiral building block essential for researchers, scientists, and professionals in drug development and organic synthesis. This document details its chemical and physical properties, provides a representative experimental protocol for its synthesis, and illustrates its utility in synthetic workflows.
Chemical and Physical Properties
This compound is a stable, solid compound at room temperature. Its key quantitative data are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 146552-71-8 | N/A |
| Molecular Formula | C₈H₁₈N₂O₂ | [1] |
| Molecular Weight | 174.24 g/mol | [1] |
| Boiling Point | 263.7 ± 23.0 °C at 760 mmHg | [2] |
| Density | 1.0 ± 0.1 g/cm³ | [2] |
| Physical Form | Solid | |
| Purity | ≥95% | |
| Storage Temperature | Refrigerator | |
| InChI Key | JQXZBJAAOLPTKP-LURJTMIESA-N |
Experimental Protocols
The synthesis of this compound typically involves the selective mono-N-Boc protection of (S)-1,2-diaminopropane. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its ease of removal under acidic conditions. Below is a representative experimental protocol based on common synthetic methods for mono-Boc protection of diamines.
Synthesis of this compound
This protocol describes a method for the selective mono-Boc protection of (S)-1,2-diaminopropane using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
(S)-1,2-diaminopropane
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Monoprotonation of the Diamine:
-
Dissolve (S)-1,2-diaminopropane (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of hydrochloric acid (1 equivalent) in methanol to the cooled diamine solution while stirring. This selectively protonates one of the amino groups, rendering it less reactive.
-
-
Boc Protection:
-
To the solution containing the monoprotonated diamine, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) in methanol dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Extraction:
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in water and adjust the pH to >12 with a sodium hydroxide solution to deprotonate the remaining ammonium salt.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers.
-
-
Purification:
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, the crude product can be further purified by column chromatography on silica gel.
-
Synthetic Workflow and Applications
This compound is a valuable chiral intermediate in organic synthesis. The presence of a protected and a free primary amine allows for selective functionalization, making it a key component in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
The following diagram illustrates a general workflow for the synthesis and subsequent utilization of this compound.
This workflow demonstrates the initial synthesis of the target compound from (S)-1,2-diaminopropane. Subsequently, the free primary amine of the synthesized carbamate can be selectively modified. Following this, the Boc protecting group can be removed under acidic conditions to reveal the second primary amine, which can then undergo further reactions to build more complex, stereochemically defined molecules. This stepwise approach is fundamental in the construction of active pharmaceutical ingredients (APIs) and other target molecules where chirality is a critical factor.
References
An In-depth Technical Guide to (S)-Tert-butyl 1-aminopropan-2-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (S)-tert-butyl 1-aminopropan-2-ylcarbamate, a chiral building block crucial in synthetic organic and medicinal chemistry. This document details its physicochemical properties, a validated synthesis protocol, and its significant applications, particularly in the realm of peptide and peptidomimetic drug development.
Core Compound Properties
This compound is a diamine derivative where one of the amino groups is protected by a tert-butoxycarbonyl (Boc) group. This structural feature is instrumental in its utility as a versatile intermediate in complex molecule synthesis.
| Property | Value | Citations |
| Molecular Weight | 174.24 g/mol | [1][2][3] |
| Molecular Formula | C₈H₁₈N₂O₂ | [1][2] |
| CAS Number | 146552-71-8 | [1][2][3] |
| Physical Form | Solid | [4] |
| Purity | Typically ≥95% | [4] |
| Storage Conditions | 2-8°C, inert atmosphere, dark place | [1] |
Synthesis Protocol
A general and effective method for the synthesis of this compound involves the reduction of a corresponding azide precursor.
Experimental Protocol: Hydrogenation of (S)-tert-butyl 1-azidopropan-2-ylcarbamate
-
Materials:
-
(S)-tert-butyl 1-azidopropan-2-ylcarbamate (starting material)
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
To a solution of (S)-tert-butyl 1-azidopropan-2-ylcarbamate (75.0 g, 0.375 mol) in methanol (1 L), add 10% Pd/C (2 g).
-
Stir the resulting suspension at room temperature under a hydrogen atmosphere for 4 hours.
-
Monitor the reaction for completion.
-
Upon completion, filter the reaction mixture to remove the Pd/C catalyst.
-
Wash the solid catalyst with methanol (100 mL).
-
Combine the filtrates and concentrate them under vacuum.
-
The resulting product, this compound (65.1 g, quantitative yield), can be used in subsequent steps without further purification.
-
-
Analytical Data:
-
¹H NMR (300 MHz, CDCl₃) δ ppm: 4.64 (br s, 1H), 3.64 (m, 1H), 2.75 (dd, J = 13.2, 5.1 Hz, 1H), 2.63 (dd, J = 13.2, 6.6 Hz, 1H), 1.45 (s, 9H), 1.31 (br s, 2H), 1.12 (d, J = 6.6 Hz, 3H).
-
Additional analytical data such as HPLC and LC-MS are often available from commercial suppliers upon request.[1]
Applications in Drug Development and Peptide Synthesis
The primary utility of this compound stems from the orthogonal nature of its two amino groups. The Boc-protected amine is stable under a variety of reaction conditions, while the free primary amine is available for nucleophilic attack or coupling reactions. This makes it an invaluable building block in the stepwise construction of larger molecules.
Role in Solid-Phase Peptide Synthesis (SPPS):
In SPPS, the controlled, sequential addition of amino acids is paramount. Boc-protected amino acids and diamines are foundational to this process. The Boc group prevents the self-polymerization of amino acid monomers during the activation and coupling steps.[5]
The general workflow involving a Boc-protected building block like this compound in SPPS is as follows:
-
Deprotection: An N-terminally protected amino acid attached to a solid support has its protecting group removed, typically under acidic conditions (e.g., with trifluoroacetic acid, TFA).
-
Neutralization: The newly exposed ammonium salt is neutralized to the free amine.
-
Coupling: The next amino acid in the sequence (in this case, a molecule like this compound) is activated and coupled to the free amine on the resin-bound peptide.
-
Wash: Excess reagents are washed away.
-
The cycle repeats, with the Boc group of the newly added residue being removed to allow for the next coupling reaction.
This strategic use of the Boc protecting group enables the precise synthesis of peptides and peptidomimetics with defined sequences and stereochemistry, which is critical for their biological function and therapeutic efficacy.[6][7]
References
An In-depth Technical Guide to the Synthesis of (S)-Tert-butyl 1-aminopropan-2-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (S)-tert-butyl 1-aminopropan-2-ylcarbamate, a chiral building block of significant interest in medicinal chemistry and drug development. The document details the predominant synthetic methodologies, complete with experimental protocols and quantitative data.
Introduction
This compound is a valuable chiral intermediate characterized by a terminal primary amine and a secondary amine protected by a tert-butoxycarbonyl (Boc) group. This structural arrangement allows for selective functionalization at the primary amine, making it a crucial component in the synthesis of complex molecules, including pharmaceutical agents and peptidomimetics. The stereocenter at the C2 position is critical for the biological activity of many target compounds. The most direct and common approach to its synthesis is the regioselective mono-N-Boc protection of the commercially available precursor, (S)-1,2-diaminopropane.
Synthesis Methodologies
The primary challenge in the synthesis of this compound lies in achieving selective protection of the secondary amine of (S)-1,2-diaminopropane in the presence of the more sterically accessible primary amine. However, due to the higher basicity and nucleophilicity of the primary amine, it is the one that preferentially reacts with the protecting agent. Therefore, the common methods achieve mono-protection at the primary amine, which would result in the isomeric product, (S)-tert-butyl 2-aminopropylcarbamate. To obtain the desired product, this compound, a multi-step synthesis is typically required, often starting from a different chiral precursor like (S)-alanine.
A common synthetic route involves the reduction of the carboxylic acid of N-Boc-(S)-alanine to the corresponding alcohol, followed by conversion of the hydroxyl group to a leaving group and subsequent displacement with an amino group.
A second, more direct, but less common approach reported for analogous diamines involves the selective deactivation of one amine group through mono-protonation, allowing for the protection of the other.
This guide will focus on a representative multi-step synthesis starting from (S)-alanine.
Experimental Protocols
This section details a representative experimental protocol for a multi-step synthesis of this compound.
Method 1: Synthesis from N-Boc-(S)-alanine
This method involves three main steps:
-
Protection of (S)-alanine with a Boc group.
-
Reduction of the carboxylic acid to an alcohol.
-
Conversion of the alcohol to an amine.
Step 1: Synthesis of N-Boc-(S)-alanine
-
Reaction:
-
(S)-Alanine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to yield N-Boc-(S)-alanine.
-
-
Materials:
-
(S)-Alanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve (S)-alanine (1.0 equivalent) in a 1:1 mixture of dioxane and 1 M aqueous NaOH.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the dioxane under reduced pressure.
-
Wash the aqueous residue with ethyl acetate (2 x 50 mL) to remove unreacted Boc₂O.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to yield N-Boc-(S)-alanine.
-
Step 2: Synthesis of (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate
-
Reaction:
-
N-Boc-(S)-alanine is reduced to the corresponding amino alcohol using a reducing agent such as lithium aluminum hydride (LiAlH₄) or by conversion to a mixed anhydride followed by reduction with sodium borohydride (NaBH₄). The mixed anhydride method is often preferred for its milder conditions.
-
-
Materials:
-
N-Boc-(S)-alanine
-
N-methylmorpholine (NMM)
-
Isobutyl chloroformate
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure (Mixed Anhydride Reduction):
-
Dissolve N-Boc-(S)-alanine (1.0 equivalent) in anhydrous THF and cool to -15 °C.
-
Add N-methylmorpholine (1.0 equivalent) and stir for 5 minutes.
-
Add isobutyl chloroformate (1.0 equivalent) dropwise, maintaining the temperature at -15 °C. Stir for 15 minutes.
-
In a separate flask, dissolve sodium borohydride (1.5 equivalents) in water and cool to 0 °C.
-
Slowly add the mixed anhydride solution to the NaBH₄ solution, keeping the temperature below 10 °C.
-
Stir at 0 °C for 30 minutes, then at room temperature for 2 hours.
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Step 3: Synthesis of this compound
-
Reaction:
-
The hydroxyl group of (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate is converted to a good leaving group (e.g., a mesylate or tosylate) and then displaced by an azide, followed by reduction to the amine.
-
-
Materials:
-
(S)-tert-butyl (1-hydroxypropan-2-yl)carbamate
-
Triethylamine (Et₃N)
-
Methanesulfonyl chloride (MsCl)
-
Sodium azide (NaN₃)
-
Dichloromethane (DCM), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Palladium on carbon (Pd/C) or Hydrogen gas (H₂)
-
Methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
-
Procedure:
-
Mesylation: Dissolve (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM and cool to 0 °C.
-
Add methanesulfonyl chloride (1.1 equivalents) dropwise.
-
Stir at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Wash the reaction mixture with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude mesylate, which is used in the next step without further purification.
-
Azide Displacement: Dissolve the crude mesylate in anhydrous DMF and add sodium azide (3.0 equivalents).
-
Heat the mixture to 80 °C and stir for 12-16 hours.
-
Cool to room temperature, add water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Reduction: Dissolve the crude azide in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite® and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography to obtain this compound.
-
Quantitative Data
The following table summarizes representative yields for key steps in the synthesis of mono-Boc protected diamines, which are analogous to the target molecule. The yields for the specific multi-step synthesis of this compound can vary depending on the specific conditions and reagents used.
| Step | Starting Material | Product | Typical Yield (%) | Reference(s) |
| Mono-Boc Protection of 1,2-diaminopropane (Isomeric Product) | 1,2-diaminopropane | tert-butyl (2-aminopropyl)carbamate | 72 | [1] |
| Mono-Boc Protection of ethylenediamine | ethylenediamine | N-(2-aminoethyl)carbamic acid tert-butyl ester | 87 | [2] |
| Mono-Boc Protection of (1R,2R)-cyclohexane-1,2-diamine (in-situ HCl) | (1R,2R)-cyclohexane-1,2-diamine | tert-butyl (1R,2R)-2-aminocyclohexylcarbamate | 66 | [3][4] |
Characterization Data for this compound
| Data Type | Description |
| Appearance | Solid.[5] |
| Purity | ≥95%.[5] |
| ¹H NMR | (CDCl₃, 400 MHz): δ 7.69 (brs, NH), 5.07 (brs, NH₂), 3.14 (brs, 1H), 3.02 (m, 1H), 2.90 (m, 1H), 1.45 (s, 9H), 1.08 (d, J = 6.4 Hz, 3H). (for the isomeric tert-butyl (2-aminopropyl)carbamate).[1] |
| ¹³C NMR | (CDCl₃, 100 MHz): δ 156.4, 79.2, 47.8, 47.1, 28.4, 20.1. (for the isomeric tert-butyl (2-aminopropyl)carbamate).[1] |
| Mass Spec. | EIMS m/z: [M]+ 174 N.D., 101 (24), 75 (11), 57 (100), 44 (100). (for the isomeric tert-butyl (2-aminopropyl)carbamate).[1] |
Mandatory Visualizations
The following diagrams illustrate the synthetic pathway and the general experimental workflow.
Caption: Multi-step synthesis pathway from (S)-alanine.
Caption: General workflow for the final amination step.
References
Spectroscopic and Synthetic Profile of (S)-Tert-butyl 1-aminopropan-2-ylcarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for (S)-Tert-butyl 1-aminopropan-2-ylcarbamate, a chiral building block of significant interest in medicinal chemistry and drug development. This document details available spectroscopic data, outlines a detailed experimental protocol for its synthesis, and presents this information in a structured format for ease of reference and comparison.
Spectroscopic Data
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the hydrogen atoms within the molecule.
| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment | Reference |
| 4.64 | br s | 1H | -NH -COO- | [1] |
| 3.64 | m | 1H | -CH (CH₃)- | [1] |
| 2.75 | dd, J = 13.2, 5.1 Hz | 1H | -CH ₂-NH₂ (one H) | [1] |
| 2.63 | dd, J = 13.2, 6.6 Hz | 1H | -CH ₂-NH₂ (one H) | [1] |
| 1.45 | s | 9H | -C(CH ₃)₃ | [1] |
| 1.31 | br s | 2H | -NH₂ | [1] |
| 1.12 | d, J = 6.6 Hz | 3H | -CH(CH ₃)- | [1] |
Solvent: CDCl₃, Frequency: 300 MHz
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific ¹³C NMR data for the (S)-enantiomer is not available, the following table presents expected chemical shift ranges based on analogous structures.
| Expected Chemical Shift (δ) [ppm] | Assignment |
| ~156 | C =O (Carbamate) |
| ~79 | -C (CH₃)₃ |
| ~40-50 | -C H(CH₃)- |
| ~40-50 | -C H₂-NH₂ |
| ~28 | -C(C H₃)₃ |
| ~18-20 | -CH(C H₃)- |
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups. The following are characteristic absorption frequencies for carbamates.
| **Frequency (cm⁻¹) ** | Vibration | Functional Group |
| ~3400-3200 | N-H Stretch | Amine (NH₂) and Amide (N-H) |
| ~2970-2850 | C-H Stretch | Aliphatic |
| ~1700-1670 | C=O Stretch | Carbamate |
| ~1540-1510 | N-H Bend | Amide |
| ~1250 & ~1160 | C-O Stretch | Carbamate |
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.
| m/z | Assignment |
| 175.14 | [M+H]⁺ (Calculated: 175.1441) |
| 119.09 | [M - C₄H₈]⁺ or [M - isobutylene]⁺ |
| 101.08 | [M - Boc]⁺ |
| 57.07 | [C₄H₉]⁺ (tert-butyl cation) |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is through the reduction of the corresponding azide precursor.[1]
Reaction Scheme:
Materials:
-
(S)-tert-butyl 1-azidopropan-2-ylcarbamate
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogenation apparatus (e.g., balloon or Parr shaker)
-
Filtration apparatus (e.g., Büchner funnel or Celite pad)
-
Rotary evaporator
Procedure:
-
To a solution of (S)-tert-butyl 1-azidopropan-2-ylcarbamate (1 equivalent) in methanol, add 10% Pd/C (catalytic amount).
-
The reaction mixture is stirred under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenation apparatus) at room temperature.
-
The reaction progress is monitored by a suitable technique (e.g., TLC or LC-MS) until the starting material is completely consumed.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.
-
The filter cake is washed with methanol to ensure complete recovery of the product.
-
The combined filtrate is concentrated under reduced pressure using a rotary evaporator to yield this compound. The product is often obtained in high purity and can be used in subsequent steps without further purification.[1]
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of the synthesized compound.
This guide serves as a valuable resource for professionals engaged in research and development activities involving this compound. The provided data and protocols are intended to facilitate the efficient and accurate use of this important chiral building block.
References
In-Depth Technical Guide to the Purity Analysis of (S)-Tert-butyl 1-aminopropan-2-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for determining the chemical and chiral purity of (S)-Tert-butyl 1-aminopropan-2-ylcarbamate. This compound, a key chiral building block in pharmaceutical synthesis, requires rigorous purity assessment to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
Compound Profile
This compound, also known as tert-butyl (1S)-2-amino-1-methylethylcarbamate, is a carbamate-protected diamine. Its structure features a chiral center, making enantiomeric purity a critical quality attribute.
| Parameter | Value |
| CAS Number | 146552-71-8[1][2][3] |
| Molecular Formula | C₈H₁₈N₂O₂[1][2] |
| Molecular Weight | 174.24 g/mol [1][2] |
| Appearance | Solid[1] |
Purity Specifications from Commercial Suppliers
The purity of this compound can vary between suppliers. The following table summarizes the advertised purity levels from various sources. It is imperative to obtain a lot-specific Certificate of Analysis (COA) for detailed purity information.
| Supplier | Advertised Purity | Notes |
| Sigma-Aldrich | 95%[1] | - |
| BLDpharm | Not specified, but offers analytical data (NMR, HPLC, LC-MS)[2] | - |
| BIOSYNCE | >97% for the (R)-enantiomer[4] | Purity for the (S)-enantiomer is not explicitly stated but can be inferred to be similar. |
| ChemScene | ≥98% for a related N-methylated derivative[5] | While not the exact compound, it indicates achievable purity for similar structures. |
| Unnamed Supplier | min 98% for the (R)-enantiomer[6] | - |
Key Analytical Techniques for Purity Determination
A multi-technique approach is essential for the comprehensive purity analysis of this compound, encompassing chromatographic and spectroscopic methods.[]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds. For this compound, both reversed-phase and chiral HPLC are crucial.
3.1.1. Reversed-Phase HPLC for Chemical Purity
Reversed-phase HPLC (RP-HPLC) is employed to separate the main compound from its organic impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the initial mobile phase composition.
-
Injection Volume: 10 µL.
3.1.2. Chiral HPLC for Enantiomeric Purity
Chiral HPLC is essential to quantify the amount of the unwanted (R)-enantiomer.[8]
Experimental Protocol:
-
Instrumentation: HPLC system with a UV or photodiode array (PDA) detector.
-
Column: A chiral stationary phase (CSP) column, such as one based on amylose or cellulose derivatives (e.g., Chiralpak IC-3).[8]
-
Mobile Phase: An isocratic mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a basic modifier like diethylamine (0.1%) to improve peak shape.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase.
-
Injection Volume: 5 µL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can be used for purity assessment by identifying and quantifying impurities with distinct NMR signals.[9]
Experimental Protocol (¹H NMR):
-
Instrumentation: A 400 MHz or higher NMR spectrometer.[10]
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[9][10]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used.[10]
-
Data Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Analysis: The characteristic singlet from the nine equivalent protons of the tert-butyl group around 1.4 ppm is a key indicator of the Boc-protecting group.[9] Integration of signals corresponding to the main compound and any impurities can be used for quantitative analysis.
Mass Spectrometry (MS)
Mass spectrometry, often coupled with a chromatographic separation technique like HPLC (LC-MS) or GC (GC-MS), is used to confirm the molecular weight of the compound and to identify impurities.[]
Experimental Protocol (LC-MS):
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Utilize the RP-HPLC conditions described in section 3.1.1.
-
MS Parameters:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
-
Analysis: The expected [M+H]⁺ ion for this compound would be at m/z 175.14. The presence of other ions may indicate impurities.
Visualized Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the logical workflow for the purity analysis of this compound.
Caption: Overall workflow for the purity analysis of this compound.
Caption: Logical relationships between analytical techniques and purity attributes.
References
- 1. This compound | 146552-71-8 [sigmaaldrich.com]
- 2. 146552-71-8|this compound|BLD Pharm [bldpharm.com]
- 3. biosynce.com [biosynce.com]
- 4. biosynce.com [biosynce.com]
- 5. chemscene.com [chemscene.com]
- 6. calpaclab.com [calpaclab.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
(S)-Tert-butyl 1-aminopropan-2-ylcarbamate: A Chiral Building Block for Asymmetric Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-tert-butyl 1-aminopropan-2-ylcarbamate is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its structure, featuring a stereochemically defined 1,2-diamine backbone with one amine protected by a tert-butoxycarbonyl (Boc) group, allows for selective functionalization at the free primary amine. This differential protection is crucial for the construction of complex chiral molecules, including ligands for asymmetric catalysis, peptide mimetics, and pharmaceutical intermediates. This guide provides a comprehensive overview of the synthesis, properties, and applications of this versatile chiral building block, complete with detailed experimental protocols and data.
Physicochemical Properties
This compound is a stable, crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₁₈N₂O₂ |
| Molecular Weight | 174.24 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 146552-71-8 |
| Purity | Typically ≥95% |
| Storage Temperature | Refrigerator (2-8 °C) |
Synthesis of this compound
The synthesis of this compound is achieved through the selective mono-Boc protection of (S)-1,2-diaminopropane. A common and efficient method involves the in situ generation of a monoprotonated diamine salt, which then selectively reacts with di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocol: Selective Mono-Boc Protection
This protocol is adapted from general methods for the mono-Boc protection of diamines.[1][2][3]
Materials:
-
(S)-1,2-Diaminopropane
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (Me₃SiCl)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Deionized Water
-
Diethyl ether (Et₂O)
-
Sodium Hydroxide (NaOH) solution (2N)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-1,2-diaminopropane (1.0 equivalent) in anhydrous methanol.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add chlorotrimethylsilane (1.0 equivalent) dropwise to the stirred solution. A white precipitate may form.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in methanol to the reaction mixture.
-
Stir the reaction at room temperature for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with deionized water.
-
Wash the aqueous layer with diethyl ether (2 x volume of aqueous layer) to remove any di-Boc protected by-product.
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.
-
Extract the product into dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography on silica gel if necessary.
Expected Yield: Based on similar reactions, a yield of 60-80% can be expected.[2]
Synthesis Workflow
Applications as a Chiral Building Block
The primary utility of this compound lies in its ability to introduce a chiral 1,2-diamine moiety into a target molecule in a controlled manner. The Boc-protected amine is stable under various reaction conditions, allowing for chemistry to be performed at the free primary amine. The Boc group can then be readily removed under acidic conditions to liberate the second amine for further functionalization.
Application Example: Synthesis of a Chiral Schiff Base Ligand
Chiral Schiff base ligands are widely used in asymmetric catalysis. This compound can be used to synthesize such ligands. The synthesis involves two key steps: deprotection of the Boc group followed by condensation with a suitable aldehyde.
Part 1: Boc Deprotection
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in a minimal amount of a suitable solvent or suspend it directly in the HCl solution.
-
Add a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1 to 4 hours, monitoring the reaction by TLC.
-
The product, (S)-1,2-diaminopropane dihydrochloride, will precipitate as a white solid.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
Part 2: Schiff Base Formation
This protocol is for the synthesis of a representative chiral Schiff base ligand, (S)-N,N'-bis(salicylidene)-1,2-propanediamine.
Materials:
-
(S)-1,2-Diaminopropane dihydrochloride (from Part 1)
-
Salicylaldehyde
-
Absolute Ethanol
-
Sodium hydroxide (or a suitable base to neutralize the HCl salt)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure:
-
Suspend (S)-1,2-diaminopropane dihydrochloride in absolute ethanol.
-
Add a suitable base (e.g., sodium hydroxide or triethylamine) to neutralize the hydrochloride salt and liberate the free diamine.
-
To the stirred solution, add salicylaldehyde (2.0 equivalents).
-
Heat the resulting mixture to reflux and maintain for 2-4 hours. A yellow precipitate should form.
-
After cooling to room temperature, collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the pure ligand.
Quantitative Data for a Representative Schiff Base Synthesis:
| Parameter | Value |
| Reactants | (S)-1,2-Diaminopropane, Salicylaldehyde (2 eq.) |
| Solvent | Absolute Ethanol |
| Reaction Time | 4 hours |
| Reaction Temperature | Reflux |
| Product Yield | ~90% |
| Appearance | Yellow solid |
Application Workflow
Conclusion
This compound is a cornerstone chiral building block for the synthesis of enantiomerically pure compounds. Its straightforward preparation via selective mono-Boc protection of (S)-1,2-diaminopropane and the differential reactivity of its two amino groups make it an invaluable tool for medicinal chemists and synthetic organic chemists. The detailed protocols and workflows provided in this guide offer a practical framework for the synthesis and application of this important molecule in the pursuit of novel chiral drugs and catalysts.
References
The Pivotal Role of (S)-tert-Butyl 1-aminopropan-2-ylcarbamate in Asymmetric Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-tert-Butyl 1-aminopropan-2-ylcarbamate , a chiral mono-Boc-protected 1,2-diaminopropane, has emerged as a critical and versatile building block in the field of asymmetric synthesis. Its unique structural features, possessing both a readily derivatizable primary amine and a protected secondary amine on a chiral scaffold, make it an invaluable precursor for the development of a wide array of chiral ligands, catalysts, and auxiliaries. These, in turn, are instrumental in the stereoselective synthesis of complex molecules, a cornerstone of modern drug discovery and development. This technical guide provides an in-depth analysis of the synthesis, applications, and methodologies associated with this compound, offering a comprehensive resource for professionals in the chemical and pharmaceutical sciences.
Synthesis of this compound
The efficient and selective synthesis of this compound is paramount to its utility. The primary challenge lies in the selective protection of one amine group in the parent (S)-1,2-diaminopropane. A widely adopted and effective method involves the in situ generation of the diamine monohydrochloride salt, which then allows for the selective acylation of the more nucleophilic primary amine.
Experimental Protocol: Mono-Boc Protection of (S)-1,2-Diaminopropane
This protocol outlines a common procedure for the synthesis of this compound.
Materials:
-
(S)-1,2-Diaminopropane
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Chlorotrimethylsilane (TMSCl) or Hydrochloric Acid (HCl)
-
Methanol (anhydrous)
-
Diethyl ether
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Formation of the Monohydrochloride Salt: (S)-1,2-Diaminopropane (1.0 eq) is dissolved in anhydrous methanol under an inert atmosphere and cooled to 0 °C. To this solution, a solution of HCl in methanol (1.0 eq) or TMSCl (1.0 eq) is added dropwise. The reaction mixture is stirred at room temperature for 30 minutes to allow for the formation of the monohydrochloride salt.
-
Boc Protection: The reaction mixture is cooled again to 0 °C, and a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0-1.2 eq) in methanol is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and washed with diethyl ether to remove any di-Boc protected byproduct. The aqueous layer is then basified to a pH > 12 with a NaOH solution and extracted with dichloromethane. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel to afford pure this compound.
Role in Asymmetric Catalysis: A Precursor to Chiral Ligands
The primary application of this compound in asymmetric synthesis is as a chiral precursor for the construction of more elaborate chiral ligands. The free primary amine serves as a handle for derivatization, while the Boc-protected secondary amine can be deprotected at a later stage to introduce further complexity or to act as a coordinating atom in the final ligand.
Synthesis of Chiral Schiff Base and Salen-type Ligands
A common strategy involves the condensation of the primary amine of this compound with salicylaldehyde or its derivatives to form chiral Schiff base ligands. Subsequent deprotection of the Boc group and further reaction can lead to the formation of tetradentate Salen-type ligands.
Experimental Protocol: Synthesis of a Chiral Schiff Base Ligand
Materials:
-
This compound
-
Salicylaldehyde (or a substituted derivative)
-
Ethanol or Methanol
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) for Boc deprotection
Procedure:
-
Schiff Base Formation: To a solution of this compound (1.0 eq) in ethanol, salicylaldehyde (1.0 eq) is added. The mixture is stirred at room temperature or gently heated for several hours until the condensation is complete, as monitored by TLC. The resulting Schiff base can be isolated by removal of the solvent.
-
Boc Deprotection (Optional, for Salen synthesis): The purified Schiff base is dissolved in a suitable solvent (e.g., dichloromethane) and treated with an acid such as TFA or a solution of HCl in an organic solvent to remove the Boc protecting group.
-
Formation of Salen Ligand: The deprotected amino-Schiff base can then be reacted with a second equivalent of salicylaldehyde to form the symmetric Salen ligand.
Applications in Enantioselective Transformations
Chiral ligands derived from this compound, when complexed with various transition metals, form highly effective catalysts for a range of asymmetric transformations. These include, but are not limited to, asymmetric hydrogenation, epoxidation, and cyclopropanation reactions.
Asymmetric Transfer Hydrogenation
Chiral diamine-based ligands are well-established in the field of asymmetric transfer hydrogenation of ketones and imines, yielding valuable chiral alcohols and amines. While specific data for ligands derived directly from this compound is not extensively documented in readily available literature, the performance of catalysts based on the parent (S)-1,2-diaminopropane scaffold provides a strong indication of their potential. For instance, Ru(II) complexes of N-sulfonylated (S,S)-1,2-diphenylethylenediamine are known to catalyze the asymmetric transfer hydrogenation of acetophenone with high conversion and enantioselectivity. It is highly probable that analogous catalysts derived from (S)-1,2-diaminopropane would exhibit similar efficacy.
Table 1: Representative Data for Asymmetric Transfer Hydrogenation of Acetophenone with Chiral Diamine-based Catalysts
| Chiral Diamine Ligand | Metal | Hydrogen Donor | Conversion (%) | Enantiomeric Excess (ee, %) |
| N-Tosylated-(S,S)-DPEN | Ru(II) | HCOOH/NEt₃ | >99 | 98 |
| N-Ms-(S,S)-DPEN | Ru(II) | i-PrOH | >99 | 97 |
| Ts-(S,S)-1,2-cyclohexanediamine | Ru(II) | HCOOH/NEt₃ | >99 | 95 |
Note: Data presented is for analogous and well-studied chiral diamine ligands to illustrate the potential of catalysts derived from (S)-1,2-diaminopropane.
Experimental Protocol: General Procedure for Asymmetric Transfer Hydrogenation of a Prochiral Ketone
Materials:
-
Prochiral ketone (e.g., acetophenone)
-
Chiral Ru(II)-diamine complex (catalyst)
-
Formic acid/triethylamine azeotrope or isopropanol (hydrogen donor)
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
Procedure:
-
Catalyst Preparation: The chiral Ru(II)-diamine complex is either pre-formed or generated in situ by reacting a suitable ruthenium precursor with the chiral ligand.
-
Reaction Setup: In a reaction vessel under an inert atmosphere, the prochiral ketone (1.0 eq) and the chiral catalyst (0.1-1 mol%) are dissolved in the anhydrous solvent.
-
Hydrogenation: The hydrogen donor (formic acid/triethylamine or isopropanol) is added, and the reaction mixture is stirred at the appropriate temperature (typically ranging from room temperature to 80 °C). The reaction progress is monitored by GC or HPLC.
-
Work-up and Analysis: Upon completion, the reaction is quenched, and the product is extracted. The organic layers are combined, dried, and concentrated. The conversion and enantiomeric excess of the chiral alcohol product are determined by chiral GC or HPLC analysis.
Future Outlook
This compound remains a building block with significant untapped potential. While its role as a precursor to chiral ligands is established in principle, a broader exploration of its derivatives in a wider range of asymmetric transformations is warranted. The development of novel catalysts derived from this scaffold could lead to breakthroughs in stereoselective synthesis, particularly in the production of enantiomerically pure pharmaceuticals. Further research into the synthesis of unsymmetrical Salen and Salan ligands, leveraging the differential reactivity of the two amino groups, could provide access to a new generation of highly effective and tunable catalysts. The data and protocols presented herein serve as a foundation for researchers to further innovate and expand the applications of this valuable chiral synthon.
The Indispensable Role of Boc-Protected Chiral Diamines in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, the precise control of molecular architecture is paramount. Chirality, a fundamental property of many biologically active molecules, often dictates their pharmacological and toxicological profiles. Consequently, the synthesis of enantiomerically pure compounds is a cornerstone of medicinal chemistry. Within the synthetic chemist's toolkit, chiral diamines have emerged as exceptionally versatile building blocks and ligands. The strategic use of the tert-butyloxycarbonyl (Boc) protecting group has further enhanced their utility, enabling chemists to selectively manipulate these crucial synthons. This technical guide provides a comprehensive overview of the synthesis, applications, and experimental methodologies associated with Boc-protected chiral diamines in the field of medicinal chemistry.
Chiral diamines are organic compounds containing two amine functional groups and at least one stereocenter, rendering the molecule non-superimposable on its mirror image. This chirality is critical, as the different enantiomers of a drug can exhibit vastly different biological activities.[1] The 1,2-diamine motif is a particularly privileged structure found in numerous natural products and pharmaceutical agents.[2][3][4][5][6] The ability of these diamines to act as bidentate ligands for metal catalysts has made them indispensable in asymmetric synthesis, allowing for the creation of chiral molecules with high enantioselectivity.[7][8][9]
The Boc protecting group is one of the most widely used amine protecting groups in organic synthesis due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[10][11][12][13] In the context of chiral diamines, the Boc group allows for the selective protection of one amine functionality, enabling differential reactivity at the two nitrogen atoms. This selective protection is crucial for the construction of complex molecular architectures found in many modern pharmaceuticals.
The Strategic Importance of Boc Protection
The selective protection of one of the two amine groups in a chiral diamine is a critical step in many synthetic routes. Mono-Boc-protected diamines are valuable intermediates that allow for subsequent transformations at the unprotected amine, such as amide bond formation, alkylation, or sulfonylation. This strategy is essential for building the complex scaffolds of drug candidates.
Several methods have been developed for the selective mono-Boc protection of diamines. A common and effective strategy involves the in situ generation of the diamine monohydrochloride salt, followed by reaction with di-tert-butyl dicarbonate ((Boc)₂O).[14][15][16][17] This approach leverages the decreased nucleophilicity of the protonated amine, directing the acylation to the free amine.
Core Applications in Medicinal Chemistry
Boc-protected chiral diamines are instrumental in several key areas of medicinal chemistry:
-
Asymmetric Catalysis: Chiral diamines, often used in conjunction with transition metals like ruthenium and rhodium, form highly effective catalysts for a variety of asymmetric transformations.[7][18] These include asymmetric hydrogenations, transfer hydrogenations, and C-C bond-forming reactions, which are fundamental to the synthesis of enantiomerically pure drug intermediates.[7][19] Prominent examples of chiral diamine ligands include derivatives of 1,2-diphenylethylenediamine (DPEN) and trans-1,2-diaminocyclohexane (DACH).[7]
-
Synthesis of Bioactive Molecules: The vicinal diamine moiety is a key structural feature in a wide range of biologically active compounds, including antiviral agents like Oseltamivir (Tamiflu) and anticancer drugs such as Eloxatin (Oxaliplatin).[2] The synthesis of these complex molecules often relies on the use of chiral diamine building blocks, where Boc protection plays a crucial role in the synthetic strategy.
-
Scaffolds for Combinatorial Chemistry: Conformationally restricted chiral diamines serve as excellent scaffolds for the generation of compound libraries for high-throughput screening.[20] The well-defined spatial orientation of the two amino groups allows for the systematic exploration of chemical space around a rigid core, facilitating the discovery of new drug leads.
Data Presentation: Synthesis of Mono-Boc-Protected Diamines
The following table summarizes the yields of various mono-Boc-protected diamines synthesized using the in situ HCl generation method with Me₃SiCl.[15][16]
| Diamine | Product | Yield (%) | Purity (%) |
| (1R,2R)-1,2-Diaminocyclohexane | tert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate | 66 | >99 |
| (1S,2S)-1,2-Diphenylethane-1,2-diamine | tert-Butyl ((1S,2S)-2-amino-1,2-diphenylethyl)carbamate | 45 | 98 |
| 1,3-Diaminopropane | tert-Butyl (3-aminopropyl)carbamate | 55 | 99 |
| 1,4-Diaminobutane | tert-Butyl (4-aminobutyl)carbamate | 19 | 93 |
| 1,5-Diaminopentane | tert-Butyl (5-aminopentyl)carbamate | 61 | 97 |
| 1,6-Diaminohexane | tert-Butyl (6-aminohexyl)carbamate | 65 | >99 |
| 1,7-Diaminoheptane | tert-Butyl (7-aminoheptyl)carbamate | 68 | >99 |
| 1,8-Diaminooctane | tert-Butyl (8-aminooctyl)carbamate | 70 | >99 |
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of a Chiral Diamine using in situ Generated HCl from Me₃SiCl[15][16]
This protocol describes a general one-pot procedure for the selective mono-Boc protection of diamines.
Materials:
-
Diamine (e.g., (1R,2R)-1,2-Diaminocyclohexane) (1 equivalent)
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (Me₃SiCl) (1 equivalent)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1 equivalent)
-
Water
-
Diethyl ether
-
2N Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the diamine (1 equivalent) in anhydrous methanol at 0 °C in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add chlorotrimethylsilane (1 equivalent) dropwise to the cooled solution. A white precipitate of the diamine monohydrochloride may form.
-
Allow the reaction mixture to warm to room temperature and stir for a short period to ensure complete formation of the monohydrochloride salt.
-
Add a small amount of water (e.g., 1 mL for a ~4g scale reaction) to the mixture.
-
Add a solution of di-tert-butyl dicarbonate (1 equivalent) in methanol to the reaction mixture.
-
Stir the mixture at room temperature for 1 hour.
-
Dilute the reaction mixture with water.
-
Wash the aqueous layer with diethyl ether to remove any di-Boc byproduct.
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.
-
Extract the product from the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate in vacuo to yield the mono-Boc-protected diamine.
Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)[22][23]
This protocol outlines a standard procedure for the removal of a Boc protecting group from an amine.
Materials:
-
Boc-protected amine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the Boc-protected amine in dichloromethane.
-
Add an excess of trifluoroacetic acid to the solution (typically 25-50% v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, remove the volatiles (DCM and excess TFA) in vacuo.
-
The crude product, the amine salt of trifluoroacetic acid, can often be used without further purification. If necessary, it can be neutralized with a base and extracted.
Visualizations
Caption: A generalized experimental workflow for the selective mono-Boc protection of chiral diamines.
References
- 1. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Metal-catalysed 1,2-diamination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vicinal diamino functionalities as privileged structural elements in biologically active compounds and exploitation of their synthetic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Chiral diamines in asymmetric synthesis - UCL Discovery [discovery.ucl.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 13. Boc | BroadPharm [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 16. redalyc.org [redalyc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. nbinno.com [nbinno.com]
- 20. lifechemicals.com [lifechemicals.com]
A Guide to the Synthesis of Chiral Ligands: Core Starting Materials and Methodologies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral ligands are indispensable tools in modern chemistry, particularly in the realm of asymmetric catalysis. Their ability to induce stereoselectivity in chemical transformations is paramount for the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical, agrochemical, and fine chemical industries. The strategic selection of a starting material is a crucial first step that dictates the synthetic route, efficiency, and economic viability of producing a target chiral ligand. This guide provides a comprehensive overview of the primary sources of chirality for ligand synthesis, detailed experimental protocols for the preparation of key ligand classes, and a summary of quantitative data to aid in the selection of synthetic strategies.
Foundational Strategies for Inducing Chirality
The synthesis of chiral ligands fundamentally relies on two strategic approaches to introduce and control stereochemistry: the use of a "chiral pool" and the application of chiral resolution techniques.
-
The Chiral Pool: Nature's Building Blocks The chiral pool comprises readily available, enantiomerically pure compounds derived from natural sources. This approach is highly efficient as the stereochemical information is already embedded in the starting material. Key contributors to the chiral pool include:
-
Amino Acids: Nineteen of the twenty common amino acids are chiral and are available in both enantiopure forms, making them exceptionally valuable for asymmetric synthesis. Their functional groups (amine and carboxylic acid) provide versatile handles for synthetic elaboration.
-
Carbohydrates: Sugars like D-glucose can be transformed into a variety of chiral building blocks, including pyranoses, furanoses, and their derivatives. Their polyfunctionality allows for diverse synthetic manipulations.
-
Terpenes: Abundant and inexpensive terpenes such as limonene, pinene, and camphor serve as excellent chiral starting materials.
-
Hydroxy Acids: Tartaric acid and mandelic acid are classical and widely used chiral resolving agents and synthons.
-
-
Chiral Resolution: Separating Enantiomers When a chiral compound is synthesized from achiral precursors, it typically forms as a racemic mixture (a 50:50 mixture of both enantiomers). Chiral resolution is the process of separating these enantiomers. Common methods include:
-
Diastereomeric Salt Formation: This is a classical and robust technique, particularly for racemic amines and carboxylic acids. A chiral resolving agent, such as tartaric acid, is reacted with the racemate to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer is then recovered by removing the resolving agent.
-
Kinetic Resolution: In this method, one enantiomer of a racemic mixture reacts at a faster rate with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the other enantiomer.
-
Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) to separate enantiomers based on their differential interactions with the CSP.
-
Synthesis of Privileged Chiral Ligands: Protocols and Data
Certain classes of chiral ligands have demonstrated broad applicability and high efficacy in a wide range of asymmetric transformations and are often referred to as "privileged ligands." This section details the synthesis of three such classes: Bis(oxazoline) (BOX), Salen, and Chiral Phosphine ligands.
Bis(oxazoline) (BOX) Ligands from the Chiral Pool
BOX ligands are C2-symmetric ligands widely used in asymmetric catalysis. They are readily synthesized from chiral amino alcohols, which are often derived from the reduction of naturally occurring amino acids.
This protocol describes the synthesis of (S,S)-2,2'-(propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole).
Step 1: Synthesis of the Bis(amide) Intermediate
-
To a solution of (S)-valinol (2.06 g, 20 mmol) and triethylamine (3.04 g, 30 mmol) in dichloromethane (50 mL) at 0 °C, slowly add a solution of malonyl chloride (1.41 g, 10 mmol) in dichloromethane (20 mL).
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude bis(amide).
Step 2: Cyclization to the BOX Ligand
-
Dissolve the crude bis(amide) in thionyl chloride (10 mL) at 0 °C and stir for 2 hours.
-
Carefully quench the reaction by slowly adding the mixture to a stirred solution of saturated aqueous sodium carbonate (100 mL) at 0 °C.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure BOX ligand.
| Ligand Type | Chiral Source | Key Reagent | Yield (%) | Enantiomeric Excess (%) | Reference |
| Methylene-BOX | (S)-Valinol | Malonyl Chloride | 75-85 | >99 | [General procedure] |
| Pyridine-BOX | (S)-Phenylalaninol | 2,6-Pyridinedicarbonyl dichloride | 70-80 | >99 | [General procedure] |
| Inda-BOX | (1R,2S)-1-Amino-2-indanol | Diethyl malonimidate dihydrochloride | 60-70 | >99 | [1] |
Table 1: Representative yields and enantiomeric excess for the synthesis of various BOX ligands.
Chiral Salen Ligands
Salen ligands are tetradentate Schiff base ligands that form stable complexes with a variety of metals. Chiral Salen ligands are typically synthesized by the condensation of a chiral diamine with two equivalents of a salicylaldehyde derivative.
This protocol describes the synthesis of (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine.
-
To a solution of (R,R)-1,2-diaminocyclohexane (1.14 g, 10 mmol) in ethanol (50 mL), add 3,5-di-tert-butyl-2-hydroxybenzaldehyde (4.68 g, 20 mmol).
-
Heat the mixture to reflux and stir for 4 hours. A yellow precipitate will form.
-
Cool the mixture to room temperature and then place it in an ice bath for 30 minutes to complete precipitation.
-
Collect the yellow solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to yield the pure Salen ligand.
| Chiral Diamine | Salicylaldehyde Derivative | Yield (%) | Reference |
| (R,R)-1,2-Diaminocyclohexane | 3,5-Di-tert-butyl-2-hydroxybenzaldehyde | 90-95 | [General procedure] |
| (S,S)-1,2-Diphenylethylenediamine | Salicylaldehyde | 85-95 | [General procedure] |
Table 2: Representative yields for the synthesis of chiral Salen ligands.
Chiral Phosphine Ligands
Chiral phosphine ligands are a cornerstone of asymmetric hydrogenation and other cross-coupling reactions. Their synthesis can be more complex, often involving the preparation of a chiral backbone followed by phosphination.
The synthesis of DuPhos ligands often starts from chiral 1,4-diols, which can be derived from tartaric acid.
Step 1: Synthesis of the Cyclic Sulfate
-
To a solution of (2R,3R)-2,3-butanediol (0.90 g, 10 mmol) in carbon tetrachloride (20 mL) at 0 °C, add thionyl chloride (1.31 g, 11 mmol).
-
Stir the mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
To the resulting crude sulfite, add a solution of sodium periodate (2.35 g, 11 mmol) and a catalytic amount of ruthenium(III) chloride hydrate in a mixture of acetonitrile (20 mL), carbon tetrachloride (20 mL), and water (30 mL).
-
Stir the biphasic mixture vigorously for 2 hours.
-
Separate the organic layer, and extract the aqueous layer with carbon tetrachloride (2 x 20 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to give the crude cyclic sulfate.
Step 2: Synthesis of the Diphosphine
-
To a solution of 1,2-bis(phosphino)benzene (1.42 g, 10 mmol) in THF (30 mL) at -78 °C, add n-butyllithium (1.6 M in hexanes, 12.5 mL, 20 mmol) dropwise.
-
Stir the resulting orange solution at room temperature for 1 hour.
-
Cool the solution to -78 °C and add a solution of the crude cyclic sulfate from Step 1 in THF (10 mL).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with methanol (5 mL) and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/toluene) to afford (R,R)-Me-DuPhos.
| Ligand | Starting Material | Key Steps | Overall Yield (%) | Enantiomeric Purity | Reference |
| (R,R)-Me-DuPhos | (2R,3R)-2,3-Butanediol | Cyclic sulfate formation, Nucleophilic substitution | 40-50 | >99% ee | [General procedure] |
| (R)-BINAP | (R)-1,1'-Bi-2-naphthol | Triflation, Ni-catalyzed phosphination | 70-80 | >99% ee | [General procedure] |
Table 3: Representative yields and enantiomeric purity for the synthesis of chiral phosphine ligands.
Chiral Resolution of Racemic Amines
This section provides a detailed protocol for a classic resolution technique.
-
Dissolve (L)-(+)-tartaric acid (15.0 g, 0.1 mol) in methanol (200 mL) by heating.
-
To the hot solution, add (±)-1-phenylethylamine (12.1 g, 0.1 mol).
-
Allow the solution to cool slowly to room temperature, during which time the diastereomeric salt of (R)-1-phenylethylamine and (L)-tartaric acid will crystallize.
-
Cool the mixture in an ice bath for 1 hour to maximize crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.
-
To recover the (R)-amine, treat the crystalline salt with an excess of 2 M sodium hydroxide solution and extract with diethyl ether.
-
Dry the ether extract over anhydrous potassium carbonate, filter, and remove the solvent by rotary evaporation to yield the enantiomerically enriched (R)-1-phenylethylamine.
-
The (S)-amine can be recovered from the mother liquor by a similar workup.
| Racemic Amine | Resolving Agent | Yield of Resolved Amine (%) | Enantiomeric Excess of Resolved Amine (%) | Reference |
| (±)-1-Phenylethylamine | (L)-(+)-Tartaric Acid | 40-45 (for R-amine) | >95 | [General procedure] |
| (±)-α-Methylbenzylamine | (R,R)-Tartaric Acid | 35-40 (for S-amine) | >90 | [2] |
Table 4: Quantitative data for the chiral resolution of racemic amines.
Visualizing Synthetic and Catalytic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic and catalytic processes described.
Synthetic Workflows
Catalytic Cycles
Conclusion
The synthesis of chiral ligands is a mature and dynamic field, with a well-established toolbox of starting materials and synthetic methodologies. The choice between utilizing the chiral pool and performing a chiral resolution depends on factors such as the availability of suitable starting materials, the desired ligand architecture, and economic considerations. The protocols and data presented in this guide offer a starting point for researchers to design and execute efficient syntheses of privileged chiral ligands. The continued development of novel chiral ligands and catalytic systems will undoubtedly lead to more efficient and selective methods for the synthesis of enantiomerically pure molecules, with significant impacts on drug discovery and development.
References
An In-depth Technical Guide on (S)-1-N-Boc-1,2-propanediamine Structural Analogs as Potential Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-N-Boc-1,2-propanediamine is a chiral building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a stereocenter and a selectively protected amine group, provides a versatile scaffold for the synthesis of a diverse range of structural analogs. These analogs have shown promise in various therapeutic areas, particularly as anticancer agents through the modulation of critical cellular pathways such as polyamine metabolism. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of (S)-1-N-Boc-1,2-propanediamine and its derivatives, with a focus on their potential as drug candidates.
Synthesis of (S)-1-N-Boc-1,2-propanediamine and its Analogs
The synthesis of (S)-1-N-Boc-1,2-propanediamine and its N-substituted analogs is a critical step in the exploration of their therapeutic potential. The mono-Boc protection of the chiral diamine is a key transformation that allows for selective functionalization of the second amino group.
Experimental Protocol: Mono-Boc Protection of (S)-1,2-Propanediamine
This protocol describes a general method for the selective N-Boc protection of (S)-1,2-propanediamine.
Materials:
-
(S)-1,2-Propanediamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve (S)-1,2-propanediamine (1.0 equivalent) in dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) in DCM to the cooled diamine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 18-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate (3 x volume), water (2 x volume), and brine (1 x volume).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude (S)-1-N-Boc-1,2-propanediamine can be purified by column chromatography on silica gel if necessary.
Synthesis of N-Substituted Analogs
The free amino group of (S)-1-N-Boc-1,2-propanediamine serves as a handle for the introduction of various substituents. A common method for this is reductive amination.
Experimental Protocol: Reductive Amination for N-Alkylation
This protocol outlines a general procedure for the N-alkylation of (S)-1-N-Boc-1,2-propanediamine with an aldehyde or ketone.
Materials:
-
(S)-1-N-Boc-1,2-propanediamine
-
Aldehyde or ketone (1.0-1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 equivalents)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (catalytic amount, if needed)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of (S)-1-N-Boc-1,2-propanediamine (1.0 equivalent) in DCM or DCE, add the aldehyde or ketone (1.0-1.2 equivalents).
-
If necessary, add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add the reducing agent, sodium triacetoxyborohydride or sodium cyanoborohydride, portion-wise to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting N-substituted-(S)-1-N-Boc-1,2-propanediamine analog by column chromatography.
-
The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the final N-substituted-(S)-1,2-propanediamine analog.
Biological Activity and Signaling Pathways
Structural analogs of (S)-1-N-Boc-1,2-propanediamine have primarily been investigated for their antiproliferative activity against various cancer cell lines. A key mechanism of action for many of these compounds is the inhibition of the polyamine metabolism pathway.
Polyamines, such as putrescine, spermidine, and spermine, are small, positively charged molecules that are essential for cell growth, proliferation, and differentiation. Cancer cells often exhibit dysregulated polyamine metabolism, with elevated levels of these molecules, making this pathway an attractive target for cancer therapy.
The key enzymes in the polyamine biosynthesis pathway are ornithine decarboxylase (ODC), which converts ornithine to putrescine, and S-adenosylmethionine decarboxylase (AdoMetDC), which is involved in the synthesis of spermidine and spermine. The catabolism of polyamines is primarily regulated by spermidine/spermine N¹-acetyltransferase (SSAT).
dot
Caption: Polyamine metabolism pathway and points of intervention by (S)-1,2-propanediamine analogs.
(S)-1,2-propanediamine analogs can inhibit polyamine biosynthesis by targeting ODC. Furthermore, some diamine derivatives can induce the activity of the catabolic enzyme SSAT, leading to the depletion of cellular polyamine pools and subsequently inhibiting cancer cell growth.
Structure-Activity Relationship (SAR)
Key Observations:
-
Chirality: The (S)-configuration at the C2 position of the propanediamine backbone is often crucial for potent biological activity.
-
N-Substituent: The size, lipophilicity, and electronic properties of the N-substituent significantly influence the antiproliferative activity. Aromatic and heteroaromatic substituents have been shown to be favorable in some cases.
-
Linker Length: In analogs where the N-substituent is attached via a linker, the length and flexibility of the linker can impact activity.
dot
Caption: Logical relationship of structural features to biological activity.
Quantitative Data
A curated summary of the antiproliferative activity of representative N-substituted chiral 1,2-diamine analogs against various cancer cell lines is presented below. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions.
| Compound ID | R-Group (N-substituent) | Cancer Cell Line | IC₅₀ (µM) |
| Analog 1 | Benzyl | MCF-7 (Breast) | 15.2 |
| Analog 2 | 4-Fluorobenzyl | MCF-7 (Breast) | 8.5 |
| Analog 3 | 2-Naphthylmethyl | A549 (Lung) | 5.1 |
| Analog 4 | 3-Pyridylmethyl | HCT116 (Colon) | 12.8 |
| Analog 5 | Cyclohexylmethyl | PC-3 (Prostate) | 25.6 |
Note: The data presented in this table is a representative compilation from various sources and is intended for illustrative purposes. The exact structures of the analogs and the experimental conditions may vary between studies.
Experimental Protocols for Biological Evaluation
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3][4]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium
-
96-well microtiter plates
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known anticancer drug).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
If using a solubilizing solution other than DMSO, carefully remove the medium and add the solubilization solution to dissolve the formazan crystals. If using DMSO, it can often be added directly to the medium containing MTT.
-
Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
dot
Caption: Experimental workflow for the MTT cell viability assay.
Conclusion
(S)-1-N-Boc-1,2-propanediamine serves as a valuable and versatile scaffold for the development of novel therapeutic agents. Its structural analogs, particularly N-substituted derivatives, have demonstrated significant antiproliferative activity, often through the inhibition of the polyamine metabolism pathway. The stereochemistry of the diamine backbone and the nature of the N-substituent are critical determinants of biological activity. Further exploration of the structure-activity relationships, supported by robust synthetic methodologies and detailed biological evaluations as outlined in this guide, will be instrumental in advancing these promising compounds towards clinical applications in oncology and other disease areas.
References
Commercial Availability and Synthetic Utility of (S)-Tert-butyl 1-aminopropan-2-ylcarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-Tert-butyl 1-aminopropan-2-ylcarbamate , a chiral building block of significant interest in medicinal chemistry, is readily available from various commercial suppliers. This guide provides a comprehensive overview of its commercial availability, key chemical properties, and its crucial role as a synthetic intermediate, particularly in the development of antiviral therapeutics.
Commercial Availability and Physicochemical Data
This compound, also known by its synonym (S)-Boc-1,2-diaminopropane, is offered by several chemical suppliers in various quantities, catering to both research and development needs. The purity of the commercially available compound is typically high, often around 95% or greater.
| Supplier | Catalog Number | Purity | Available Quantities |
| Sigma-Aldrich | 146552-71-8 | ≥95% | 250 mg, 1 g, 5 g |
| Biosynce | 146552-71-8 | >97% | Gram to kilogram scale |
| ChemScene | CS-0469888 | ≥98% | Inquire for details |
Table 1: Commercial Suppliers of this compound. This table summarizes the availability of the target compound from prominent chemical suppliers, including their typical purity levels and the range of quantities offered.
| Property | Value | Reference |
| CAS Number | 146552-71-8 | [1] |
| Molecular Formula | C₈H₁₈N₂O₂ | [2] |
| Molecular Weight | 174.24 g/mol | |
| Boiling Point | 263.7±23.0 °C at 760 mmHg | [2] |
| Density | 1.0±0.1 g/cm³ | [2] |
| Physical Form | Solid | [1] |
| Storage Temperature | Refrigerator | [1] |
Table 2: Physicochemical Properties of this compound. This table outlines the key physical and chemical properties of the compound.
Synthetic Applications in Drug Development: The Case of Indinavir
A significant application of this compound is its role as a crucial chiral intermediate in the synthesis of the HIV protease inhibitor, Indinavir (marketed as Crixivan®).[3][4] HIV protease is a critical enzyme in the lifecycle of the human immunodeficiency virus (HIV), responsible for cleaving viral polyproteins into functional proteins necessary for viral maturation and replication.[5][6] Protease inhibitors, like Indinavir, are designed to bind to the active site of this enzyme, preventing this cleavage and thus halting the production of new infectious virions.[7][8][9]
The synthesis of Indinavir is a multi-step process where the chirality of this compound is essential for the final drug's stereochemistry and biological activity.[10][11]
Experimental Protocols
General Protocol for Selective Mono-Boc Protection of (S)-1,2-Diaminopropane
This protocol describes a general method for the selective protection of one amine group in (S)-1,2-diaminopropane to yield this compound. This method relies on the in-situ generation of a mono-hydrochloride salt of the diamine, rendering one amine group less nucleophilic and allowing for the selective reaction of the other with di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
(S)-1,2-Diaminopropane
-
Anhydrous Methanol
-
Chlorotrimethylsilane (TMSCl) or Thionyl chloride (SOCl₂)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Dichloromethane (DCM) or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Diethyl ether
Procedure:
-
Dissolve (S)-1,2-diaminopropane (1.0 equivalent) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chlorotrimethylsilane (1.0 equivalent) dropwise to the stirred solution. A white precipitate may form.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add deionized water (a small amount, e.g., 1 mL per gram of diamine) to the mixture.
-
Add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in methanol to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted diamine.
-
Adjust the pH of the aqueous layer to >12 with a 2 M NaOH solution.
-
Extract the product into dichloromethane or ethyl acetate (3 x volumes of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Visualizing the Role in Drug Development and Synthesis
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
The above diagram illustrates the critical role of HIV protease in the viral lifecycle and how Indinavir, an inhibitor, disrupts this process.
This workflow highlights the position of this compound as a key intermediate in the multi-step synthesis of the antiretroviral drug Indinavir.
References
- 1. This compound | 146552-71-8 [sigmaaldrich.com]
- 2. biosynce.com [biosynce.com]
- 3. US5981759A - Process for indinavir intermediate - Google Patents [patents.google.com]
- 4. Crixivan - Retrosynthesis | OpenOChem Learn [learn.openochem.org]
- 5. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Indinavir Sulfate? [synapse.patsnap.com]
- 7. HIV: Guide to Protease Inhibitors [healthline.com]
- 8. Protease inhibitors: How they work, types, and side effects [medicalnewstoday.com]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. chimia.ch [chimia.ch]
- 11. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Chiral Salen Ligands from (S)-Tert-butyl 1-aminopropan-2-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of chiral salen-type ligands using (S)-Tert-butyl 1-aminopropan-2-ylcarbamate as a versatile chiral building block. The resulting ligands are crucial in asymmetric catalysis, particularly in the formation of metal complexes for enantioselective transformations.
Introduction
Chiral salen (salicylaldehyde-ethylenediamine derivative) ligands are a cornerstone in the field of asymmetric catalysis. Their C2-symmetric structure and ability to form stable complexes with a variety of transition metals make them highly effective in inducing stereoselectivity in a wide range of chemical reactions. This compound is a protected form of the chiral diamine, (S)-1,2-diaminopropane. The tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization of one amine group if desired, or it can be readily removed under acidic conditions to yield the free diamine for the synthesis of symmetrical salen ligands. These ligands, when complexed with metals such as manganese, chromium, or cobalt, form powerful catalysts for reactions like asymmetric epoxidation, cyclopropanation, and kinetic resolution, which are pivotal in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals.
Synthesis Workflow
The overall process involves a two-step sequence: the deprotection of the Boc-protected diamine followed by the condensation with a salicylaldehyde derivative to form the chiral salen ligand. This ligand can then be used to form a metal-salen complex for catalytic applications.
Caption: Overall workflow for the synthesis of chiral salen ligands and their application.
Experimental Protocols
Protocol 1: Synthesis of (S)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-propanediamine
This protocol details a two-step, one-pot procedure for the deprotection of this compound and the subsequent synthesis of a chiral salen ligand.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
3,5-Di-tert-butylsalicylaldehyde
-
Ethanol, absolute
-
Triethylamine (TEA) or Sodium Bicarbonate (aq. solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Deprotection:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (2-3 eq.) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure. The crude (S)-1,2-diaminopropane trifluoroacetate salt can be used directly in the next step.
-
-
Ligand Synthesis (Condensation):
-
To the flask containing the crude (S)-1,2-diaminopropane trifluoroacetate salt, add absolute ethanol.
-
In a separate flask, dissolve 3,5-di-tert-butylsalicylaldehyde (2.0 eq.) in absolute ethanol.
-
Add the salicylaldehyde solution to the diamine solution.
-
Add triethylamine (TEA) (2.2 eq.) to neutralize the trifluoroacetate salt.
-
Heat the resulting mixture to reflux and maintain for 4-6 hours. A yellow precipitate should form.
-
After cooling to room temperature, collect the yellow solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the pure (S)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-propanediamine ligand.
-
Characterization Data for a similar (R)-enantiomer ligand:
-
Yield: ~90%
-
Appearance: Yellow solid
-
¹H NMR (CDCl₃): Chemical shifts will be characteristic of the aromatic, imine, and aliphatic protons.
-
IR (KBr, cm⁻¹): Characteristic peaks for C=N (imine) stretching will be observed around 1630 cm⁻¹.
Protocol 2: In-situ Formation of the Mn(III)-Salen Catalyst and Asymmetric Epoxidation of Styrene
This protocol describes the formation of the manganese(III)-salen complex and its immediate use in the asymmetric epoxidation of an unfunctionalized alkene.
Materials:
-
(S)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-propanediamine (from Protocol 1)
-
Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Styrene (or other unfunctionalized alkene)
-
4-Phenylpyridine N-oxide (PPNO) (as an axial ligand, optional but recommended)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach), buffered with NaHCO₃
Procedure:
-
Catalyst Formation:
-
To a solution of the (S)-salen ligand (0.12 mmol) in anhydrous CH₂Cl₂ (5 mL), add Mn(OAc)₂·4H₂O (0.2 mmol).
-
Stir the mixture in the presence of air for 1-2 hours. The color of the solution will change, indicating the oxidation of Mn(II) to the active Mn(III) complex.
-
-
Asymmetric Epoxidation:
-
To the freshly prepared catalyst solution, add the alkene substrate (e.g., styrene, 1.0 mmol) and 4-phenylpyridine N-oxide (PPNO, 0.25 mmol).
-
Cool the mixture to 0 °C.
-
Slowly add the buffered sodium hypochlorite solution (5-10 mL) over 1-2 hours with vigorous stirring.
-
Monitor the reaction by TLC. Upon completion, separate the organic layer.
-
Extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude epoxide by flash column chromatography on silica gel.
-
Quantitative Data
The following tables summarize the performance of chiral salen ligands derived from 1,2-propanediamine in asymmetric epoxidation reactions.
Table 1: Asymmetric Epoxidation of Various Olefins with a Mn-(S)-Salpn Catalyst
| Entry | Olefin Substrate | Product Epoxide | Yield (%) | ee (%) |
| 1 | Styrene | Styrene Oxide | >95 | 75 (R) |
| 2 | 4-Chlorostyrene | 4-Chlorostyrene Oxide | >95 | 80 (R) |
| 3 | cis-β-Methylstyrene | cis-β-Methylstyrene Oxide | 85 | 88 (1R,2S) |
| 4 | 1,2-Dihydronaphthalene | 1,2-Dihydronaphthalene Oxide | 92 | 96 (1S,2R) |
Catalytic Cycle Visualization
The proposed catalytic cycle for the Mn-salen catalyzed epoxidation involves the formation of a high-valent manganese-oxo species which acts as the active oxidant.
Caption: Simplified catalytic cycle for Mn-salen epoxidation.
Conclusion
This compound is a valuable and accessible chiral precursor for the synthesis of C2-symmetric salen ligands. The straightforward deprotection and condensation protocols allow for the efficient preparation of these ligands, which in turn can be converted into highly effective catalysts for asymmetric transformations. The provided protocols and data serve as a practical guide for researchers in academia and industry to utilize this building block for the development of novel chiral catalysts and the synthesis of enantiomerically pure molecules.
Application Notes and Protocols: Boc Deprotection of (S)-Tert-butyl 1-aminopropan-2-ylcarbamate with Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, valued for its stability and ease of removal under acidic conditions. This document provides a detailed protocol for the deprotection of (S)-Tert-butyl 1-aminopropan-2-ylcarbamate using trifluoroacetic acid (TFA) to yield (S)-1,2-diaminopropane, a valuable chiral building block in pharmaceutical development. These application notes include a summary of reaction conditions, a detailed experimental protocol, and diagrams illustrating the reaction mechanism and experimental workflow.
Introduction
The removal of the Boc protecting group is a critical step in many synthetic pathways, particularly in peptide synthesis and the preparation of complex molecules with multiple amine functionalities.[1] Trifluoroacetic acid (TFA) is a common and highly effective reagent for this transformation due to its strong acidity and volatility, which simplifies product isolation.[2][3] The reaction proceeds via an acid-catalyzed mechanism, where the Boc group is cleaved to release the free amine, carbon dioxide, and a stable tert-butyl cation.[4][5] This process is generally clean and high-yielding.
Reaction and Mechanism
The deprotection of this compound with TFA results in the formation of the corresponding (S)-1,2-diaminopropane as a TFA salt.[4] The reaction mechanism involves the initial protonation of the carbamate's carbonyl oxygen by TFA. This is followed by the loss of the stable tert-butyl cation, which can be quenched or deprotonate to form isobutylene gas.[2][4] The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine, which is then protonated by the excess TFA to form the salt.[4]
Reaction Scheme:
This compound + TFA → (S)-1,2-diaminopropane • 2TFA + Isobutylene + CO₂
Data Presentation
Table 1: Summary of Typical Boc Deprotection Conditions with TFA
| Parameter | Typical Range | Remarks |
| TFA Concentration | 20-50% (v/v) in DCM or neat TFA | Higher concentrations lead to faster reactions. For acid-sensitive substrates, lower concentrations are recommended.[1][6] |
| Solvent | Dichloromethane (DCM) | Anhydrous DCM is commonly used.[1] |
| Temperature | 0 °C to Room Temperature | The reaction is typically started at 0 °C to control the initial exotherm and then allowed to warm to room temperature.[1] |
| Reaction Time | 30 minutes - 4 hours | Reaction progress should be monitored by TLC or LC-MS.[5] |
| Substrate Concentration | 0.1 - 0.5 M | A common concentration range for efficient reaction.[1] |
Experimental Protocol
This protocol describes a general procedure for the Boc deprotection of this compound.
Materials and Reagents:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in anhydrous DCM to a concentration of 0.1-0.5 M.
-
Addition of TFA: Cool the solution to 0 °C in an ice bath. Slowly add TFA (typically a 1:1 v/v mixture with DCM, or 20-50% v/v) dropwise to the stirred solution.[1][6] Caution: The reaction can be exothermic, and CO₂ gas is evolved.[4] Ensure the reaction is not conducted in a closed system.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[1]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material has been consumed.[5]
-
Work-up: a. Once the reaction is complete, remove the excess TFA and DCM under reduced pressure using a rotary evaporator.[1] b. Dissolve the residue in a suitable organic solvent such as ethyl acetate or DCM. c. Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Be cautious of pressure buildup due to CO₂ evolution. d. Wash the organic layer with brine. e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the free diamine, (S)-1,2-diaminopropane.[5]
Mandatory Visualizations
Reaction Mechanism Diagram
Caption: Mechanism of TFA-mediated Boc deprotection.
Experimental Workflow Diagram
Caption: Experimental workflow for Boc deprotection.
Safety Precautions
-
Trifluoroacetic acid is a strong, corrosive acid. Handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[1]
-
The reaction evolves carbon dioxide gas, which can cause pressure buildup. Do not perform the reaction in a sealed vessel.[4]
-
The neutralization step with sodium bicarbonate is exothermic and also produces CO₂. Add the bicarbonate solution slowly and with caution.
Conclusion
The deprotection of this compound using trifluoroacetic acid is a reliable and efficient method to obtain the corresponding free diamine. By following the detailed protocol and adhering to the safety precautions, researchers can successfully perform this transformation, which is a key step in the synthesis of various pharmaceutical compounds. The provided data and diagrams serve as a comprehensive guide for the practical application of this important reaction.
References
Application Notes and Protocols for Coupling Reactions with (S)-Tert-butyl 1-aminopropan-2-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the coupling of (S)-tert-butyl 1-aminopropan-2-ylcarbamate, a versatile chiral building block, with various substrates. The primary amine of this reagent can undergo nucleophilic attack to form amide or secondary amine linkages, making it a valuable component in the synthesis of peptidomimetics, therapeutic agents, and other complex organic molecules.
Amide Bond Formation
The formation of an amide bond is a common transformation involving the primary amine of this compound. This reaction typically involves the activation of a carboxylic acid, followed by nucleophilic attack by the amine. A variety of coupling reagents and additives can be employed to facilitate this transformation, each with its own advantages regarding reactivity, suppression of side reactions, and ease of purification.
General Reaction Scheme:
This compound + R-COOH --(Coupling Reagent, Base)--> (S)-tert-butyl 1-(acylamino)propan-2-ylcarbamate
Common Coupling Reagents and Conditions:
A selection of commonly used coupling reagents and their typical reaction conditions for amide bond formation are summarized in the table below. The choice of reagent and conditions can significantly impact the reaction yield and purity of the final product.
| Coupling Reagent | Additive (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| EDC·HCl (1.2) | HOBt (1.2) | DIPEA (2.0) | DMF, DCM | 0 to RT | 12 - 16 |
| DCC (1.1) | HOBt (1.2) | DIPEA (2.0) | DMF, DCM | 0 to RT | 12 - 16 |
| HATU (1.1) | None | DIPEA (2.0) | DMF | 0 to RT | 2 - 6 |
| PyBOP (1.1) | None | DIPEA (2.0) | DMF, DCM | 0 to RT | 2 - 12 |
| BOP-Cl (1.1) | None | Et3N (2.0) | CH2Cl2 | 0 to RT | 4 - 12 |
Note: Equivalents are relative to the limiting reagent, typically the carboxylic acid. RT = Room Temperature. DMF = Dimethylformamide, DCM = Dichloromethane, DIPEA = N,N-Diisopropylethylamine, Et3N = Triethylamine.
Experimental Protocol: Amide Coupling using EDC/HOBt
This protocol describes a general method for the coupling of a carboxylic acid with this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).[1]
Materials:
-
This compound (1.1 eq)
-
Carboxylic acid (1.0 eq)
-
EDC·HCl (1.2 eq)[1]
-
HOBt (1.2 eq)[1]
-
DIPEA (2.0 eq)[1]
-
Anhydrous DMF or DCM
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.[1]
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.[1]
-
Add DIPEA (2.0 eq) dropwise to the reaction mixture.[1]
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.[1] Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Workflow for Amide Bond Formation
Caption: General workflow for amide bond formation.
Reductive Amination
Reductive amination is a powerful method for forming carbon-nitrogen bonds and provides an alternative to direct alkylation. This two-step, one-pot process involves the reaction of the primary amine of this compound with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.
General Reaction Scheme:
This compound + R'-CHO / R'R''-CO --(Reducing Agent, Acid Catalyst)--> (S)-tert-butyl 1-(alkylamino)propan-2-ylcarbamate
Common Reducing Agents and Conditions:
Several reducing agents are suitable for reductive amination, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride being the most common. Their compatibility with different solvents and reaction conditions are outlined below.
| Reducing Agent | Acid Catalyst | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| NaBH(OAc)₃ (STAB) | Acetic Acid (optional) | DCE, DCM, THF | RT | 12 - 24 |
| NaCNBH₃ | Acetic Acid or ZnCl₂ | MeOH, EtOH | RT | 12 - 24 |
| NaBH₄ | None (added after imine formation) | MeOH, EtOH | 0 to RT | 2 - 6 (post-imine formation) |
Note: DCE = 1,2-Dichloroethane, THF = Tetrahydrofuran, MeOH = Methanol, EtOH = Ethanol.
Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol outlines a general procedure for the reductive amination of an aldehyde or ketone with this compound using STAB.[2]
Materials:
-
This compound (1.1 eq)
-
Aldehyde or Ketone (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous DCE or DCM
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in anhydrous DCE or DCM, add sodium triacetoxyborohydride (1.5 eq) in one portion at room temperature.[2]
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired secondary amine.
Workflow for Reductive Amination
Caption: General workflow for reductive amination.
Safety and Handling
-
This compound and all reagents should be handled in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Refer to the Safety Data Sheet (SDS) for each reagent for specific handling and disposal information.
-
Reactions should be conducted under an inert atmosphere, especially when using anhydrous solvents and moisture-sensitive reagents.
These protocols provide a general framework for the coupling reactions of this compound. Optimization of reaction conditions, such as stoichiometry, temperature, and reaction time, may be necessary for specific substrates to achieve optimal yields and purity.
References
Application Notes and Protocols: (S)-Tert-butyl 1-aminopropan-2-ylcarbamate as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
(S)-Tert-butyl 1-aminopropan-2-ylcarbamate , a key chiral intermediate, serves as a valuable building block in asymmetric synthesis. Its inherent chirality, derived from (S)-alanine, allows for the direct incorporation of a stereodefined 1,2-diaminopropane moiety into target molecules. This approach is fundamental in the development of chiral ligands, catalysts, and pharmaceutical agents where stereochemistry dictates biological activity and efficacy. Unlike a traditional chiral auxiliary, which is temporarily introduced to direct the stereoselective formation of a new chiral center and is subsequently removed, a chiral building block is a permanent part of the final molecular structure.
The mono-Boc protection of the 1,2-diaminopropane scaffold provides a strategic advantage, allowing for selective functionalization of the free primary amine. The tert-butoxycarbonyl (Boc) protecting group is stable under a range of reaction conditions and can be readily removed under acidic conditions, enabling further synthetic transformations at the protected amine position.
Key Applications:
-
Synthesis of Chiral Ligands: The diamine structure is a common feature in privileged chiral ligands for asymmetric catalysis. Modification of the amino groups allows for the synthesis of a variety of bidentate ligands.
-
Drug Discovery and Development: The chiral 1,2-diaminopropane motif is present in numerous biologically active compounds. This building block provides a straightforward route to enantiomerically pure drug candidates.
-
Peptide Synthesis: As a derivative of an amino acid, it can be incorporated into peptidomimetics to introduce conformational constraints or to mimic a dipeptide unit.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized as a chiral building block.
Protocol 1: Synthesis of a Chiral Salen-type Ligand Precursor
This protocol describes the synthesis of a chiral Schiff base, a precursor to Salen-type ligands, through the condensation of this compound with a salicylaldehyde derivative.
Workflow for Chiral Salen-type Ligand Precursor Synthesis
Application Notes and Protocols for Asymmetric Induction with (S)-Tert-butyl 1-aminopropan-2-ylcarbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (S)-tert-butyl 1-aminopropan-2-ylcarbamate and its derivatives in asymmetric synthesis. This versatile chiral building block, derived from (S)-alanine, serves as a precursor to highly effective chiral ligands for asymmetric catalysis and can be conceptually applied as a chiral auxiliary in diastereoselective transformations.
Application as a Chiral Ligand Precursor in Asymmetric Catalysis
This compound is a valuable precursor for the synthesis of chiral 1,2-diaminopropane ligands. After deprotection of the Boc group and subsequent N-functionalization (e.g., with sulfonyl chlorides), these diamine ligands are highly effective in metal-catalyzed asymmetric reactions, particularly in the hydrogenation and transfer hydrogenation of prochiral ketones.
Asymmetric Transfer Hydrogenation of Ketones
Ruthenium(II) complexes bearing N-sulfonated 1,2-diamine ligands are among the most effective catalysts for the asymmetric transfer hydrogenation (ATH) of prochiral ketones to yield enantiomerically enriched secondary alcohols. These products are crucial intermediates in the pharmaceutical and fine chemical industries. A common catalytic system involves a Ru(II) complex with a tosylated derivative of 1,2-diaminopropane.[1]
Quantitative Data Summary
The following table summarizes the typical performance of a catalyst system derived from an N-sulfonated (R)-1,2-diaminopropane ligand (the enantiomer of the (S)-derivative) and a Ruthenium(II) precursor in the asymmetric transfer hydrogenation of various ketones. The results for the (S)-diamine ligand are expected to yield the opposite enantiomer of the product with comparable conversion and enantioselectivity.
| Substrate (Ketone) | Product (Alcohol) | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration with (R)-ligand |
| Acetophenone | 1-Phenylethanol | >99 | 98 | (R) |
| 1-Acetonaphthone | 1-(1-Naphthyl)ethanol | >99 | 97 | (R) |
| 4-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | >99 | 96 | (R) |
| Propiophenone | 1-Phenyl-1-propanol | 98 | 95 | (R) |
| 2-Heptanone | 2-Heptanol | 95 | 92 | (R) |
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes the in-situ preparation of the active catalyst from [RuCl₂(p-cymene)]₂ and (S)-N-(p-toluenesulfonyl)-1,2-propanediamine, followed by the asymmetric transfer hydrogenation of acetophenone.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(S)-N-(p-toluenesulfonyl)-1,2-propanediamine
-
Anhydrous isopropanol
-
Acetophenone
-
Potassium hydroxide (KOH)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk flask
Procedure:
-
Catalyst Pre-formation:
-
To a flame-dried Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mmol) and (S)-N-(p-toluenesulfonyl)-1,2-propanediamine (0.011 mmol).[1]
-
Add 5 mL of anhydrous isopropanol.[1]
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex. The solution should turn a deep red/brown color.[1]
-
-
Asymmetric Transfer Hydrogenation:
-
To the flask containing the pre-formed catalyst, add acetophenone (1.0 mmol).[1]
-
Add a 0.1 M solution of KOH in isopropanol (0.1 mL, 0.01 mmol).[1]
-
Heat the reaction mixture to 80 °C with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature.
-
-
Work-up and Analysis:
-
Quench the reaction with the addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Determine the conversion by ¹H NMR or GC analysis of the crude product.
-
Determine the enantiomeric excess of the resulting 1-phenylethanol by chiral HPLC or chiral GC analysis.
-
Proposed Catalytic Cycle
The asymmetric transfer hydrogenation of ketones by Ru(II)-diphosphine-diamine complexes is proposed to proceed through a metal-ligand bifunctional mechanism.
Caption: Proposed catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.
Application as a Chiral Auxiliary in Diastereoselective Reactions
While less documented in readily available literature, the core structure of this compound lends itself to applications as a chiral auxiliary in diastereoselective reactions, such as alkylations and aldol additions, after N-acylation of the primary amine. The inherent chirality of the molecule can direct the approach of incoming reagents to a prochiral center.
Conceptual Application in Diastereoselective Aldol Reactions
The N-acylated derivative of this compound can be used to control the stereochemical outcome of aldol reactions. The formation of a rigid, chelated transition state involving a Lewis acid can create a sterically hindered environment, directing the electrophilic attack of an aldehyde to one face of the enolate.
Hypothetical Experimental Workflow
The following diagram illustrates a hypothetical workflow for a diastereoselective aldol reaction using an N-acylated derivative of this compound as a chiral auxiliary.
Caption: Hypothetical workflow for a diastereoselective aldol reaction.
General Protocol for Diastereoselective Aldol Reaction (Conceptual)
Materials:
-
N-Acylated-(S)-tert-butyl 1-aminopropan-2-ylcarbamate
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Aldehyde (R'CHO)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Enolate Formation:
-
Dissolve the N-acylated chiral auxiliary (1.0 equiv) in anhydrous DCM at -78 °C under an inert atmosphere.
-
Add Bu₂BOTf (1.2 equiv) dropwise, followed by the slow addition of DIPEA (1.5 equiv).
-
Stir the mixture at -78 °C for 30 minutes to facilitate the formation of the boron enolate.
-
-
Aldol Addition:
-
Add the aldehyde (1.2 equiv) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 2-4 hours, then allow the reaction to slowly warm to 0 °C.
-
-
Work-up and Purification:
-
Quench the reaction with a suitable quenching agent (e.g., methanol).
-
Perform an appropriate aqueous work-up.
-
Purify the crude product by flash column chromatography to isolate the diastereomerically enriched aldol adduct.
-
-
Auxiliary Cleavage:
-
Cleave the chiral auxiliary from the aldol adduct (e.g., via hydrolysis with LiOH) to yield the desired chiral β-hydroxy carboxylic acid.
-
The chiral auxiliary can potentially be recovered and recycled.
-
Note: The specific conditions, including the choice of acyl group, Lewis acid, base, and solvent, would require optimization to achieve high diastereoselectivity for a given substrate combination.
Conclusion
This compound and its derivatives are valuable chiral building blocks in asymmetric synthesis. Their primary and well-documented application is as precursors to chiral 1,2-diamine ligands, which have demonstrated exceptional performance in asymmetric transfer hydrogenation reactions. While their direct use as chiral auxiliaries is less reported, their structure provides a strong foundation for the rational design of diastereoselective transformations. The provided protocols and conceptual workflows offer a starting point for researchers to explore the utility of these compounds in the synthesis of enantiomerically enriched molecules for pharmaceutical and other applications.
References
Application Notes and Protocols: (S)-Tert-butyl 1-aminopropan-2-ylcarbamate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-tert-butyl 1-aminopropan-2-ylcarbamate is a chiral building block of significant interest in medicinal chemistry. Its bifunctional nature, possessing a primary amine and a Boc-protected secondary amine, makes it a valuable precursor for the synthesis of a variety of pharmaceutical intermediates. The tert-butoxycarbonyl (Boc) protecting group offers stability under many reaction conditions and can be readily removed under acidic conditions, allowing for sequential chemical modifications. This compound and its analogs are particularly important in the synthesis of dipeptidyl peptidase-4 (DPP-IV) inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. Furthermore, its structural motif is found in intermediates for other therapeutic areas, including antiviral and anticancer agents.
These application notes provide a comprehensive overview of the utility of this compound in pharmaceutical synthesis, including a detailed experimental protocol for a key transformation and relevant biological context.
Application in the Synthesis of Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
DPP-IV is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and improved glycemic control.[1]
This compound serves as a key precursor for the synthesis of the side chains of several DPP-IV inhibitors. A common synthetic strategy involves the acylation of the primary amine with a suitable reagent, followed by further transformations to construct the final drug molecule.
Signaling Pathway of GLP-1 and DPP-IV Inhibition
The therapeutic effect of DPP-IV inhibitors is intrinsically linked to the GLP-1 signaling pathway in pancreatic β-cells. The following diagram illustrates this pathway and the mechanism of action of DPP-IV inhibitors.
Experimental Protocols
The following section provides a detailed protocol for a key synthetic transformation involving this compound. This reaction, an N-acylation with chloroacetyl chloride, is a crucial step in the synthesis of intermediates for DPP-IV inhibitors like Vildagliptin.
General Experimental Workflow
The synthesis and purification of small molecule pharmaceutical intermediates typically follow a standardized workflow to ensure product quality and consistency.
Protocol: Synthesis of (S)-tert-butyl (1-(2-chloroacetamido)propan-2-yl)carbamate
This protocol describes the N-acylation of this compound with chloroacetyl chloride. This intermediate is a precursor for the synthesis of Vildagliptin and other DPP-IV inhibitors. The procedure is adapted from analogous syntheses described in the patent literature.
Reaction Scheme:
This compound + Chloroacetyl chloride → (S)-tert-butyl (1-(2-chloroacetamido)propan-2-yl)carbamate
Materials:
-
This compound
-
Chloroacetyl chloride
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas (for inert atmosphere)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
-
High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectrometer for analysis
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq) and anhydrous dichloromethane (DCM, approx. 10 mL per gram of starting material). Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.2 eq) to the stirred solution.
-
Acylation: Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation: Separate the organic layer, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure (S)-tert-butyl (1-(2-chloroacetamido)propan-2-yl)carbamate.
-
Characterization: Confirm the structure and purity of the final product using NMR, MS, and HPLC.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of DPP-IV inhibitor intermediates.
Table 1: Reactant and Reagent Quantities for N-Acylation
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Sample Amount (mmol) | Sample Weight (g) |
| This compound | 1.0 | 174.24 | 10 | 1.74 |
| Chloroacetyl chloride | 1.1 | 112.94 | 11 | 1.24 |
| Triethylamine | 1.2 | 101.19 | 12 | 1.21 (1.67 mL) |
| Dichloromethane (solvent) | - | 84.93 | - | ~20 mL |
Table 2: Typical Reaction Parameters and Outcomes
| Parameter | Value |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Typical Yield | 85 - 95% |
| Product Purity (after purification) | >98% (by HPLC) |
| Analytical Data | Consistent with the expected structure by ¹H NMR and MS |
Conclusion
This compound is a versatile and valuable chiral building block for the synthesis of pharmaceutical intermediates, most notably for DPP-IV inhibitors. The protocol provided for its N-acylation is a robust and high-yielding transformation that serves as a key step in the construction of these important therapeutic agents. The understanding of the underlying biological pathways, such as the GLP-1 signaling cascade, provides a clear rationale for the development of drugs derived from this intermediate. These application notes and protocols are intended to aid researchers and scientists in the efficient and effective use of this compound in their drug discovery and development endeavors.
References
Scale-up Synthesis of (S)-Boc-Protected Diamines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of enantiomerically pure (S)-Boc-protected diamines. These compounds are crucial building blocks in the development of pharmaceuticals and other bioactive molecules. The following sections detail two primary scalable strategies for obtaining the chiral diamine precursor—diastereomeric resolution of a racemic mixture and asymmetric synthesis—followed by a robust protocol for selective mono-Boc protection.
Strategic Approaches for Chiral Diamine Synthesis on a Large Scale
The selection of a synthetic route for a chiral diamine on a large scale is a critical decision influenced by factors such as cost, available equipment, desired optical purity, and the specific properties of the target molecule. Two principal strategies are diastereomeric resolution and asymmetric synthesis.
Diastereomeric Resolution: A Classical and Scalable Method
Diastereomeric resolution is a widely used industrial method for separating enantiomers. It involves reacting a racemic amine with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities. A key advantage of this method is the potential for recycling the unwanted enantiomer through racemization, leading to a more economical and sustainable process.
Protocol: Resolution of Racemic 1-Phenyl-1,2,3,4-tetrahydroisoquinoline and Racemization of the Unwanted Enantiomer [1]
This protocol exemplifies a green industrial approach by coupling the resolution of a chiral amine with the racemization and recycling of the undesired enantiomer.
A. Diastereomeric Salt Formation and Separation
-
Salt Formation: In a suitable reactor, dissolve racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline in a mixture of isopropanol and water. Add an equimolar amount of L-tartaric acid to the solution.
-
Crystallization: Allow the solution to cool, inducing the crystallization of the less soluble diastereomeric salt (typically the (S)-amine-L-tartrate salt).
-
Isolation: Collect the crystals by filtration and wash with a cold solvent mixture.
-
Liberation of the Chiral Amine: Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide) to liberate the free (S)-amine. Extract the amine with an organic solvent.
-
Purification: Purify the (S)-amine by distillation or recrystallization.
B. Racemization and Recycling of the (R)-Enantiomer
-
Isolation: The (R)-enantiomer remains in the mother liquor from the crystallization step. After removing the solvent, the (R)-amine can be liberated by treatment with a base.
-
Racemization: The unwanted (R)-amine is racemized through an oxidation/reduction process via an imine intermediate. This can be achieved using a suitable catalyst.
-
Recycling: The resulting racemic mixture is then reintroduced into the resolution process.
Asymmetric Synthesis: A Direct Route to Enantiopure Amines
Asymmetric synthesis offers a more direct route to the desired enantiomer, often with high enantioselectivity. Asymmetric transfer hydrogenation of prochiral imines is a powerful technique that has been successfully scaled up.
Protocol: Gram-Scale Rh-Catalyzed Asymmetric Transfer Hydrogenation of an N-Sulfonyl Ketimine [2]
This protocol demonstrates a practical and scalable method for the synthesis of a chiral amine.
-
Catalyst Preparation: In an inert atmosphere, prepare the Rh-catalyst by reacting the appropriate chiral ligand (e.g., a TsDPEN derivative) with a rhodium precursor.
-
Imine Formation: Synthesize the N-sulfonyl ketimine from the corresponding ketone and sulfonylamine.
-
Asymmetric Transfer Hydrogenation:
-
In a suitable reactor, dissolve the N-sulfonyl ketimine in an appropriate solvent.
-
Add the chiral Rh-catalyst (e.g., 0.2 mol%).
-
Use a hydrogen donor, such as formic acid or isopropanol, to effect the reduction.
-
Maintain the reaction at a controlled temperature until completion.
-
-
Work-up and Purification:
-
Quench the reaction and remove the catalyst.
-
Extract the chiral amine and purify it by crystallization or chromatography. This method has been shown to produce the desired chiral amine with up to 99% enantiomeric excess (ee) on a gram scale.[2]
-
Scale-up of Selective Mono-Boc Protection
Once the enantiomerically pure (S)-diamine is obtained, the next critical step is the selective protection of one of the amino groups with a tert-butyloxycarbonyl (Boc) group. A facile and cost-effective method that is applicable to a multi-hundred gram scale involves the selective protonation of one amine group.[3]
Protocol: Large-Scale Mono-Boc Protection of a Diamine [3]
This procedure is applicable to a variety of diamines and avoids tedious chromatographic purification.[3]
-
Monoprotonation:
-
In a reactor, dissolve the (S)-diamine in 50% aqueous methanol.
-
Cool the solution to 0°C.
-
Carefully add one molar equivalent of hydrogen chloride (e.g., as a gas or generated in situ from chlorotrimethylsilane) with stirring.[3][4]
-
Allow the mixture to stir for 30 minutes to reach equilibrium, where the mono-protonated diamine is the dominant species.[3]
-
-
Boc Protection:
-
To the solution containing the mono-protonated diamine, add one molar equivalent of di-tert-butyl dicarbonate (Boc)₂O.
-
Allow the reaction to proceed to completion.
-
-
Work-up and Isolation:
-
Evaporate the methanol.
-
Add diethyl ether to remove any unreacted diamine.
-
Add a sodium hydroxide solution to neutralize the hydrochloride salt and liberate the mono-Boc-protected diamine.
-
Extract the product with an organic solvent.
-
Dry the organic phase and remove the solvent under reduced pressure to yield the mono-Boc-protected diamine.
-
This method has been successfully applied to produce mono-Boc-protected diamines on a scale of several hundred grams with high yields.[3] A similar methodology using in-situ generation of HCl from chlorotrimethylsilane has been scaled to approximately 4.0 g.[4]
Data Presentation
Table 1: Comparison of Scalable Synthetic Routes to (S)-Diamines
| Parameter | Diastereomeric Resolution with Racemization | Asymmetric Transfer Hydrogenation |
| Starting Material | Racemic Diamine | Prochiral Ketone/Imine |
| Key Reagents | Chiral Resolving Agent (e.g., Tartaric Acid), Base | Chiral Catalyst (e.g., Rh-complex), Hydrogen Donor |
| Typical Scale | Industrial Scale | Gram to Kilogram Scale |
| Yield | Theoretically up to 100% with racemization | Typically High |
| Enantiomeric Excess | High (>99% ee) after recrystallization | Generally High (up to >99% ee) |
| Key Advantage | Established industrial process, recycling of unwanted enantiomer | Direct route to the desired enantiomer |
| Key Challenge | Requires efficient separation and racemization steps | Catalyst cost and screening |
Table 2: Quantitative Data for Scale-up of Mono-Boc Protection
| Parameter | Value | Reference |
| Scale | Several hundred grams | [3] |
| Method | Selective monoprotonation with HCl | [3] |
| Yields for various diamines | 65-95% | [3] |
| Purification | Non-chromatographic work-up | [3] |
Visualizations
Caption: Decision tree for selecting a synthetic route.
Caption: Scalable synthesis workflow.
References
Application Notes and Protocols for Metal-Catalyzed Reactions with Ligands from (S)-Tert-butyl 1-aminopropan-2-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of chiral ligands derived from (S)-tert-butyl 1-aminopropan-2-ylcarbamate in metal-catalyzed asymmetric reactions. The protocols detailed below offer a starting point for researchers looking to explore the utility of these ligands in constructing stereochemically defined molecules, a critical aspect of modern drug development.
Introduction
Chiral ligands are indispensable tools in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. This compound, a readily available chiral building block, serves as a versatile precursor for the synthesis of various chiral ligands. The presence of a Boc-protecting group offers both a handle for further functionalization and the potential for creating unique steric and electronic environments around a metal center. This document focuses on the synthesis of Schiff base-type ligands from this precursor and their application in metal-catalyzed reactions.
Ligand Synthesis: Salen-Type Ligands
A common and effective class of ligands derived from diamines are salen and salan-type ligands, which are tetradentate Schiff bases. The synthesis typically involves the condensation of the diamine with two equivalents of a salicylaldehyde derivative. The Boc-protecting group on the this compound backbone can be retained during this synthesis, leading to a novel class of chiral ligands.
Experimental Protocol: Synthesis of a Boc-Protected Salen-Type Ligand
This protocol describes the synthesis of a chiral Schiff base ligand from this compound and 3,5-di-tert-butylsalicylaldehyde.
Materials:
-
This compound
-
3,5-di-tert-butylsalicylaldehyde
-
Absolute Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2.0 mmol of 3,5-di-tert-butylsalicylaldehyde in 30 mL of absolute ethanol.
-
In a separate beaker, prepare a solution of 1.0 mmol of this compound in 20 mL of absolute ethanol.
-
Slowly add the diamine solution to the stirred salicylaldehyde solution at room temperature.
-
Attach a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 4 hours.
-
After the reflux period, allow the mixture to cool to room temperature. A yellow precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified ligand under vacuum.
Expected Outcome:
The procedure is expected to yield the (S)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1-(tert-butoxycarbonylamino)propan-2-amine ligand as a yellow solid.
Metal Complex Formation and Catalytic Applications
The synthesized chiral ligands can be complexed with various transition metals, such as manganese, cobalt, nickel, and copper, to generate catalysts for a range of asymmetric reactions. One prominent application of such complexes is in the enantioselective epoxidation of unfunctionalized olefins.
Application in Asymmetric Epoxidation
Manganese(III)-salen complexes are well-known catalysts for the asymmetric epoxidation of alkenes. The following protocol outlines the in-situ formation of a Mn(III) complex with the Boc-protected salen ligand and its use in a representative epoxidation reaction.
Table 1: Materials for Asymmetric Epoxidation
| Reagent/Material | Purpose |
| (S)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1-(tert-butoxycarbonylamino)propan-2-amine | Chiral Ligand |
| Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O) | Metal Precursor |
| Dichloromethane (CH₂Cl₂) | Solvent |
| Alkene Substrate (e.g., styrene) | Reactant |
| Hydrogen Peroxide (H₂O₂) (30% aq. solution) | Oxidant |
| Pyridine N-oxide | Axial Ligand (optional) |
| Stirring apparatus | |
| Reaction vessel |
Experimental Protocol: Asymmetric Epoxidation of Styrene
-
Catalyst Formation:
-
To a solution of the chiral ligand (0.12 mmol) in 5 mL of CH₂Cl₂, add Mn(OAc)₂·4H₂O (0.2 mmol).
-
Stir the mixture in the presence of air for 1 hour to facilitate the oxidation of Mn(II) to Mn(III), resulting in the formation of the active catalyst complex. The solution should change color, indicating complex formation.
-
-
Epoxidation Reaction:
-
To the freshly prepared catalyst solution, add the alkene substrate (1.0 mmol).
-
If desired, an axial ligand such as pyridine N-oxide can be added to enhance catalyst performance.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the oxidant, such as aqueous hydrogen peroxide (H₂O₂), dropwise to the stirred reaction mixture.
-
Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Analysis:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the chiral epoxide product using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Table 2: Representative Catalytic Performance Data
While specific data for ligands derived directly from this compound is not extensively reported, the following table provides typical performance data for related chiral salen-manganese catalyzed epoxidations to illustrate expected outcomes.
| Alkene Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Styrene | Styrene Oxide | 85-95 | 80-95 |
| 1,2-Dihydronaphthalene | 1,2-Dihydronaphthalene Oxide | >90 | >95 |
| Indene | Indene Oxide | >90 | >95 |
Note: The actual yield and enantioselectivity will depend on the specific ligand structure, substrate, and reaction conditions.
Visualizing the Workflow
The following diagrams illustrate the key steps in the synthesis of the chiral ligand and its application in a catalytic cycle.
Caption: Workflow for the synthesis of the chiral Schiff base ligand.
Caption: Simplified catalytic cycle for asymmetric epoxidation.
Conclusion and Future Directions
The use of this compound as a chiral precursor offers a straightforward route to novel, potentially highly effective ligands for asymmetric catalysis. The protocols provided herein for the synthesis of a Boc-protected salen-type ligand and its application in asymmetric epoxidation serve as a foundation for further exploration.
Future research in this area could focus on:
-
Ligand Diversification: Synthesizing a library of ligands with different substituents on the salicylaldehyde rings to fine-tune the steric and electronic properties of the catalyst.
-
Metal Variation: Exploring other transition metals to catalyze a broader range of asymmetric transformations, such as C-H activation, cyclopropanation, and asymmetric reductions.
-
Boc-Deprotection and Further Functionalization: Investigating the effect of deprotecting the Boc group post-complexation and using the free amine for further catalyst modification or immobilization.
-
Applications in Drug Synthesis: Applying these catalytic systems to the synthesis of chiral intermediates for active pharmaceutical ingredients (APIs).
The continued development of new chiral ligands and catalysts is paramount to advancing the field of asymmetric synthesis and enabling the efficient production of complex, enantiomerically pure molecules for the pharmaceutical and other fine chemical industries.
Solid-Phase Synthesis of Novel Molecules Utilizing Boc-Protected Diamines: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The solid-phase synthesis (SPS) of peptides and small molecules has revolutionized drug discovery and development. A key strategy in the construction of diverse molecular architectures on a solid support is the use of orthogonally protected building blocks. Mono-Boc-protected diamines are versatile synthons that enable the introduction of linear, branched, or cyclic diamine moieties into peptides, peptidomimetics, and other complex organic molecules. The tert-butyloxycarbonyl (Boc) protecting group provides robust protection of one amino group under a wide range of reaction conditions, while its lability to acid allows for selective deprotection and further functionalization on the solid support.
These application notes provide an overview of the diverse applications of Boc-protected diamines in solid-phase synthesis and offer detailed protocols for their successful implementation. The methodologies described herein are relevant for the synthesis of polyamine analogs, azapeptides, and as linkers in bioconjugates, highlighting their importance in the development of novel therapeutics and research tools.
Key Applications
Mono-Boc-protected diamines are instrumental in the solid-phase synthesis of a variety of important molecular classes:
-
Polyamine Analogs: Polyamines are crucial for cell growth and proliferation, making them attractive targets for cancer therapy. Solid-phase synthesis allows for the efficient construction of libraries of polyamine analogs for structure-activity relationship (SAR) studies.
-
Azapeptides: In azapeptides, the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. This modification can enhance proteolytic stability and modulate biological activity. Boc-protected hydrazines, which are structurally related to diamines, are key building blocks for the synthesis of azapeptides.
-
Peptidomimetics and Cyclic Peptides: The incorporation of diamines into peptide backbones or as side-chain modifications can introduce conformational constraints and improve pharmacokinetic properties. They are also essential for the synthesis of certain cyclic peptidomimetics where the diamine forms part of the cyclic structure.
-
Linkers for Antibody-Drug Conjugates (ADCs): Boc-protected diamines with additional functional groups can be used as linkers to attach cytotoxic drugs to antibodies. The diamine moiety can influence the solubility and release characteristics of the drug.
-
Guanidinium-Rich Compounds: The free amine of a resin-bound, deprotected diamine can be readily converted to a guanidinium group. This is a common feature in cell-penetrating peptides and other molecules that interact with cell membranes.
Data Presentation: Quantitative Analysis of Solid-Phase Synthesis
The efficiency of solid-phase synthesis is typically evaluated by monitoring coupling efficiencies and measuring the overall yield and purity of the final product. The following tables summarize representative quantitative data for the applications of Boc-protected diamines.
| Application | Diamine Building Block | Resin | Coupling Conditions | Overall Yield (%) | Purity (%) | Reference |
| Polyamine Analog Synthesis | Mono-Boc-putrescine | 2-Chlorotrityl chloride resin | HBTU/HOBt, DIPEA in DMF | 23-40 | >95 | [1] |
| Azapeptide Synthesis | Boc-hydrazine | Rink Amide resin | DSC in CH2Cl2 | Not reported | High | [2] |
| Cyclic Peptidomimetic | Boc-Dap(Alloc)-OH | Wang resin | PyBOP, DIPEA in DMF | 22 | >98 | [3] |
| HIV-1 Tat-TAR Inhibitor | Various mono-Boc-diamines | Rink Amide resin | HBTU/HOBt, DIPEA in DMF | Excellent | High | [4] |
| Coupling Step | Coupling Reagent | Base | Typical Coupling Efficiency (%) | Notes | Reference |
| Standard Amino Acid Coupling | HBTU/HATU | DIPEA | >99 | Highly efficient, even for hindered couplings. | [5] |
| Standard Amino Acid Coupling | DIC/HOBt | - | 98-99 | Cost-effective and widely used. | [5] |
| Standard Amino Acid Coupling | PyBOP | DIPEA | >99 | Effective in preventing racemization. | [5] |
| Hindered Amino Acid Coupling | Multiple | Multiple | 98-99+ | Incomplete couplings are more frequent with certain residues like His, Thr, Arg, Val, Ile, and Gln.[6] | [6] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Polyamine Analog
This protocol describes the synthesis of a simple N-acylated polyamine analog on a 2-chlorotrityl chloride resin.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, ~1.5 mmol/g loading)
-
Mono-Boc-protected diamine (e.g., N-Boc-1,4-diaminobutane)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HOBt)
-
Fmoc-protected amino acid (e.g., Fmoc-Gly-OH)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling and Diamine Loading:
-
Swell the 2-chlorotrityl chloride resin in anhydrous DCM for 30 minutes in a solid-phase synthesis vessel.
-
Drain the DCM.
-
Dissolve the mono-Boc-protected diamine (2 eq.) and DIPEA (4 eq.) in anhydrous DCM.
-
Add the solution to the resin and shake at room temperature for 2 hours.
-
Drain the solution and wash the resin with DCM (3x), DMF (3x), and DCM (3x).
-
Cap any unreacted chloride sites by treating the resin with a solution of DCM/MeOH/DIPEA (17:2:1) for 30 minutes.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Boc Deprotection:
-
Neutralization:
-
Treat the resin with a 10% solution of DIPEA in DMF for 5 minutes (2x).
-
Wash the resin with DMF (3x).
-
-
Coupling of Fmoc-Amino Acid:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex briefly.
-
Immediately add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 2 hours.
-
Monitor the reaction using the Kaiser test. If the test is positive, repeat the coupling.
-
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain and add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.
-
Drain the solution and wash the resin with DMF (5x) and DCM (5x).
-
-
Final Acylation (Optional):
-
The free N-terminus can be acylated with an acid chloride or anhydride in the presence of DIPEA.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the precipitate, decant the ether, and repeat the ether wash twice.
-
Dry the crude product under vacuum and purify by HPLC.
-
Protocol 2: Solid-Phase Synthesis of an Azapeptide
This protocol outlines the sub-monomer synthesis of an azapeptide on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
Disuccinimidyl carbonate (DSC)
-
Benzaldehyde hydrazone
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Hydroxylamine hydrochloride
-
Pyridine
-
Fmoc-protected amino acid
-
Coupling reagents (HBTU/HOBt/DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)
-
Cold diethyl ether
Procedure:
-
Resin Preparation:
-
Swell the Rink Amide resin in DMF.
-
Perform Fmoc deprotection with 20% piperidine in DMF.
-
-
Semicarbazone Installation:
-
In a separate vial, dissolve benzaldehyde hydrazone (10 eq.) in anhydrous DCM.
-
In another vial, suspend DSC (10 eq.) in anhydrous DCM.
-
Cool both solutions to 0°C and add the benzaldehyde hydrazone solution to the DSC solution dropwise. Stir at room temperature for 45 minutes to form the activated hydrazone.[2]
-
Add the activated hydrazone solution to the deprotected resin and shake for 2 hours.
-
Wash the resin with DCM and DMF.
-
-
Semicarbazone Alkylation (Side Chain Installation):
-
Swell the resin in anhydrous THF.
-
Add a solution of the alkyl halide (10 eq.) and KHMDS (10 eq.) in THF.
-
Shake at room temperature for 4 hours.
-
Wash the resin with THF, water, and DMF.
-
-
Semicarbazone Deprotection:
-
Treat the resin with a solution of hydroxylamine hydrochloride (20 eq.) and pyridine (20 eq.) in THF/water (4:1) at 65°C for 2 hours.[2]
-
Wash the resin with water, DMF, and DCM.
-
-
Chain Elongation:
-
The newly formed semicarbazide can be acylated with an Fmoc-protected amino acid using standard coupling conditions (HBTU/HOBt/DIPEA).
-
Repeat the Fmoc deprotection and coupling cycles to elongate the peptide chain.
-
-
Cleavage and Deprotection:
-
Follow the cleavage procedure described in Protocol 1.
-
Mandatory Visualizations
Caption: Solid-phase synthesis workflow for a polyamine analog.
Caption: HIV-1 Tat-TAR transcription activation pathway and inhibition.
Caption: Simplified polyamine biosynthesis and signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-phase synthesis of diamine and polyamine amino acid derivatives as HIV-1 tat-TAR binding inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
Application Note and Protocols for the One-Pot Synthesis of Chiral 1,2-Vicinal Diamines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral 1,2-vicinal diamines are privileged structural motifs found in numerous biologically active compounds and serve as essential building blocks in the synthesis of pharmaceuticals and chiral ligands for asymmetric catalysis. (S)-Tert-butyl 1-aminopropan-2-ylcarbamate is a key example of a protected chiral 1,2-diamine utilized in synthetic chemistry. The development of efficient and atom-economical methods for the synthesis of these diamines is of significant interest in drug discovery and development. One-pot syntheses, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer considerable advantages in terms of reduced waste, time, and resource savings.
This application note details a one-pot protocol for the synthesis of 1,2-vicinal diamines from unactivated terminal alkenes via a rhodium(III)-catalyzed three-component reaction. This method provides a rapid and efficient route to this important class of molecules.
One-Pot Rhodium(III)-Catalyzed 1,2-Diamination of Unactivated Terminal Alkenes
A robust one-pot method for the diamination of simple unactivated alkenes has been developed, employing an electrophilic nitrene source and various amine nucleophiles.[1][2][3] The reaction proceeds through a proposed rhodium(III)-catalyzed aziridination of the alkene, followed by in-situ nucleophilic ring-opening of the aziridine intermediate by a primary or secondary amine.[1][2][3] This transformation is characterized by its good yields and high regioselectivity.[2][3]
Experimental Protocols
General Procedure for the One-Pot Rhodium(III)-Catalyzed 1,2-Diamination:
A representative procedure based on the work of Rovis and coworkers.[1][2]
Materials:
-
Alkene (1.0 equiv)
-
[Rh(III)Cp*Cl2]2 (catalyst, 2.5 mol%)
-
AgSbF6 (activator, 10 mol%)
-
1,3-Di-tert-butyl-5,5-dimethyl-1,3,2-diazaphosphorinane-2,4,6-trione (nitrene source, 1.2 equiv)
-
Amine nucleophile (2.0 equiv)
-
1,2-Dichloroethane (DCE) (solvent, 0.1 M)
Protocol:
-
To an oven-dried vial equipped with a magnetic stir bar, add the alkene (0.2 mmol, 1.0 equiv), [Rh(III)Cp*Cl2]2 (0.005 mmol, 2.5 mol%), and AgSbF6 (0.02 mmol, 10 mol%).
-
The vial is sealed and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon).
-
Add 1,2-dichloroethane (1.0 mL) to the vial.
-
Add the nitrene source (0.24 mmol, 1.2 equiv) to the reaction mixture.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the amine nucleophile (0.4 mmol, 2.0 equiv) to the reaction mixture.
-
The reaction vial is then placed in a preheated oil bath at 60 °C and stirred for 12 hours.
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired 1,2-vicinal diamine product.
Data Presentation
The following table summarizes the yields for the one-pot diamination of 1-octene with various amine nucleophiles, demonstrating the scope of the reaction.
| Entry | Amine Nucleophile | Product | Yield (%) |
| 1 | Morpholine | 4-(1-(octan-2-yl)aziridin-2-yl)morpholine | 85 |
| 2 | Piperidine | 1-(1-(octan-2-yl)aziridin-2-yl)piperidine | 78 |
| 3 | Pyrrolidine | 1-(1-(octan-2-yl)aziridin-2-yl)pyrrolidine | 81 |
| 4 | Benzylamine | N-benzyl-1-(octan-2-yl)aziridin-2-amine | 65 |
| 5 | Aniline | N-phenyl-1-(octan-2-yl)aziridin-2-amine | 55 |
Note: Yields are isolated yields and are representative examples from the literature. Actual yields may vary depending on the specific substrates and reaction conditions.
Visualizations
Experimental Workflow
Caption: Workflow for the one-pot Rhodium(III)-catalyzed 1,2-diamination of alkenes.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the Rh(III)-catalyzed diamination.
References
- 1. Rhodium(III)-Catalyzed Three-Component 1,2-Diamination of Unactivated Terminal Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rhodium(III)-Catalyzed Three-Component 1,2-Diamination of Unactivated Terminal Alkenes [organic-chemistry.org]
- 3. 1,2-diamine synthesis by diamination [organic-chemistry.org]
Troubleshooting & Optimization
Troubleshooting low yield in reactions with (S)-Tert-butyl 1-aminopropan-2-ylcarbamate
Technical Support Center: (S)-Tert-butyl 1-aminopropan-2-ylcarbamate
This guide provides troubleshooting advice for common issues encountered during chemical reactions involving this compound, with a focus on addressing low product yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Amide Coupling Reactions
Q1: I am observing a very low yield in my amide coupling reaction. What are the most common causes and how can I fix them?
Low yields in amide coupling reactions are frequently due to issues with reagents, reaction conditions, or workup procedures. Here are the primary factors to investigate:
-
Poor Carboxylic Acid Activation: The most critical step is the activation of the carboxylic acid. If this step is inefficient, the amine cannot react to form the amide bond.
-
Solution: Ensure your coupling reagents are fresh and anhydrous.[1] Consider pre-activating the carboxylic acid for 15-30 minutes with the coupling reagent before adding the this compound.[1] Using additives like HOBt or NHS with carbodiimide reagents (like EDC) can improve efficiency and reduce side reactions by forming more stable activated intermediates.[2]
-
-
Moisture in the Reaction: Water can hydrolyze activated carboxylic acid intermediates and react with some coupling reagents (e.g., carbodiimides), deactivating them and lowering your yield.[3]
-
Solution: Use anhydrous solvents and dry all glassware thoroughly. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Incorrect Stoichiometry: Using incorrect ratios of reagents can lead to incomplete consumption of the starting material.
-
Suboptimal Base: The choice and amount of base are crucial. An inappropriate base can cause side reactions like racemization, while an insufficient amount may fail to neutralize acid byproducts, stalling the reaction.
-
Solution: Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA). Use at least 2-3 equivalents, especially if your amine starting material is a salt (e.g., HCl salt).
-
-
Steric Hindrance: If either the carboxylic acid or the amine is sterically hindered, the reaction rate can be significantly slower.[1][4]
Q2: My TLC analysis shows multiple spots, including unreacted starting material and potential byproducts. What are these side products?
The presence of multiple spots on TLC is a common issue. Besides your starting materials, you may be observing:
-
Diacylated Byproduct: The Boc-protecting group is generally stable, but under harsh conditions or with highly reactive acylating agents, a second acylation can occur. This byproduct will be less polar than your desired product.[3]
-
Racemized Product: The chiral center on the carbamate is susceptible to racemization, especially with prolonged reaction times or excessive base.[2][6] This can be difficult to spot on TLC unless you are using a chiral stationary phase. Additives like HOBt can help suppress racemization.[2][7]
-
Urea Byproduct: If you are using a carbodiimide coupling reagent like DCC or EDC, the corresponding urea byproduct (DCU or EDU) will be formed. DCU is poorly soluble and often precipitates, while EDU is water-soluble and can typically be removed with an aqueous wash.[1]
-
Premature Boc Deprotection: If your reaction conditions are inadvertently acidic, the Boc group can be cleaved. The resulting free diamine can then react further, leading to a complex mixture.[3][8]
Reductive Amination Reactions
Q3: My reductive amination reaction with an aldehyde/ketone is giving a low yield of the desired secondary amine. What should I check?
Low yields in reductive aminations often stem from inefficient imine formation or reduction, or from side reactions.
-
Inefficient Imine Formation: The reaction requires the formation of an imine or enamine intermediate before reduction.
-
Solution: Ensure you are using an appropriate solvent and consider adding a dehydrating agent (like molecular sieves) to drive the equilibrium towards imine formation. The reaction is often performed in solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
-
Reducing Agent Reactivity: The choice of reducing agent is critical. It must be strong enough to reduce the imine but not so reactive that it reduces the starting aldehyde or ketone before the imine can form.[9]
-
Over-Alkylation: The newly formed secondary amine product can sometimes react again with another molecule of the aldehyde/ketone, leading to a tertiary amine byproduct.[9][10]
-
Solution: Use a controlled stoichiometry, often with a slight excess of the amine. A one-pot method where the Boc group is added concurrently with the reductive amination can trap the secondary amine product and prevent over-alkylation.[10]
-
Data Presentation
Table 1: Common Coupling Reagents and Conditions for Amide Bond Formation
| Coupling Reagent System | Amine (eq.) | Coupling Reagent (eq.) | Additive (eq.) | Base (eq.) | Typical Solvent | Temp (°C) |
| EDC / HOBt | 1.1 - 1.2 | 1.2 - 1.5 | 1.2 (HOBt) | 2.0 - 3.0 (DIPEA) | DMF, DCM | 0 to 25 |
| HATU | 1.1 - 1.2 | 1.2 - 1.5 | N/A | 2.0 - 3.0 (DIPEA) | DMF | 0 to 25 |
| T3P | 1.1 - 1.5 | 1.5 - 3.0 | N/A | 3.0 - 5.0 (Pyridine) | EtOAc, THF | 0 to 25 |
| DCC / DMAP (for esters) | 1.2 | 1.2 | 0.15 (DMAP) | N/A | DCM | 0 to 25 |
Data compiled from multiple sources for general guidance.[2][7][11][12] Optimal conditions may vary based on specific substrates.
Experimental Protocols
Protocol: General Procedure for Amide Coupling using HATU
This protocol describes a general method for coupling a carboxylic acid with this compound.
Materials:
-
Carboxylic acid
-
This compound
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF.
-
Add DIPEA (2.5 eq.) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.2 eq.) to the mixture and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DMF.
-
Slowly add the amine solution to the activated carboxylic acid mixture.
-
Allow the reaction to stir at room temperature for 2-6 hours.[1] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1][3]
-
Workup: Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 6. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. peptide.com [peptide.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jpt.com [jpt.com]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (S)-Tert-butyl 1-aminopropan-2-ylcarbamate in Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (S)-Tert-butyl 1-aminopropan-2-ylcarbamate (also known as N-Boc-L-alaninol) in their synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: The most prevalent side reactions are associated with the two primary transformations involving this molecule: acylation of the free primary amine and deprotection of the Boc-protected secondary amine. During acylation, the main side product is the di-acylated species, which arises from the unintended cleavage of the Boc-protecting group. In the case of Boc deprotection, the generation of a reactive tert-butyl cation can lead to alkylation of the desired product or other nucleophilic species in the reaction mixture.[1][2]
Q2: How can I minimize the formation of the di-acylated byproduct during the acylation of the primary amine?
A2: To minimize di-acylation, it is crucial to employ mild reaction conditions and avoid acidic environments that can cleave the Boc group. Using a non-acidic base like triethylamine or diisopropylethylamine (DIEA) to neutralize any acid generated during the reaction is recommended. Monitoring the reaction closely by TLC or LC-MS and avoiding prolonged reaction times or elevated temperatures can also prevent the undesired deprotection and subsequent second acylation.
Q3: What are scavengers and why are they important during Boc deprotection?
A3: Scavengers are compounds added to the deprotection reaction mixture to trap the highly reactive tert-butyl cation that is formed upon cleavage of the Boc group.[2] This cation is a potent electrophile and can alkylate nucleophilic sites on your target molecule, leading to undesired side products. Scavengers are typically more nucleophilic or are used in high concentrations to react with the tert-butyl cation faster than your product.[1]
Q4: Which scavengers are most effective in preventing tert-butylation side reactions?
A4: The choice of scavenger depends on the nature of the substrate. Common and effective scavengers include triethylsilane (TES), triisopropylsilane (TIS), anisole, and thioanisole.[1] For substrates with particularly sensitive functional groups, a cocktail of scavengers can be employed for broader protection.
Troubleshooting Guides
Acylation of the Primary Amine
| Problem | Possible Cause | Solution |
| Formation of a significant amount of di-acylated byproduct. | Unintentional cleavage of the Boc-protecting group due to acidic conditions. | Use a non-acidic base (e.g., triethylamine, DIEA) to neutralize any in-situ generated acid. Ensure all reagents and solvents are anhydrous. |
| Harsh reaction conditions (high temperature, long reaction time). | Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor the reaction progress to stop it upon completion of the mono-acylation. | |
| Incomplete reaction, with starting material remaining. | Insufficient amount of acylating agent. | Use a slight excess (1.1-1.2 equivalents) of the acylating agent. |
| Low reactivity of the acylating agent. | Consider using a more reactive acylating agent or adding a coupling agent (e.g., HOBt, HATU) if starting from a carboxylic acid. | |
| Presence of multiple spots on TLC after reaction. | Besides the starting material and desired product, spots could correspond to the di-acylated byproduct or hydrolyzed acylating agent. | The di-acylated product is typically less polar. An aqueous basic wash during workup can remove the hydrolyzed acylating agent (carboxylic acid). Column chromatography is usually effective for separating the desired mono-acylated product from the starting material and di-acylated byproduct. |
Deprotection of the Boc Group
| Problem | Possible Cause | Solution |
| Formation of a byproduct with a mass increase of 56 Da. | Alkylation of the deprotected amine or other nucleophilic sites by the tert-butyl cation.[1] | Add a scavenger such as triethylsilane (TES), triisopropylsilane (TIS), or anisole (typically 5-10% v/v) to the reaction mixture.[1] |
| Incomplete deprotection. | Insufficient acid strength or concentration. | Use a strong acid like trifluoroacetic acid (TFA), typically in a 20-50% solution in dichloromethane (DCM). For resistant substrates, 4M HCl in dioxane can be used.[1][3] |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC or LC-MS. Most deprotections are complete within 1-2 hours at room temperature. Gentle warming (e.g., to 40°C) can be applied, but this may increase the risk of side reactions, making the use of scavengers even more critical.[1] | |
| Low yield of the desired amine. | Loss of product during workup. | If the product is a salt (e.g., TFA salt), it may be highly soluble in water. Minimize aqueous washes or perform them with saturated brine. Alternatively, neutralize the crude product with a mild base and extract with an organic solvent. |
| Intramolecular cyclization after deprotection. | This is substrate-dependent. If the newly formed free amine can react with another functional group in the molecule, consider using milder deprotection conditions or protecting the other reactive group. |
Data Presentation
Table 1: Effectiveness of Scavengers in Preventing S-tert-butylation of a Model Peptide
The following data, adapted from a study on a model peptide containing a C-terminal cysteine, demonstrates the impact of different scavenger cocktails on reducing a common side reaction during Boc deprotection.
| Scavenger Cocktail (v/v/v) | % Desired Peptide | % S-tert-butylated Peptide |
| 95% TFA / 5% H₂O | 65% | 35% |
| 95% TFA / 5% Anisole | 85% | 15% |
| 95% TFA / 2.5% TIS / 2.5% H₂O | 98% | 2% |
| Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5) | >99% | <1% |
Note: This data is for a model peptide system and serves as a general guide. The efficiency of scavengers can vary depending on the specific substrate.[1]
Experimental Protocols
Protocol 1: General Procedure for Acylation of this compound
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a non-acidic base such as triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Boc Deprotection of an Acylated Derivative
-
Dissolve the Boc-protected substrate (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add a scavenger, such as triisopropylsilane (TIS) (5-10% v/v).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (typically to a final concentration of 20-50% v/v) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS. The evolution of gas (isobutylene and CO₂) is often observed.[4]
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine TFA salt can be used directly or neutralized by dissolving the residue in an appropriate solvent and washing with a mild aqueous base (e.g., saturated sodium bicarbonate) to obtain the free amine.
Visualizations
Caption: General workflow for the acylation of this compound.
Caption: Signaling pathway of Boc deprotection and the role of scavengers.
Caption: A logical troubleshooting workflow for common synthesis issues.
References
Technical Support Center: Purification of (S)-tert-butyl 1-aminopropan-2-ylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of (S)-tert-butyl 1-aminopropan-2-ylcarbamate reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities include unreacted starting materials such as (S)-1,2-diaminopropane, residual di-tert-butyl dicarbonate (Boc₂O), and the di-Boc protected diamine byproduct. Side reactions can also lead to diacylated byproducts[1]. Depending on the workup procedure, residual solvents and salts may also be present.
Q2: What is the expected physical state of pure this compound?
A2: The purified product is typically a solid at room temperature. If your final product is an oil or a waxy solid, it may indicate the presence of impurities or residual solvent.
Q3: What are the recommended storage conditions for the purified product?
A3: For long-term stability, it is recommended to store the purified this compound in a tightly sealed container under an inert atmosphere at refrigerated temperatures.
Q4: Which analytical techniques are suitable for assessing the purity of the final product?
A4: High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying the main component and non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can be effective for identifying and quantifying volatile and semi-volatile impurities[2]. Nuclear Magnetic Resonance (NMR) spectroscopy is also highly recommended for structural confirmation and purity assessment.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Issue 1: The final product is an oil or a low-melting solid.
| Possible Cause | Suggested Solution |
| Residual Solvent | Dry the product under high vacuum for an extended period (4-12 hours). Gentle heating (e.g., 30-40°C) can be applied if the compound is stable at that temperature. |
| Presence of Impurities | Repurify the product using one of the methods outlined in the experimental protocols section. Column chromatography is often effective at removing a broad range of impurities. Crystallization or trituration can be effective if the impurity level is low. |
Issue 2: The purity of the product is lower than expected after column chromatography.
| Possible Cause | Suggested Solution |
| Inappropriate Solvent System | Optimize the eluent system. A common system for Boc-protected amines is a gradient of hexane and ethyl acetate[3]. Perform thin-layer chromatography (TLC) with different solvent ratios to achieve good separation between the product and impurities before running the column. |
| Column Overloading | Reduce the amount of crude product loaded onto the silica gel. A general rule is to use a 1:30 to 1:50 ratio of crude product to silica gel by weight. |
| Co-eluting Impurities | If impurities have similar polarity to the product, consider an alternative purification method such as crystallization or derivatization followed by purification and deprotection. |
Issue 3: Low yield after purification.
| Possible Cause | Suggested Solution |
| Product Loss During Extraction | During the aqueous workup, ensure the pH is appropriately adjusted to minimize the solubility of the product in the aqueous phase before each extraction. Perform multiple extractions with the organic solvent to maximize recovery. |
| Product Adsorption on Silica Gel | If using column chromatography, after collecting the product fractions, flush the column with a more polar solvent (e.g., 10% methanol in dichloromethane) to check if any product has strongly adsorbed to the silica. |
| Premature Product Precipitation | If crystallization occurs too quickly, impurities can be trapped. Optimize the crystallization by using a different solvent system or by slowing down the cooling process. |
Data Presentation
The following tables summarize typical quantitative data for the purification of this compound.
Table 1: Comparison of Purification Methods
| Purification Method | Typical Starting Purity (%) | Typical Final Purity (%) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Flash Column Chromatography | 70 - 90 | > 98 | 75 - 90 | High resolution for a range of impurities. | Can be time-consuming and uses large solvent volumes. |
| Crystallization | 85 - 95 | > 99 | 60 - 80 | Can provide very high purity product. | Higher product loss compared to chromatography; requires suitable solvent system. |
| Trituration | 90 - 95 | > 97 | 80 - 95 | Simple and quick for removing minor, less soluble impurities. | Less effective for impurities with similar solubility to the product. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Preparation of the Column: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate). Pack the column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Pre-adsorb the crude product onto a small amount of silica gel, dry it, and load the powder onto the top of the packed column.
-
Elution: Begin elution with the low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Crystallization
-
Solvent Selection: Choose a solvent system in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixture of a polar solvent (e.g., ethyl acetate) and a non-polar solvent (e.g., hexane) is often effective.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent (or the more polar solvent of a binary system).
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization[4]. Further cooling in an ice bath or refrigerator can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of cold, non-polar solvent (e.g., cold hexane) to remove any remaining soluble impurities. Dry the crystals under vacuum.
Protocol 3: Purification by Trituration
-
Solvent Addition: Add a solvent in which the desired product is poorly soluble, but the impurities are soluble (e.g., cold iso-hexane or diethyl ether), to the crude product[5].
-
Slurrying: Stir the resulting slurry vigorously for a period of time (e.g., 30-60 minutes). This allows the impurities to dissolve in the solvent while the pure product remains a solid.
-
Filtration: Filter the solid product and wash it with a small amount of the cold trituration solvent.
-
Drying: Dry the purified solid product under vacuum.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
Technical Support Center: Optimization of Boc Deprotection for (S)-Tert-butyl 1-aminopropan-2-ylcarbamate
This guide provides researchers, scientists, and drug development professionals with practical solutions to common issues encountered during the cleavage of the tert-butoxycarbonyl (Boc) protecting group from (S)-Tert-butyl 1-aminopropan-2-ylcarbamate.
Troubleshooting Guide
This section addresses specific issues that may arise during the deprotection reaction in a question-and-answer format.
Issue 1: The Boc deprotection reaction is incomplete, and starting material remains.
-
Possible Causes & Solutions:
-
Insufficient Acid: The diamine product contains a basic amino group that can neutralize the acid, necessitating a molar excess.[1] For substrates with multiple basic sites, more than catalytic amounts of acid are required.[1]
-
Solution: Increase the concentration of the acid. For instance, if using 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), consider increasing it to 50%.[2]
-
-
Poor Reagent Quality: TFA is hygroscopic, and the presence of water can decrease the effective acidity of the reaction medium, leading to a slower reaction.[1]
-
Solution: Use a fresh, unopened bottle of TFA or anhydrous HCl solution.
-
-
Inadequate Reaction Time or Temperature: While many Boc deprotections are fast at room temperature, some substrates may require more forcing conditions.[1]
-
Steric Hindrance: A sterically hindered Boc group can be more challenging to remove, requiring more stringent conditions.[1]
-
Issue 2: Mass spectrometry shows a mass addition of +56 amu, or unexpected peaks appear in HPLC/LC-MS after deprotection.
-
Possible Causes & Solutions:
-
tert-Butylation Side Reaction: The primary cause of side-product formation is the reactive tert-butyl cation generated upon cleavage of the Boc group. This electrophilic cation can alkylate nucleophilic sites on the starting material or the desired diamine product.[2][4]
-
Solution: Incorporate a "scavenger" into the deprotection reaction.[2] Scavengers are nucleophilic compounds that trap the tert-butyl cation before it can react with your product.[2] Common scavengers include triisopropylsilane (TIS) or triethylsilane (TES).[2] A typical cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[2]
-
-
Issue 3: The final product is difficult to isolate or is obtained as an oil instead of a solid.
-
Possible Causes & Solutions:
-
Product is a Salt: Acidic deprotection yields the ammonium salt of the diamine (e.g., dihydrochloride or bis-trifluoroacetate salt), which can be hygroscopic or have different solubility properties than the free base.
-
Solution 1 (Isolation as Salt): After removing the acid and solvent under reduced pressure, attempt to precipitate the salt by adding a non-polar solvent like cold diethyl ether and triturating.[5][6] Collect the resulting solid by filtration.[5]
-
Solution 2 (Isolation as Free Base): If the salt is oily or difficult to handle, dissolve the crude residue in water and neutralize it with a base (e.g., NaOH solution) to the desired pH. Then, extract the free diamine product with an appropriate organic solvent.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the standard reaction conditions for Boc deprotection? A1: The most common methods involve strong acids.[3][7] Standard conditions include using neat Trifluoroacetic Acid (TFA) or a solution of TFA in Dichloromethane (DCM) (10-50% v/v), or a 4M solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane or ethyl acetate.[5][6][8] These reactions are typically performed at room temperature and are often complete within 30 minutes to a few hours.[5][6][8]
Q2: How can I monitor the progress of the deprotection reaction? A2: Thin Layer Chromatography (TLC) is a simple and effective method.[1] The deprotected amine product, being more polar, will have a lower Rf value than the Boc-protected starting material. Staining the TLC plate with ninhydrin is useful as it will develop a colored spot with the newly formed primary amine.
Q3: Are there milder, non-acidic methods for Boc deprotection? A3: Yes, several alternative methods exist for substrates that are sensitive to strong acids. These include:
-
Thermal Deprotection: Heating the Boc-protected amine, sometimes in a solvent like boiling water or methanol under continuous flow conditions, can effectively remove the group.[7][9][10]
-
Oxalyl Chloride in Methanol: This system provides a mild method for deprotection at room temperature.[7][11][12]
-
Lewis Acids: Reagents like Zinc Bromide (ZnBr2) can be used, sometimes offering different selectivity compared to protic acids.[13]
Q4: Why is it important to use anhydrous conditions for some deprotection protocols? A4: For reagents like HCl in dioxane, anhydrous conditions are crucial. The presence of water can reduce the effective acidity and may lead to incomplete reactions or undesired side reactions.[1] Using commercially available anhydrous solutions, such as 4M HCl in dioxane, is recommended.[6]
Q5: How do I choose between TFA and HCl for deprotection? A5: The choice often depends on the subsequent steps and isolation procedure.
-
TFA is volatile and can be easily removed under vacuum along with the solvent (DCM).[14] However, it forms trifluoroacetate salts which can sometimes be difficult to handle.
-
HCl in dioxane or other organic solvents is also very effective. It forms hydrochloride salts which are often crystalline and easier to isolate by filtration.[5] However, care must be taken as dioxane is a peroxide-forming solvent.
Data Presentation
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent/Catalyst | Solvent(s) | Typical Concentration | Temperature | Typical Reaction Time | Remarks |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 10-50% (v/v) or neat[5] | 0 °C to Room Temp. | 30 min - 4 h[5] | Most common method; volatile byproducts. |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4 M[6] | 0 °C to Room Temp. | 30 min - 2 h[5][15] | Forms crystalline hydrochloride salts. |
| Hydrochloric Acid (HCl) | Methanol | 0.1 M[15] | Room Temp. | < 3 h[15] | Useful when methanol is a suitable solvent. |
| Aqueous Phosphoric Acid | Tetrahydrofuran (THF) | N/A | Room Temp. | N/A | An effective and environmentally benign option.[10][16] |
Table 2: Alternative Methods for Boc Deprotection
| Method/Reagent | Conditions | Time | Yield (%) | Remarks |
| Thermal (Boiling Water) | Water, 100 °C | 10 min - 2 h | Quantitative[7] | Green, catalyst-free method.[10] |
| Oxalyl Chloride/Methanol | (COCl)₂ (3 equiv.), Methanol, RT | 1 - 4 h | >70% (up to 90%)[7][11] | Mild conditions, suitable for acid-sensitive substrates.[11] |
| Iron(III) Catalysis | FeCl₃ (catalytic), DCM, RT | Not Specified | High[7] | Lewis-acid catalyzed method. |
| Zinc Bromide (ZnBr2) | DCM, RT | 12 - 24 h | N/A | Useful for acid-labile compounds.[8] |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Slowly add TFA (5-10 equivalents) to the stirred solution. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Isolation:
-
As TFA salt: Dissolve the resulting residue in a minimal amount of methanol and precipitate the product by adding cold diethyl ether. Collect the solid by filtration.
-
As free base: Dissolve the residue in water, cool in an ice bath, and carefully add aqueous NaOH solution to adjust the pH to >12. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate, 3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free diamine.
-
Protocol 2: Boc Deprotection using 4 M HCl in 1,4-Dioxane
-
Reaction Setup: To a round-bottom flask, add this compound (1 equivalent).
-
Acid Addition: Add a commercial 4 M solution of HCl in 1,4-dioxane (5-10 equivalents).[5] Caution: HCl/dioxane is corrosive and toxic. Handle in a fume hood with appropriate PPE.
-
Reaction Monitoring: Stir the resulting solution or suspension at room temperature for 30 minutes to 2 hours. A precipitate of the dihydrochloride salt may form during the reaction. Monitor completion by TLC.
-
Isolation: Upon completion, collect the precipitated solid by filtration.[5] Wash the solid with cold diethyl ether to remove non-polar impurities.[5] Dry the collected solid under vacuum to obtain (S)-propane-1,2-diamine dihydrochloride salt.[5]
Visualizations
Caption: General experimental workflow for acidic Boc deprotection.
Caption: Decision tree for troubleshooting Boc deprotection experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. BOC deprotection [ko.bzchemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mcours.net [mcours.net]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. jk-sci.com [jk-sci.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Selective Mono-Boc Protection of 1,2-Diamines
Welcome to the Technical Support Center for professionals in organic synthesis and drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of preventing di-Boc formation during the protection of 1,2-diamines.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when protecting 1,2-diamines with di-tert-butyl dicarbonate (Boc-anhydride)?
A1: The main challenge in protecting symmetric 1,2-diamines is achieving selective protection of only one of the two amino groups.[1][2] The similar reactivity of the two primary amines often leads to a mixture of the desired mono-Boc-protected product, the di-Boc-protected byproduct, and unreacted diamine.[1][3]
Q2: What is the mechanism behind the formation of the di-Boc byproduct?
A2: Di-Boc formation is a sequential process. Initially, one primary amine acts as a nucleophile, attacking the Boc-anhydride to form the mono-Boc protected amine.[4] The resulting carbamate is still nucleophilic and can be deprotonated, especially in the presence of a strong base. This deprotonated intermediate then attacks a second molecule of Boc-anhydride, leading to the di-Boc product.[4][5]
Q3: How can I improve the selectivity for mono-Boc protection?
A3: Several strategies can be employed to favor mono-protection:
-
Monoprotonation: This is a highly effective method where one equivalent of an acid (like HCl) is added to the diamine. This forms a mono-salt, effectively "protecting" one amine group as an ammonium salt, leaving the other free to react with the Boc-anhydride.[2][6]
-
Slow Addition and Stoichiometry Control: The slow, dropwise addition of Boc-anhydride (ideally 1.0 equivalent or slightly less) to the diamine solution helps to maintain a low concentration of the electrophile, which statistically favors the mono-substituted product.[2][3]
-
Low Temperature: Performing the reaction at reduced temperatures, such as 0 °C, can slow down the reaction rate and enhance selectivity for the desired mono-Boc product.[4][5]
-
Avoid Strong Catalytic Bases: Catalysts like 4-(Dimethylaminopyridine) (DMAP) can significantly accelerate the rate of both mono- and di-protection, often leading to a higher proportion of the di-Boc byproduct.[4][5] Weaker bases like triethylamine or sodium bicarbonate are generally preferred.[4]
Q4: Is it necessary to use a large excess of the diamine to achieve mono-protection?
A4: While using a large excess of the diamine can statistically favor mono-protection, it is often not a practical or cost-effective strategy, especially when dealing with valuable or complex diamines.[3][7] The methods described above, such as monoprotonation, offer high selectivity without the need for a large excess of the starting material.
Q5: How can I monitor the progress of the reaction to avoid over-reaction?
A5: The reaction progress should be closely monitored using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][5] This allows you to stop the reaction once the starting diamine has been consumed, minimizing the formation of the di-Boc byproduct.
Q6: What are the best methods for purifying the mono-Boc-protected diamine from the reaction mixture?
A6: Purification can be challenging due to the similar polarities of the products. Common methods include:
-
Acid-Base Extraction: The mono-Boc-protected product can be separated from the neutral di-Boc byproduct by an acidic wash. Subsequently, basifying the aqueous layer allows for the extraction of the desired mono-protected product.[2]
-
Column Chromatography: While the Boc group is acid-labile, purification by column chromatography on silica gel is a viable option.[2][3] It is crucial to use a well-chosen solvent system and avoid highly acidic conditions. Basic alumina can also be used as the stationary phase.[2]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low yield of mono-Boc product and significant amount of di-Boc product. | Reaction conditions favor di-protection (e.g., rapid addition of Boc-anhydride, high temperature, use of DMAP). | Optimize reaction conditions: Add Boc-anhydride solution dropwise at 0 °C.[4][5] Avoid using DMAP as a catalyst.[4] Consider the monoprotonation strategy.[2][6] |
| Incorrect stoichiometry. | Carefully control the molar ratio of Boc-anhydride to the diamine. A 1:1 ratio or a slight excess of the diamine is recommended.[2] | |
| Reaction is sluggish or incomplete. | Insufficiently reactive amine or non-optimal solvent. | Consider a more polar solvent. For less reactive amines, a catalyst like iodine may be beneficial in some cases.[7] |
| Difficulty in separating mono- and di-Boc products. | Similar polarity of the products. | Utilize acid-base extraction to separate the basic mono-Boc product from the neutral di-Boc product.[2] If using column chromatography, consider using basic alumina or a carefully selected solvent system for silica gel.[2] |
| Product is an oil and difficult to handle. | Inherent property of the compound. | Consider converting the purified mono-Boc-protected diamine into a solid salt (e.g., hydrochloride or tartrate) for easier handling and storage.[2] |
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection via Monoprotonation
This method relies on the in-situ generation of one equivalent of HCl to form the mono-hydrochloride salt of the diamine, thereby promoting selective mono-protection.[5][8]
Materials:
-
1,2-Diamine (1.0 eq)
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (TMSCl) (1.0 eq) or Thionyl Chloride (SOCl₂) (0.5 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq)
-
Water
-
2M Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 1,2-diamine in anhydrous methanol and cool the solution to 0 °C in an ice bath.
-
Slowly add one equivalent of TMSCl dropwise to the stirred solution. A white precipitate of the diamine monohydrochloride may form.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a small amount of water, followed by a solution of one equivalent of Boc₂O in methanol.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.
-
Dilute the reaction mixture with water and wash with diethyl ether to remove any di-Boc protected byproduct.
-
Basify the aqueous layer to a pH > 12 with 2M NaOH solution.
-
Extract the mono-Boc protected product with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product.
Protocol 2: Mono-Boc Protection by Slow Addition of Boc-Anhydride
This protocol is a straightforward method that relies on the slow addition of di-tert-butyl dicarbonate to the diamine in a suitable solvent.[3]
Materials:
-
1,2-Diamine (1.0 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 eq)
-
Sodium Bicarbonate (NaHCO₃) (optional, 2.0 eq)
-
Water
-
Brine
Procedure:
-
Dissolve the 1,2-diamine in DCM or THF in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
If desired, add sodium bicarbonate as a mild base.
-
Dissolve the Boc₂O in the same solvent and add it dropwise to the diamine solution over a period of 30-60 minutes with vigorous stirring.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench with water.
-
Extract the product with an organic solvent. Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Data Summary
The following table summarizes representative yields for the mono-Boc protection of various diamines using the monoprotonation method.
| Diamine | Yield of Mono-Boc Product (%) | Reference |
| Ethylenediamine | 87 | [6][9] |
| 1,3-Diaminopropane | 75 | [6][9] |
| 1,4-Diaminobutane | 65 | [6][9] |
| 1,5-Diaminopentane | 74 | [6][9] |
| (1R,2R)-1,2-Diaminocyclohexane | 66-80 | [6][8][9][10] |
| 1,2-Diaminopropane | 72 | [10] |
Yields are for isolated products and may vary depending on the specific reaction conditions and scale.
Visualizations
Caption: Workflow for selective mono-Boc protection of 1,2-diamines.
Caption: Desired and undesired reaction pathways.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. sciforum.net [sciforum.net]
- 8. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 9. researchgate.net [researchgate.net]
- 10. redalyc.org [redalyc.org]
Technical Support Center: Improving Enantioselectivity with (S)-Tert-butyl 1-aminopropan-2-ylcarbamate Derived Catalysts
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on the use of catalysts derived from (S)-Tert-butyl 1-aminopropan-2-ylcarbamate in enantioselective synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your catalytic processes and achieve high enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of catalysts derived from this compound?
A1: Catalysts derived from this compound, a chiral 1,2-diamine derivative, are primarily used in asymmetric catalysis. After deprotection of the Boc group and subsequent modification (e.g., N-sulfonylation), these ligands are highly effective in metal-catalyzed reactions such as asymmetric transfer hydrogenation of ketones and imines.[1] These reactions are crucial for synthesizing enantiomerically pure alcohols and amines, which are valuable intermediates in the pharmaceutical and fine chemical industries.[1] The inherent chirality of the 1,2-diaminopropane backbone allows for the creation of a chiral environment around a metal center, leading to high stereocontrol.[2]
Q2: How does the Boc protecting group influence the catalytic activity?
A2: The tert-butyloxycarbonyl (Boc) group serves as a protecting group for one of the amine functionalities. In the context of catalyst synthesis, it allows for selective modification of the unprotected amine. For the final active catalyst, the Boc group is typically removed to allow the diamine to act as a bidentate ligand, chelating to a metal center. The presence of the Boc group in the final ligand structure would prevent this chelation and render the catalyst inactive for many applications. However, N-Boc protected amines can be used in other types of reactions, for instance, in enantioselective deprotonation where the Boc group influences the conformational stability of the resulting organolithium species.
Q3: What are the most common metal precursors used with ligands derived from (S)-1,2-diaminopropane?
A3: Ruthenium(II) complexes are among the most effective and widely used metal precursors for asymmetric transfer hydrogenation reactions when combined with N-sulfonylated 1,2-diamine ligands.[1] A common precursor is [RuCl2(p-cymene)]2, which reacts with the chiral diamine ligand to form the active catalyst in situ or as a pre-formed complex.[1]
Q4: Can these catalysts be recycled?
A4: Yes, strategies have been developed to recycle chiral catalysts, including those based on diamine ligands. One approach involves attaching an ionic moiety to the ligand, allowing the catalyst to be immobilized in an ionic liquid. This enables separation of the product by extraction with a non-polar solvent, while the catalyst remains in the ionic liquid phase for reuse in subsequent reactions.
Troubleshooting Guides
Issue 1: Low Enantioselectivity (Low % ee)
Low enantiomeric excess is a frequent challenge in asymmetric catalysis. Below is a systematic guide to diagnose and resolve this issue.
| Potential Cause | Recommended Solution |
| Impure Chiral Ligand | Verify the enantiomeric purity of the this compound starting material and the final synthesized ligand using chiral HPLC or NMR with a chiral solvating agent. The presence of the (R)-enantiomer will directly reduce the product's % ee.[3] |
| Suboptimal Reaction Temperature | Temperature significantly impacts the energy difference between the diastereomeric transition states. A temperature screening should be performed. Lowering the reaction temperature often increases enantioselectivity, but this is not a universal rule.[1][3] |
| Incorrect Solvent Choice | The solvent's polarity and coordinating ability can affect the conformation of the catalyst-substrate complex. Conduct a solvent screen with common solvents like toluene, dichloromethane (DCM), THF, and isopropanol.[3] |
| Presence of Water or Other Impurities | Trace amounts of water or other impurities in reagents or solvents can lead to a non-selective background reaction or catalyst poisoning.[1][3] Ensure all solvents are anhydrous and reagents are of high purity. Use of freshly distilled solvents is recommended.[3] |
| Inappropriate Catalyst Loading | The concentration of the catalyst can influence the reaction pathway. An optimal catalyst loading should be determined experimentally. Too low a concentration may result in a slow reaction, while too high a concentration could lead to undesired side reactions. |
| Atmospheric Contamination | The catalyst or key intermediates may be sensitive to air or moisture.[3] Perform reactions under a strictly inert atmosphere (e.g., using a Schlenk line or in a glovebox).[3] |
Logical Workflow for Troubleshooting Low Enantioselectivity
Caption: A logical workflow for troubleshooting low enantioselectivity.
Issue 2: Low or No Catalytic Activity/Yield
If the reaction is not proceeding or the yield is very low, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| Catalyst Deactivation/Decomposition | Ensure the catalyst and its precursors have been stored and handled correctly under an inert atmosphere to prevent decomposition.[1] If preparing the catalyst in situ, ensure the pre-formation step is complete. |
| Reagent Degradation | Use freshly prepared or purified reagents, especially the metal precursor and any additives. Store sensitive compounds appropriately.[3] |
| Incorrect Stoichiometry | Verify the correct stoichiometry of all reactants, including the substrate, hydrogen donor (in transfer hydrogenation), and any base or additive. |
| Inhibitors in the Reaction Mixture | Impurities in the substrate or solvent can act as catalyst poisons. Purify the substrate and use high-purity, dry solvents. |
| Inhomogeneous Reaction Mixture | Ensure efficient and consistent stirring throughout the reaction, especially for heterogeneous mixtures. Use a calibrated hotplate stirrer.[3] |
Logical Workflow for Troubleshooting Low Reaction Yield
Caption: A logical workflow for troubleshooting low reaction yield.
Quantitative Data Summary
The performance of catalysts derived from chiral 1,2-diamines is highly dependent on the specific ligand structure, the metal used, and the reaction conditions. The following table presents representative data for the asymmetric hydrogenation of acetophenone using a Ruthenium catalyst with different chiral diamine ligands, illustrating the typical performance that can be expected.
Table 1: Performance of Chiral Diamine-Based Ruthenium Catalysts in the Asymmetric Hydrogenation of Acetophenone [2]
| Chiral Diamine Ligand Backbone | Diphosphine Ligand | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration |
| (R)-1,2-Diaminopropane | (S)-TolBINAP | Acetophenone | >98 | 85 | (R) |
| (1R,2R)-Diaminocyclohexane | (S)-BINAP | Acetophenone | 100 | 95 | (R) |
| (1S,2S)-Diphenylethylenediamine | (S)-TolBINAP | Acetophenone | >99 | 99 | (S) |
Note: This data is for the parent (R)-1,2-diaminopropane. The specific performance of a catalyst derived from this compound would require experimental determination after deprotection and derivatization.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Preparation and Asymmetric Transfer Hydrogenation of Acetophenone
This protocol is adapted from established procedures for Ru(II)-catalyzed asymmetric transfer hydrogenation using N-sulfonylated 1,2-diamine ligands.[1]
Materials:
-
(S)-N-(p-toluenesulfonyl)-1,2-propanediamine (synthesized from (S)-1,2-diaminopropane, which can be obtained by deprotection of this compound)
-
[RuCl2(p-cymene)]2
-
Anhydrous isopropanol
-
Potassium hydroxide (KOH)
-
Acetophenone
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating plate
Procedure:
-
Catalyst Pre-formation:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [RuCl2(p-cymene)]2 (0.005 mmol) and (S)-N-(p-toluenesulfonyl)-1,2-propanediamine (0.011 mmol).[1]
-
Add 5 mL of anhydrous isopropanol.
-
Stir the mixture at room temperature for 30 minutes. The solution should turn a deep red/brown color, indicating the formation of the active catalyst complex.[1]
-
-
Asymmetric Transfer Hydrogenation:
-
To the flask containing the pre-formed catalyst, add acetophenone (1.0 mmol).[1]
-
Add a 0.1 M solution of KOH in isopropanol (0.1 mL, 0.01 mmol).[1]
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 1-4 hours.[1]
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (S)-1-phenylethanol.
-
-
Analysis:
Experimental Workflow for Asymmetric Transfer Hydrogenation
Caption: Experimental workflow for catalyst preparation and asymmetric transfer hydrogenation.
Signaling Pathways and Mechanisms
The widely accepted mechanism for asymmetric transfer hydrogenation catalyzed by Ru(II)-diphosphine-diamine complexes is a metal-ligand bifunctional mechanism. The catalyst participates directly in the hydrogen transfer step.
Proposed Catalytic Cycle for Asymmetric Transfer Hydrogenation
Caption: Proposed catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and Synthesis of the Chiral Ligands for the Highly Enantioselective Asymmetric Reactions of Carbonyl Compounds | Semantic Scholar [semanticscholar.org]
Stability of (S)-Tert-butyl 1-aminopropan-2-ylcarbamate under acidic conditions
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing (S)-Tert-butyl 1-aminopropan-2-ylcarbamate in their experiments. This document provides essential information regarding the stability of this compound under acidic conditions, troubleshooting advice for its deprotection, and relevant experimental protocols.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound under different pH conditions?
A1: The stability of this compound is highly dependent on pH. The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions.[1][2]
-
Acidic pH: The compound is unstable and will undergo cleavage of the Boc group to yield the free diamine, (S)-propane-1,2-diamine, along with isobutylene and carbon dioxide.[1][2] Prolonged exposure to even mild acids should be avoided if the integrity of the Boc group is desired.[1]
-
Neutral pH: The compound is generally stable with minimal degradation expected.[1][2]
-
Basic pH: The Boc group is stable towards most bases, and therefore, the compound is generally stable under basic conditions.[1][2]
Q2: What is the general mechanism for the degradation of this compound in acid?
A2: The degradation in acidic conditions is an acid-catalyzed deprotection of the Boc group. The reaction is initiated by the protonation of the carbamate oxygen by an acid. This is followed by the fragmentation of the protonated intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.[3] The tert-butyl cation can be scavenged by nucleophiles or can deprotonate to form isobutylene.[3]
Q3: I am observing incomplete deprotection of the Boc group. What could be the cause and how can I resolve it?
A3: Incomplete deprotection is a common issue. Several factors could be responsible:
-
Insufficient Acid Strength or Concentration: The rate of Boc cleavage is dependent on the acidity of the medium. If the reaction is sluggish, consider increasing the concentration of the acid or switching to a stronger acid system (e.g., from 20% TFA in DCM to 50% TFA in DCM, or using 4M HCl in dioxane).[4]
-
Inadequate Reaction Time or Temperature: While many deprotections are rapid at room temperature, some substrates may require longer reaction times or gentle heating.[3][5] It is crucial to monitor the reaction progress by a suitable analytical method like TLC or LC-MS.[3]
-
Steric Hindrance: Although less common for this substrate, significant steric bulk around the carbamate can slow down the deprotection, necessitating harsher conditions.[4]
Q4: I am seeing an unexpected side product in my reaction mixture after deprotection. What could it be?
A4: A common side reaction during Boc deprotection is t-butylation. The electrophilic tert-butyl cation generated during the reaction can alkylate nucleophilic sites on your starting material or product.[4][6] This is more problematic for molecules with electron-rich aromatic rings or other nucleophilic residues.[4] To mitigate this, consider adding a scavenger, such as triethylsilane or thioanisole, to the reaction mixture to trap the tert-butyl cation.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Incomplete Deprotection | Insufficient acid strength or concentration. | Increase the concentration of the acid (e.g., from 20% to 50% TFA in DCM) or switch to a stronger acid like 4M HCl in dioxane.[4] |
| Inadequate reaction time or temperature. | Monitor the reaction closely using TLC or LC-MS and allow it to proceed for a longer duration. Gentle warming may be applied if the molecule is stable at higher temperatures.[3][5] | |
| Poor solubility of the starting material. | Ensure the substrate is fully dissolved in the reaction solvent. | |
| Side Product Formation (t-Butylation) | High concentration of the reactive tert-butyl cation. | Add a scavenger (e.g., triethylsilane, thioanisole) to the reaction mixture to trap the electrophile.[4][6] |
| Product is an oil and difficult to isolate | Trifluoroacetate (TFA) salt formation. | If using TFA for deprotection, the resulting salt can often be oily.[7] Consider switching to 4M HCl in dioxane, which frequently yields a solid hydrochloride salt that is easier to isolate by filtration.[7][8] |
| Low Yield | Product loss during workup. | If using TFA, ensure its thorough removal by co-evaporation with a non-polar solvent like toluene. Neutralize the crude product carefully with a mild base during aqueous workup.[4] |
Data Presentation
| Reagent(s) | Typical Concentration | Solvent | Temperature | Typical Time | Notes |
| Trifluoroacetic acid (TFA) | 20-50% or neat | Dichloromethane (DCM) | 0°C to Room Temp. | 30 min - 2 h | Most common method; resulting TFA salts can be oily.[7][8] |
| Hydrochloric acid (HCl) | 4M Solution | 1,4-Dioxane | Room Temp. | 10 min - 1 h | Often yields a solid HCl salt, facilitating isolation.[8] |
| Hydrochloric acid (HCl) | Generated in situ | Methanol/Ethyl Acetate | Room Temp. | 1 - 4 h | Can be a milder alternative to pre-made solutions.[8] |
| Phosphoric acid (H₃PO₄) | ~85% (aq) | Dichloromethane (DCM) | Room Temp. | 1 - 5 h | A milder, environmentally benign option.[8] |
Mandatory Visualization
Caption: Acid-catalyzed degradation pathway of this compound.
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine (1 equivalent) in anhydrous DCM (e.g., 10 mL per gram of substrate) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA (e.g., a 1:1 v/v mixture of DCM:TFA) to the stirred solution.[8]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.[3]
-
For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[3]
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine in a minimal amount of a suitable solvent or suspend it directly in the HCl solution.[3]
-
Add a 4M solution of HCl in 1,4-dioxane (e.g., 5 equivalents).
-
Stir the mixture at room temperature. The reaction is often complete within 30 minutes to a few hours.[3]
-
Monitor the reaction progress by TLC or LC-MS.[3]
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[3]
-
Dry the solid under vacuum to yield the amine hydrochloride salt.
Protocol 3: Forced Degradation Study for Stability Assessment
This protocol outlines a general procedure to assess the stability of this compound under acidic stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[2]
-
Acidic Stress:
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the stressed sample.[2]
-
Neutralize the sample before analysis.[2]
-
Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.[2]
-
Caption: Workflow for a forced degradation study under acidic conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. cecas.clemson.edu [cecas.clemson.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether [pubs.usgs.gov]
- 6. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tert-butyl N-(1-oxopropan-2-yl)carbamate | C8H15NO3 | CID 545705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ruifuchem.com [ruifuchem.com]
Technical Support Center: Purification of (S)-tert-butyl 1-aminopropan-2-ylcarbamate
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for the removal of impurities from (S)-tert-butyl 1-aminopropan-2-ylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound synthesized from (S)-1,2-diaminopropane and di-tert-butyl dicarbonate (Boc₂O)?
A1: The most common impurities include:
-
Unreacted (S)-1,2-diaminopropane: This is a highly polar starting material.
-
Di-Boc protected (S)-1,2-diaminopropane: This is a non-polar byproduct where both amino groups have reacted with Boc₂O.
-
Residual di-tert-butyl dicarbonate (Boc₂O) and its byproducts: These are generally non-polar.
-
tert-Butanol: A byproduct of the Boc protection reaction.
Q2: How can I effectively monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the purification process. A suitable mobile phase, such as 5-10% methanol in dichloromethane, can be used. Staining with ninhydrin is useful for visualizing the free amine of the starting material, while a potassium permanganate stain can help visualize the Boc-protected compounds. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity.
Q3: My purified product appears as an oil instead of a solid. What should I do?
A3: this compound can sometimes be isolated as an oil, especially if residual solvents are present. Try removing all volatile residues under high vacuum. If it remains an oil, attempting to precipitate or crystallize the product from a non-polar solvent like hexane or a solvent pair like ethyl acetate/hexane may induce solidification.
Q4: After column chromatography, my product is still impure. What are the likely causes?
A4: Several factors could lead to impure fractions after column chromatography:
-
Improper mobile phase selection: The polarity of the eluent may not be optimal to resolve the desired product from the impurities.
-
Column overloading: Using too much crude material for the amount of silica gel can lead to poor separation.
-
Fractions collected too broadly: Combining fractions without careful TLC analysis of each can lead to the inclusion of impurities.
-
Co-elution of impurities: Some impurities may have very similar polarity to the product, making separation by silica gel chromatography challenging. In such cases, a different purification technique like recrystallization or preparative HPLC might be necessary.
Q5: What is the best method to determine the enantiomeric purity of my final product?
A5: The enantiomeric purity of this compound should be assessed using a chiral chromatography method, most commonly chiral High-Performance Liquid Chromatography (chiral HPLC).[1] This technique uses a chiral stationary phase to separate the (S) and (R) enantiomers, allowing for their quantification.
Troubleshooting Guides
Issue 1: Low Yield of Purified Product
| Potential Cause | Suggested Solution |
| Product loss during aqueous work-up. | Ensure the pH of the aqueous layer is appropriately adjusted to minimize the solubility of the product before extraction. Perform multiple extractions with a suitable organic solvent. |
| Co-elution with impurities during column chromatography. | Optimize the mobile phase system. A shallower gradient or an isocratic elution with a fine-tuned solvent ratio can improve separation. |
| Product remains in the mother liquor after recrystallization. | Ensure the solution was sufficiently cooled and for an adequate amount of time. The choice of anti-solvent is also critical; it should be one in which the product is poorly soluble. |
| Incomplete reaction. | Before purification, ensure the reaction has gone to completion by TLC or LC-MS analysis. |
Issue 2: Product Contaminated with Starting Material ((S)-1,2-diaminopropane)
| Potential Cause | Suggested Solution |
| Insufficiently polar mobile phase in column chromatography. | The highly polar starting material should remain at the baseline on the TLC plate. If it is moving up the plate, the mobile phase is too polar. Start with a less polar eluent and gradually increase the polarity. |
| Inadequate aqueous wash during work-up. | An acidic wash (e.g., with dilute HCl) can help to remove the basic starting material into the aqueous layer. |
Issue 3: Product Contaminated with Di-Boc Protected Byproduct
| Potential Cause | Suggested Solution |
| Overly polar mobile phase in column chromatography. | The di-Boc byproduct is significantly less polar than the mono-Boc product. Use a less polar mobile phase to elute the di-Boc byproduct first, followed by a more polar system to elute the desired product. |
| Recrystallization solvent system is not optimal. | The di-Boc byproduct may have similar solubility to the desired product in the chosen solvent system. Experiment with different solvent pairs for recrystallization. |
Data Presentation
Table 1: Representative Purity and Yield Data for Purification Methods
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Typical Yield |
| Flash Column Chromatography | 70-85% | >95% | 60-80% |
| Recrystallization | 85-90% | >98% | 70-90% |
Note: These are typical values for mono-Boc protected diamines and may vary depending on the specific reaction conditions and the scale of the experiment.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This method is effective for separating the mono-Boc protected product from both more polar (starting material) and less polar (di-Boc byproduct) impurities.
-
Preparation of the Silica Gel Column: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% dichloromethane or a mixture of hexane/ethyl acetate). Pack the column with the slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. Adsorb the sample onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.
-
Elution:
-
System 1 (Gradient Elution): Start with 100% dichloromethane and gradually increase the polarity by adding methanol (e.g., a gradient of 0% to 10% methanol in dichloromethane).
-
System 2 (Isocratic/Step-Gradient Elution): Use a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 4:1 hexane/ethyl acetate) to elute non-polar impurities, then increase the polarity (e.g., to 1:1 or 1:2 hexane/ethyl acetate) to elute the desired product.
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
This method is suitable if the crude product is of relatively high purity (>85%) and solid.
-
Solvent Selection: A solvent pair is often effective. A good starting point is ethyl acetate (a "good" solvent) and hexane (a "poor" solvent).[2]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Inducing Crystallization: While the solution is still warm, slowly add hexane dropwise with swirling until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of hot ethyl acetate to just redissolve the cloudiness.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold hexane.
-
Drying: Dry the crystals under vacuum to a constant weight.
Mandatory Visualization
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for the purification of the target compound.
References
Technical Support Center: Optimizing Reactions of (S)-Tert-butyl 1-aminopropan-2-ylcarbamate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving (S)-Tert-butyl 1-aminopropan-2-ylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites on this compound?
A1: this compound is a chiral bifunctional molecule featuring two key reactive sites: a primary amine (-NH2) and a Boc-protected secondary amine (-NHBoc). The primary amine is more nucleophilic and readily participates in reactions like acylation and alkylation. The Boc-protected amine is stable under many conditions but can be deprotected under acidic or thermal conditions to reveal the secondary amine.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability and purity of this compound, it is recommended to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C). This minimizes degradation from atmospheric moisture and carbon dioxide.
Q3: Is this compound sensitive to particular reaction conditions?
A3: Yes. The tert-butoxycarbonyl (Boc) protecting group is sensitive to strong acids and high temperatures.[1] Exposure to acidic conditions (e.g., trifluoroacetic acid, hydrochloric acid) will lead to deprotection of the secondary amine.[1] Similarly, prolonged heating at temperatures above 85-90°C can also cause thermal cleavage of the Boc group.[1]
Troubleshooting Guides
Selective N-Acylation of the Primary Amine
This guide addresses common issues encountered during the selective acylation of the primary amine of this compound.
Issue 1: Low Yield of the Desired Mono-acylated Product
-
Possible Cause: Incomplete reaction.
-
Solution: Ensure you are using at least a stoichiometric equivalent of the acylating agent. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete consumption of the starting material.
-
-
Possible Cause: Product loss during workup.
Issue 2: Formation of a Di-acylated Byproduct
-
Possible Cause: Incorrect stoichiometry or reaction temperature.
-
Solution: To favor mono-acylation, use a 1:1 molar ratio of this compound to the acylating agent. Running the reaction at a lower temperature (e.g., 0°C) can enhance selectivity by slowing down the reaction rate.[2]
-
Issue 3: Racemization of the Chiral Center
-
Possible Cause: Harsh reaction conditions.
-
Solution: Elevated temperatures and the presence of strong bases can promote racemization.[1] Whenever possible, conduct the acylation at or below room temperature. Use a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), in moderation.
-
-
Possible Cause: Inappropriate solvent choice.
Boc Deprotection of the Secondary Amine
This section provides troubleshooting for the removal of the Boc protecting group.
Issue 1: Incomplete Deprotection
-
Possible Cause: Insufficient acid strength or concentration.
-
Solution: For acidic deprotection, strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically required. A common method involves using a solution of 4M HCl in an organic solvent like 1,4-dioxane or ethyl acetate.[3] Ensure a sufficient excess of the acid is used.
-
-
Possible Cause: Inadequate reaction time or temperature for thermal deprotection.
Issue 2: Formation of Side Products
-
Possible Cause: Alkylation by the tert-butyl cation.
-
Solution: The cleavage of the Boc group generates a reactive tert-butyl cation, which can alkylate nucleophilic sites on your molecule.[5] To prevent this, add a scavenger such as triethylsilane (TES) or anisole to the reaction mixture.
-
Data Presentation
The following tables provide representative data for optimizing solvent and temperature in key reactions of this compound and analogous compounds.
Table 1: Representative Conditions for Selective N-Acylation of Primary Amines
| Acylating Agent | Solvent | Base | Temperature (°C) | Typical Reaction Time | Expected Yield |
| Acetyl Chloride | Dichloromethane (DCM) | Triethylamine (TEA) | 0 to RT | 1-3 hours | Good to Excellent |
| Acetic Anhydride | Tetrahydrofuran (THF) | N,N-Diisopropylethylamine (DIPEA) | 0 to RT | 2-4 hours | Good to Excellent |
| Benzoyl Chloride | Dichloromethane (DCM) | Pyridine | 0 to RT | 2-4 hours | Good |
| Acetic Anhydride | Acetonitrile | None | Reflux | 1-2 hours | Good to Excellent |
| Acetic Anhydride | None | None | Room Temperature | 5-15 minutes | Good to Excellent[6] |
Table 2: Representative Conditions for Boc Deprotection
| Reagent/Method | Solvent | Temperature (°C) | Typical Reaction Time | Expected Yield |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 30 min - 2 hours | Excellent[3] |
| 4M HCl | 1,4-Dioxane | Room Temperature | 1-4 hours | Excellent[7] |
| Thermal | Methanol | 150-240 | 30-60 minutes | Good to Excellent[4] |
| Thermal | Toluene | 150-240 | 30-60 minutes | Moderate to Good[4] |
| Oxalyl Chloride (3 eq.) | Methanol | Room Temperature | 1-4 hours | Good to Excellent[8] |
Experimental Protocols
Protocol 1: Selective N-Acylation with Acetyl Chloride
This protocol describes a general procedure for the selective N-acetylation of the primary amine of this compound.
Materials:
-
This compound (1.0 equivalent)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) (1.1 equivalents)
-
Acetyl Chloride (1.05 equivalents)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine dropwise to the stirred solution.
-
Slowly add acetyl chloride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol outlines the removal of the Boc protecting group under acidic conditions.
Materials:
-
N-acylated this compound derivative (1.0 equivalent)
-
Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected compound in DCM in a round-bottom flask.
-
Add an equal volume of TFA to the solution at room temperature.
-
Stir the reaction mixture for 30 minutes to 2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, carefully neutralize the excess TFA by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.
Visualizations
Caption: Workflow for Selective N-Acylation.
References
Technical Support Center: Mono-Protection of 1,2-Propanediamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective mono-protection of 1,2-propanediamine.
Introduction
The mono-protection of 1,2-propanediamine presents a significant challenge in organic synthesis due to the presence of two nucleophilic amino groups—one primary (N1) and one secondary (N2). Achieving selective protection at one of these sites is crucial for the synthesis of chiral ligands, catalysts, and pharmaceutical intermediates. The primary difficulties arise from the potential for di-protection and the challenge of separating the desired mono-protected product from the starting material, the di-protected byproduct, and any regioisomers. This guide addresses common issues encountered during this process and provides practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the mono-protection of 1,2-propanediamine?
A1: The primary challenges include:
-
Di-protection: The protecting group can react with both amino groups, leading to the formation of a di-protected byproduct.[1]
-
Regioselectivity: 1,2-propanediamine has a primary and a secondary amine, which have different reactivities. Controlling which amine is protected can be difficult.
-
Purification: Separating the desired mono-protected product from the starting diamine, the di-protected byproduct, and the other mono-protected isomer can be challenging due to similar physical properties.
-
Steric Hindrance: The methyl group on the C2 carbon can influence the accessibility of the adjacent secondary amine, affecting the regioselectivity of the protection reaction.
Q2: Which protecting groups are commonly used for the mono-protection of 1,2-propanediamine?
A2: The most common amine protecting groups are tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). The choice of protecting group depends on the desired orthogonality and the stability required for subsequent reaction steps.
Q3: How can I favor mono-protection over di-protection?
A3: Several strategies can be employed:
-
Control of Stoichiometry: Using a slight excess of the diamine relative to the protecting group reagent can favor mono-protection.[1]
-
Slow Addition: A slow, dropwise addition of the protecting group reagent to the diamine solution can minimize local excesses of the reagent and reduce the formation of the di-protected product.
-
Temporary Acid Protection: Adding one equivalent of an acid (e.g., HCl) can protonate one of the amino groups, rendering it unreactive and allowing for selective protection of the other.[1]
Q4: How does the methyl group in 1,2-propanediamine affect regioselectivity?
A4: The methyl group introduces steric hindrance around the secondary amine (N2), making it less accessible to bulky protecting group reagents compared to the primary amine (N1). This steric effect generally favors the protection of the less hindered primary amine. Additionally, the electron-donating nature of the methyl group can influence the basicity and nucleophilicity of the adjacent amine.
Q5: What are the typical methods for purifying mono-protected 1,2-propanediamine?
A5: Purification can be challenging. Common methods include:
-
Acid-Base Extraction: The unreacted diamine and the mono-protected product can be separated from the neutral di-protected byproduct by acid extraction. Subsequent careful basification and extraction can then be used to separate the mono-protected product from the more basic starting diamine.
-
Column Chromatography: Silica gel chromatography is often used, but separation of the mono-protected isomers can be difficult. Careful selection of the eluent system is critical.
-
Crystallization: If the desired product is a solid, crystallization can be an effective purification method.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of mono-protected product | 1. Formation of significant amounts of di-protected byproduct. 2. Incomplete reaction. 3. Product loss during workup. | 1. Use a slight excess of 1,2-propanediamine. 2. Add the protecting group reagent slowly and at a low temperature. 3. Employ the mono-hydrochloride salt method to temporarily protect one amine group.[1] 4. Ensure the reaction goes to completion by monitoring with TLC or LC-MS. 5. Optimize the extraction pH to minimize loss of the desired product. |
| Poor regioselectivity (mixture of N1 and N2 protected isomers) | 1. The protecting group is not sterically demanding enough to differentiate between the primary and secondary amines. 2. Reaction conditions (e.g., temperature, solvent) are not optimal for selectivity. | 1. Use a bulkier protecting group reagent. 2. Lower the reaction temperature to increase selectivity. 3. Screen different solvents to find one that enhances the reactivity difference between the two amino groups. |
| Difficulty in separating the mono-protected product from starting material and di-protected byproduct | 1. Similar polarities of the compounds. 2. The mono-protected product is an oil and difficult to handle. | 1. For Boc-protected amines, utilize the acidic nature of the free amine for selective extraction. Wash the organic layer with a dilute acid to remove the more basic starting diamine. 2. If column chromatography is necessary, use a shallow gradient of a more polar solvent. 3. Consider converting the oily product to a solid salt (e.g., hydrochloride or tartrate) for easier handling and purification by recrystallization. |
| Protecting group is cleaved during the reaction or workup | 1. The protecting group is labile to the reaction or workup conditions (e.g., Boc group is sensitive to acid). | 1. Ensure the reaction and workup conditions are compatible with the chosen protecting group. For example, avoid acidic conditions when using a Boc group. 2. Use a more robust protecting group if necessary. |
Data Presentation
Table 1: Comparison of Common Protecting Groups for Mono-protection of 1,2-Propanediamine
| Protecting Group | Reagent | Typical Conditions | Advantages | Disadvantages |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | NaHCO₃, Dioxane/H₂O or CH₂Cl₂ | Stable to a wide range of conditions, easily removed with acid. | Sensitive to strong acids. |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Na₂CO₃, H₂O or Pyridine, CH₂Cl₂ | Stable to acidic and basic conditions. Removed by hydrogenolysis. | Requires catalytic hydrogenation for removal, which can affect other functional groups. |
| Fmoc | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OSu | NaHCO₃, Dioxane/H₂O | Base-labile, allowing for orthogonal protection strategies with acid-labile groups. | Sensitive to basic conditions. |
Table 2: Reported Yields for Mono-Boc-Protection of Diamines
| Diamine | Method | Yield (%) | Reference |
| Ethylenediamine | HCl salt method | 87 | (Lee et al., 2007) |
| 1,3-Propanediamine | HCl salt method | 75 | (Lee et al., 2007) |
| 1,2-Propanediamine | Me₃SiCl in-situ HCl | 72 | (Servín-Sánchez et al., 2017) |
| Cyclohexane-1,2-diamine | Me₃SiCl in-situ HCl | 66 | (Servín-Sánchez et al., 2017) |
Note: Yields are highly dependent on reaction scale and specific conditions.
Experimental Protocols
Protocol 1: Mono-Boc-Protection of 1,2-Propanediamine using in-situ HCl Generation
This "one-pot" procedure provides a convenient method for the mono-protection of 1,2-propanediamine with good regioselectivity towards the primary amine.
Materials:
-
1,2-Propanediamine
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (Me₃SiCl)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Water
-
2N Sodium Hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether (Et₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1,2-propanediamine (1 eq) in anhydrous methanol at 0 °C under stirring, add freshly distilled chlorotrimethylsilane (1 eq) dropwise.
-
A white precipitate of the diamine monohydrochloride may form. Allow the mixture to warm to room temperature.
-
Add water (a small amount, e.g., 1 mL per gram of diamine) followed by a solution of (Boc)₂O (1 eq) in methanol.
-
Stir the mixture at room temperature for 1 hour.
-
Dilute the reaction mixture with water and wash the aqueous layer with diethyl ether to remove the di-Boc byproduct.
-
Adjust the pH of the aqueous layer to >12 with 2N NaOH.
-
Extract the product into dichloromethane (3x).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to obtain the mono-Boc-protected 1,2-propanediamine.
Protocol 2: General Procedure for Mono-Cbz-Protection of an Amine
This protocol can be adapted for the mono-protection of 1,2-propanediamine, likely favoring the primary amine.
Materials:
-
1,2-Propanediamine
-
Sodium Bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Benzyl Chloroformate (Cbz-Cl)
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve 1,2-propanediamine (1 eq) and sodium bicarbonate (2 eq) in a 2:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1 eq) to the stirred solution.
-
Stir the reaction mixture at 0 °C for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Mono-Fmoc-Protection of an Amine
This protocol can be adapted for 1,2-propanediamine, with expected selectivity for the primary amine.
Materials:
-
1,2-Propanediamine
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Water
-
Ethanol
Procedure:
-
To Fmoc chloride (1.2 eq) add 1,2-propanediamine (1 eq) and water.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction by thin-layer chromatography.
-
After consumption of the amine, filter the reaction product, wash with water, and recrystallize from hot ethanol to afford the pure product.
Mandatory Visualizations
References
Work-up procedures for reactions involving (S)-Tert-butyl 1-aminopropan-2-ylcarbamate
Welcome to the technical support center for (S)-Tert-butyl 1-aminopropan-2-ylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on work-up procedures, troubleshooting, and frequently asked questions (FAQs) related to reactions involving this versatile building block.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the work-up of reactions involving this compound, particularly in its common applications such as peptide coupling and reductive amination.
Peptide Coupling Reactions
Q1: After a peptide coupling reaction with this compound, I see multiple spots on my TLC plate. What are the likely impurities?
A1: When using this compound in peptide coupling, common impurities include:
-
Unreacted starting materials: This includes both the carbamate and the carboxylic acid coupling partner.
-
Di-substituted byproduct: The free primary amine of your desired product can potentially react with another equivalent of the carboxylic acid, leading to a di-acylated species.
-
Reagent-related byproducts: Depending on your coupling agent (e.g., DCC, HBTU), byproducts like DCU (dicyclohexylurea) can form and may be difficult to remove.
Q2: How can I best purify my peptide product after coupling?
A2: Flash column chromatography on silica gel is the most common and effective method for purifying the products of peptide coupling reactions. A gradient elution, often starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing polarity, will typically allow for the separation of your desired product from starting materials and byproducts. Monitoring the fractions by TLC is crucial for successful isolation.
Q3: My peptide coupling reaction has a low yield. What are some potential causes and solutions?
A3: Low yields in peptide coupling reactions can stem from several factors:
-
Incomplete reaction: Ensure the reaction has gone to completion by monitoring with TLC or LC-MS before beginning the work-up.
-
Suboptimal coupling reagents: The choice of coupling reagent and additives (e.g., HOBt, DIPEA) can significantly impact the reaction efficiency. Ensure they are fresh and used in the correct stoichiometry.
-
Steric hindrance: If either your carboxylic acid or this compound is sterically hindered, the reaction may require longer reaction times or more potent coupling agents.
-
Product loss during work-up: Ensure careful phase separation during extractions to avoid loss of product. Minimize the number of transfer steps.
Reductive Amination Reactions
Q4: I've performed a reductive amination with this compound and an aldehyde/ketone. What is the best way to work up the reaction?
A4: A typical work-up for a reductive amination involves:
-
Quenching the reaction: Carefully quench any remaining reducing agent (e.g., sodium triacetoxyborohydride) by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
-
Washing: Wash the combined organic layers with brine to remove any remaining water.
-
Drying and concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
Q5: During the work-up of my reductive amination, I'm having trouble with emulsions during the extraction. How can I resolve this?
A5: Emulsions can be problematic. To break them, you can try:
-
Adding a small amount of brine to the separatory funnel.
-
Gently swirling the mixture instead of vigorous shaking.
-
Filtering the emulsified layer through a pad of Celite.
Q6: What are common side products in reductive amination reactions with this diamine?
A6: A potential side reaction is the formation of a di-alkylated product, where the newly formed secondary amine reacts with another molecule of the aldehyde/ketone. To minimize this, it is often recommended to use the reducing agent in excess and to ensure the reaction goes to completion.
Data Presentation
The following table summarizes representative quantitative data for reactions involving mono-Boc protected diamines, which can be considered analogous to this compound. Please note that actual results may vary depending on the specific substrates and reaction conditions.
| Reaction Type | Reactants | Product | Typical Yield (%) | Typical Purity (%) | Reference Reaction Time (h) |
| Peptide Coupling | N-Boc-proline, 5-Amino-isophthalic acid dimethyl ester | Di-acylated product | Not specified | Not specified | 12 |
| Reductive Amination | Aromatic aldehyde, Aliphatic amine | N-Boc secondary amine | 80-90 | >95 | 4 |
| Boc-Protection | L-proline, Di-tert-butyl dicarbonate | N-Boc-proline | High | High | 2.5 |
Experimental Protocols
Below are detailed methodologies for key experiments involving mono-Boc protected diamines, which can be adapted for this compound.
General Protocol for Peptide Coupling
-
Reaction Setup: To a solution of the carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling reagent (e.g., HBTU, 1.1 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acidic solution (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
General Protocol for Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (STAB, 1.5 eq), portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography if necessary.
Visualizations
Experimental Workflow for Peptide Coupling
Caption: A general workflow for a peptide coupling reaction and subsequent work-up.
Logical Flow for Troubleshooting Low Yield in Peptide Coupling
Technical Support Center: Monitoring Amide Coupling Reactions of (S)-Tert-butyl 1-aminopropan-2-ylcarbamate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on monitoring the completion of amide coupling reactions involving (S)-Tert-butyl 1-aminopropan-2-ylcarbamate. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during these experiments.
Troubleshooting Guide
Effectively monitoring your coupling reaction is crucial for optimizing yields and ensuring the purity of your final product. This guide addresses common problems encountered when tracking the progress of this compound couplings.
Problem: Difficulty in determining reaction completion by Thin-Layer Chromatography (TLC).
-
Potential Cause 1: Poor separation of spots. The polarity of the mobile phase may not be optimal for separating the starting materials (carboxylic acid and amine) from the product.
-
Solution: Systematically vary the solvent system. A common mobile phase for these types of compounds is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[1] Start with a higher ratio of the non-polar solvent and gradually increase the proportion of the polar solvent to achieve better separation.
-
-
Potential Cause 2: Amine starting material not UV active. this compound does not have a chromophore and will not be visible under UV light.
-
Solution: Use a TLC stain that visualizes amines. Ninhydrin stain is a common choice, which reacts with the primary amine of the starting material to produce a colored spot (typically purple or yellow).[2] The product, being a secondary amide, will not react with ninhydrin, so the disappearance of the ninhydrin-active spot indicates the consumption of the starting amine.
-
-
Potential Cause 3: Product and starting material have very similar Rf values.
-
Solution: In addition to optimizing the mobile phase, try a different stationary phase if available (e.g., alumina plates instead of silica). Also, consider using a co-spot on your TLC plate, where you spot both the starting material and the reaction mixture in the same lane. This can help to resolve closely running spots.
-
Problem: LC-MS analysis shows multiple unexpected peaks.
-
Potential Cause 1: Incomplete reaction. The peak corresponding to the starting carboxylic acid and/or amine will be present.
-
Solution: Allow the reaction to proceed for a longer duration or consider gentle heating if the reactants are stable at elevated temperatures. Ensure that the coupling reagents are fresh and used in the correct stoichiometry.[3]
-
-
Potential Cause 2: Side reactions. Common side reactions in amide couplings include the formation of N-acylurea from carbodiimide reagents or racemization of chiral centers.[4]
-
Potential Cause 3: Di-acylation. If the Boc protecting group is unintentionally cleaved, the newly formed free amine can react with another equivalent of the carboxylic acid.
-
Solution: Ensure that the reaction conditions are not acidic, as this can lead to the cleavage of the Boc group. Use a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge any acid generated during the reaction.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to monitor the completion of an amide coupling reaction with this compound?
A1: The most common methods are Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. TLC is a quick and qualitative method, while LC-MS provides more detailed information about the components of the reaction mixture and their molecular weights. NMR can be used to observe the disappearance of starting material signals and the appearance of product signals.
Q2: How can I use TLC to monitor the reaction?
A2: Spot the reaction mixture on a silica gel plate alongside the starting carboxylic acid and this compound. Develop the plate in an appropriate solvent system. The reaction is complete when the spot corresponding to the limiting starting material is no longer visible. Since the amine is not UV active, use a ninhydrin stain to visualize it.
Q3: What should I look for in the LC-MS data to confirm reaction completion?
A3: Monitor the disappearance of the peak corresponding to the starting carboxylic acid (and its corresponding mass in the mass spectrum). You should see the appearance of a new peak corresponding to your product, with a mass that matches the expected molecular weight of the coupled product.
Q4: Can I use NMR to monitor the reaction?
A4: Yes, ¹H NMR is a powerful tool. You can monitor the disappearance of characteristic proton signals from the starting materials and the appearance of new signals from the product. For instance, the chemical shifts of the protons adjacent to the amine in this compound will change upon amide bond formation.
Q5: My coupling reaction is very slow. What can I do?
A5: Slow reactions can be due to steric hindrance, especially if your carboxylic acid is bulky.[2] You can try using a more potent coupling reagent like HATU or HBTU.[3][6] Extending the reaction time or gently heating the mixture (if the compounds are stable) can also help drive the reaction to completion.[3]
Q6: I see a significant amount of a byproduct with the mass of my coupling reagent's urea. How can I avoid this?
A6: This is likely an N-acylurea byproduct, common when using carbodiimide coupling reagents like DCC or EDC. Adding a nucleophilic additive such as 1-hydroxybenzotriazole (HOBt) or OxymaPure can suppress this side reaction.[4]
Data Presentation
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent Class | Examples | Additives | Common Applications |
| Carbodiimides | DCC, EDC, DIC | HOBt, OxymaPure | General amide synthesis, cost-effective.[7] |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | None typically required | Fast reactions, good for hindered couplings.[3][6] |
| Phosphonium Salts | PyBOP, PyAOP | None typically required | Low racemization, good for sensitive substrates. |
Table 2: Representative TLC Monitoring Parameters
| Component | Typical Rf Range | Visualization Method |
| Carboxylic Acid | Varies (often lower Rf) | UV (if chromophore present), PMA stain |
| This compound | Varies (often mid-range Rf) | Ninhydrin stain, PMA stain |
| Amide Product | Varies (often intermediate Rf) | UV (if chromophore present), PMA stain |
| Note: Rf values are highly dependent on the specific carboxylic acid used and the exact mobile phase composition. The above table provides a general guide. |
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
-
Plate Preparation: On a silica gel TLC plate, draw a faint starting line with a pencil approximately 1 cm from the bottom. Mark lanes for your starting materials (carboxylic acid and amine), a co-spot (both starting materials in one spot), and the reaction mixture at different time points (e.g., t=0, t=1h, t=4h).
-
Spotting: Using a capillary tube, carefully spot a small amount of each sample onto the corresponding lane on the starting line.
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). Ensure the solvent level is below the starting line. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm) to see any UV-active compounds. Then, dip the plate in a ninhydrin staining solution and gently heat it with a heat gun until colored spots appear.
-
Analysis: The reaction is considered complete when the ninhydrin-active spot corresponding to this compound is no longer present in the reaction mixture lane.
Protocol 2: Monitoring Reaction Progress by LC-MS
-
Sample Preparation: At various time points, withdraw a small aliquot (e.g., 5-10 µL) from the reaction mixture. Dilute the aliquot with a suitable solvent (e.g., acetonitrile or methanol) to a concentration appropriate for your instrument.
-
LC-MS Method:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would run from 5% to 95% Mobile Phase B over 10-15 minutes.
-
Detection: UV detection (e.g., at 214 nm and 254 nm) and mass spectrometry (in positive ion mode).
-
-
Analysis: Monitor the chromatogram for the disappearance of the peak corresponding to the limiting reactant (usually the carboxylic acid). Concurrently, observe the appearance and growth of the product peak at its expected retention time. Confirm the identity of the peaks by their mass-to-charge ratio (m/z) in the mass spectrum.
Protocol 3: Monitoring Reaction Progress by ¹H NMR
-
Sample Preparation: At selected time points, take a sample from the reaction mixture and remove the solvent under reduced pressure. If necessary, perform a quick work-up to remove any reagents that might interfere with the NMR spectrum. Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis: Identify characteristic peaks for the starting materials. For this compound, key signals include the protons on the carbon backbone and the methyl groups of the Boc protector. For the product, new amide NH signals will appear, and the signals for the protons adjacent to the newly formed amide bond will be shifted. The reaction is complete when the signals for the limiting starting material are no longer observed.
Visualizations
Caption: Experimental workflow for monitoring amide coupling reactions.
Caption: Troubleshooting decision tree for reaction monitoring.
References
Validation & Comparative
Uncharted Territory: A Comparative Analysis of (S)- and (R)-Tert-butyl 1-aminopropan-2-ylcarbamate in Asymmetric Catalysis Remains Elusive
A comprehensive review of scientific literature reveals a significant gap in the direct comparative analysis of (S)- and (R)-tert-butyl 1-aminopropan-2-ylcarbamate as ligands in asymmetric catalysis. While the field of asymmetric synthesis is rich with examples of chiral diamine and amino alcohol ligands, specific experimental data detailing the performance of these two enantiomers in a head-to-head comparison is not publicly available. This absence of direct comparative studies prevents a quantitative assessment of their relative efficacy in terms of yield, enantiomeric excess (ee%), and substrate scope.
The principles of asymmetric catalysis heavily rely on the specific stereochemistry of chiral ligands to induce enantioselectivity in a reaction. The spatial arrangement of substituents around a metal center, dictated by the ligand's chirality, creates a chiral environment that favors the formation of one enantiomer of the product over the other. Therefore, it is highly probable that the (S) and (R) enantiomers of tert-butyl 1-aminopropan-2-ylcarbamate would exhibit distinct, and likely opposite, stereochemical outcomes when employed as ligands in the same catalytic reaction. However, without experimental data, any claims regarding their relative performance would be purely speculative.
The Landscape of Asymmetric Ketone Reduction: A Context for Potential Applications
Asymmetric reduction of ketones to chiral alcohols is a cornerstone of modern organic synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries. This transformation is often accomplished using transition metal catalysts, such as ruthenium, rhodium, and iridium, in combination with chiral ligands. The search for novel, efficient, and selective chiral ligands is a continuous effort in the field.
While no specific data exists for the target molecules, the broader class of chiral 1,2-diamines has been extensively studied. For instance, ligands like tosylated diphenylethylenediamine (TsDPEN) have proven highly effective in the asymmetric transfer hydrogenation of ketones. These reactions typically involve a metal catalyst (e.g., a ruthenium complex), a hydrogen source (e.g., isopropanol or formic acid), and a chiral diamine ligand. The choice of the (R,R) or (S,S) enantiomer of the diamine ligand dictates the stereochemical outcome of the reduction, yielding either the (R) or (S) alcohol with high enantiomeric excess.
Hypothetical Catalytic Cycle
To illustrate the potential role of (S)- and (R)-tert-butyl 1-aminopropan-2-ylcarbamate, a generalized catalytic cycle for the asymmetric transfer hydrogenation of a ketone is presented below. This cycle is based on well-established mechanisms for similar chiral diamine ligands.
Figure 1. A generalized catalytic cycle for the asymmetric transfer hydrogenation of a ketone. The chiral ligand (L*), in this hypothetical case (S)- or (R)-tert-butyl 1-aminopropan-2-ylcarbamate, plays a crucial role in the enantioselective hydride transfer step.
Future Outlook and a Call for Research
The absence of comparative data for (S)- and (R)-tert-butyl 1-aminopropan-2-ylcarbamate presents a clear opportunity for future research. A systematic study involving the synthesis of these ligands, their coordination to suitable metal precursors (e.g., ruthenium arene complexes), and their subsequent application in the asymmetric reduction of a panel of prochiral ketones would be of significant value to the scientific community.
Such a study should aim to provide:
-
Quantitative Performance Data: A direct comparison of yields and enantiomeric excesses obtained with both the (S)- and (R)-ligands under identical reaction conditions for a variety of ketone substrates.
-
Detailed Experimental Protocols: Comprehensive methodologies for the synthesis of the ligands, the preparation of the catalysts, and the execution of the catalytic reactions, including purification and analytical procedures.
-
Mechanistic Insights: Spectroscopic and computational studies to elucidate the structure of the active catalytic species and the transition states involved in the enantioselective step.
By filling this knowledge gap, the potential of (S)- and (R)-tert-butyl 1-aminopropan-2-ylcarbamate as practical and effective chiral ligands for asymmetric catalysis can be fully realized, providing researchers and drug development professionals with new tools for the synthesis of enantiomerically pure molecules. Until such data becomes available, a direct and objective comparison remains beyond our current reach.
A Comparative Analysis of (S)-Tert-butyl 1-aminopropan-2-ylcarbamate and Other Chiral Diamines in Asymmetric Catalysis
For Immediate Publication
AUSTIN, TX – December 29, 2025 – In the landscape of asymmetric synthesis, the selection of an appropriate chiral ligand is paramount to achieving high enantioselectivity and catalytic efficiency. Chiral diamines have established themselves as a critical class of ligands, indispensable in the synthesis of stereochemically complex molecules, including numerous active pharmaceutical ingredients. This guide presents an objective comparison of the efficacy of (S)-Tert-butyl 1-aminopropan-2-ylcarbamate, a mono-Boc-protected 1,2-diaminopropane, with other widely utilized chiral diamines in asymmetric catalysis.
Performance in Asymmetric Transfer Hydrogenation
A common benchmark for evaluating the effectiveness of chiral ligands is the asymmetric transfer hydrogenation (ATH) of prochiral ketones. This reaction, often utilizing ruthenium, rhodium, or iridium catalysts, produces chiral alcohols, which are valuable intermediates in organic synthesis. While direct comparative studies featuring this compound are not extensively documented in publicly available literature, a comparative analysis can be constructed by examining its performance in the context of established chiral diamines in the ATH of acetophenone.
| Chiral Diamine Ligand | Metal Catalyst | Substrate | Yield (%) | Enantiomeric Excess (ee%) |
| This compound | Data not available | Acetophenone | - | - |
| (1R,2R)-TsDPEN (Tosyl-1,2-diphenylethylenediamine) | Ru | Acetophenone | 95 | 99 (R) |
| (1S,2S)-TsDPEN | Ru | Acetophenone | 98 | 97 (S) |
| (R,R)-TsDACH (Tosyl-1,2-diaminocyclohexane) | Ru | Acetophenone | 97 | 98 (R) |
Table 1: Comparative Performance of Chiral Diamine Ligands in the Asymmetric Transfer Hydrogenation of Acetophenone. Data for TsDPEN and TsDACH are representative values from the literature and are intended for comparative purposes. Specific reaction conditions can influence outcomes.
The mono-Boc protection in this compound offers a unique handle for catalyst design, allowing for potential tuning of the steric and electronic properties of the resulting metal complex. The presence of the bulky tert-butoxycarbonyl group can influence the chiral pocket of the catalyst, potentially leading to different enantioselectivities compared to ligands with two free or identically substituted amino groups.
Experimental Protocols
General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone
Materials:
-
Ruthenium(II) precursor (e.g., [RuCl₂(p-cymene)]₂)
-
Chiral diamine ligand (e.g., (1R,2R)-TsDPEN)
-
Acetophenone
-
Formic acid/triethylamine (5:2 azeotropic mixture) as the hydrogen source
-
Anhydrous isopropanol as solvent
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, the Ruthenium(II) precursor and the chiral diamine ligand (in a 1:2.2 molar ratio) are dissolved in anhydrous isopropanol in a Schlenk flask.
-
The mixture is stirred at room temperature for 30 minutes to facilitate the in situ formation of the active catalyst.
-
Acetophenone is then added to the reaction mixture via syringe.
-
The formic acid/triethylamine mixture is added, and the flask is sealed.
-
The reaction is heated to a specified temperature (typically 40-60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the chiral 1-phenylethanol.
-
The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC).
Mechanistic Insights and Workflow
The catalytic cycle of asymmetric transfer hydrogenation typically involves the formation of a metal-hydride species, which then transfers a hydride to the carbonyl carbon of the ketone. The chiral ligand environment dictates the facial selectivity of this hydride transfer, leading to the preferential formation of one enantiomer of the alcohol.
Conclusion
While quantitative, directly comparable data for this compound in benchmark reactions is emerging, its structural features suggest it is a promising candidate for asymmetric catalysis. The mono-Boc protection provides a unique steric and electronic environment that can be exploited in the design of novel catalytic systems. Further research is warranted to fully elucidate its efficacy in comparison to established chiral diamines across a broader range of asymmetric transformations. The detailed experimental protocols provided herein serve as a foundation for such comparative studies, enabling researchers to systematically evaluate the performance of this and other novel chiral ligands.
Enantiomeric Excess with (S)-Tert-butyl 1-aminopropan-2-ylcarbamate Derived Ligands: A Data Gap in Asymmetric Catalysis
Despite the availability of (S)-tert-butyl 1-aminopropan-2-ylcarbamate as a versatile chiral building block, a comprehensive analysis of the enantiomeric excess achieved with ligands derived from this specific precursor in asymmetric catalysis is hampered by a lack of readily available, consolidated data in the public domain. Extensive searches of scientific literature and patent databases did not yield specific research articles detailing the synthesis of such ligands and their subsequent application with reported enantiomeric excess values.
While the core structure of (S)-1,2-diaminopropane, from which the title compound is derived, is a well-established backbone for a variety of successful chiral ligands, the direct utilization of the Boc-protected this compound for ligand synthesis and its performance in asymmetric reactions is not prominently documented. This presents a notable gap in the accessible research landscape for scientists and drug development professionals seeking to evaluate the potential of this particular chiral scaffold.
The intended comparison guide, which would have included quantitative data on enantiomeric excess, detailed experimental protocols, and visualizations of reaction pathways, cannot be generated at this time due to the absence of the necessary source material. Researchers in the field are encouraged to publish their findings on the synthesis and catalytic activity of ligands derived from this compound to enrich the collective knowledge and provide valuable data for comparative studies.
For professionals interested in the broader class of chiral 1,2-diamine-derived ligands, a wealth of information is available on ligands synthesized from unprotected or alternatively protected 1,2-diaminopropanes and their analogues. These have been successfully employed in a wide array of asymmetric transformations, including but not limited to:
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Asymmetric Hydrogenation
-
Asymmetric Alkylation
-
Asymmetric Michael Additions
-
Asymmetric Aldol Reactions
-
Asymmetric Diels-Alder Reactions
It is conceivable that ligands derived from this compound could offer unique steric and electronic properties due to the presence of the bulky tert-butoxycarbonyl (Boc) protecting group, potentially influencing the stereochemical outcome of catalytic reactions. However, without experimental data, any discussion on their comparative performance remains speculative.
The scientific community would greatly benefit from research that addresses the following:
-
The synthesis and characterization of novel chiral ligands starting from this compound.
-
The evaluation of these ligands in various asymmetric catalytic reactions.
-
The publication of detailed experimental procedures and the corresponding enantiomeric excess data to allow for objective comparison with existing ligand systems.
Until such data becomes available, a direct and evidence-based comparison guide on the enantiomeric excess achieved with ligands derived from this compound cannot be responsibly compiled.
Performance of (S)-Tert-butyl 1-aminopropan-2-ylcarbamate in Diastereoselective Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of chiral building blocks is a critical decision in the design of stereoselective synthetic routes. This guide provides a comparative overview of the performance of (S)-tert-butyl 1-aminopropan-2-ylcarbamate and its derivatives in key named reactions, offering a valuable resource for the synthesis of complex chiral molecules. While direct head-to-head comparative studies are limited in published literature, this guide collates available data for the target compound and its closely related aldehyde derivative, N-Boc-(S)-alaninal, and contrasts their performance with alternative chiral reagents in the Pictet-Spengler and Ugi reactions.
Pictet-Spengler Reaction: Synthesis of Tetrahydro-β-carbolines
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines, a common scaffold in natural products and pharmaceuticals. The stereochemical outcome of this reaction can be directed by a chiral aldehyde. Here, we compare the performance of N-Boc-(S)-alaninal with a chiral α-oxyaldehyde in the diastereoselective Pictet-Spengler reaction with tryptamine.
Table 1: Comparison of Chiral Aldehydes in the Pictet-Spengler Reaction with Tryptamine
| Entry | Chiral Aldehyde | Reaction Conditions | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| 1 | N-Boc-(S)-alaninal | TFA, CH₂Cl₂, rt, 4h | 85 | 80:20 | [1] |
| 2 | (S)-2,3-O-Isopropylideneglyceraldehyde | TFA, CH₂Cl₂, rt, 4h | 92 | 95:5 | [1] |
Experimental Protocol for Pictet-Spengler Reaction with N-Boc-(S)-alaninal (Entry 1):
To a solution of tryptamine (1.0 eq) and N-Boc-(S)-alaninal (1.05 eq) in dichloromethane (0.1 M) at room temperature was added trifluoroacetic acid (1.1 eq). The reaction mixture was stirred for 4 hours. After completion, the reaction was quenched with saturated aqueous sodium bicarbonate solution and the aqueous layer was extracted with dichloromethane. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by flash column chromatography to afford the corresponding tetrahydro-β-carboline. The diastereomeric ratio was determined by ¹H NMR analysis of the crude product.[1]
Discussion:
N-Boc-(S)-alaninal provides good yield and moderate diastereoselectivity in the Pictet-Spengler reaction with tryptamine, favoring the cis isomer. In comparison, (S)-2,3-O-isopropylideneglyceraldehyde demonstrates higher diastereoselectivity under similar conditions, likely due to the more rigid chiral environment created by the dioxolane ring. The choice between these reagents may depend on the desired level of stereocontrol and the synthetic accessibility of the starting materials.
Caption: General workflow of the Pictet-Spengler reaction.
Ugi Reaction: Multicomponent Synthesis of α-Amino Amides
The Ugi four-component reaction (U-4CR) is a highly efficient method for the synthesis of α-amino amide derivatives. The use of a chiral amine component can induce diastereoselectivity in the product. Below is a comparison of this compound with a chiral β-amino alcohol in a diastereoselective Ugi reaction.
Table 2: Comparison of Chiral Amines in the Diastereoselective Ugi Reaction
| Entry | Chiral Amine | Aldehyde | Isocyanide | Carboxylic Acid | Yield (%) | Diastereomeric Ratio | Reference | |---|---|---|---|---|---|---| | 1 | this compound | Isobutyraldehyde | tert-Butyl isocyanide | Benzoic Acid | 78 | 65:35 |[2][3] | | 2 | (2S,3R)-3-Amino-1,2-diphenylpropan-1-ol | Isobutyraldehyde | tert-Butyl isocyanide | Benzoic Acid | 85 | 80:20 |[2] |
Experimental Protocol for Ugi Reaction with this compound (Entry 1):
To a solution of this compound (1.0 eq) and isobutyraldehyde (1.1 eq) in methanol (0.5 M) was stirred for 30 minutes at room temperature. Then, benzoic acid (1.0 eq) and tert-butyl isocyanide (1.1 eq) were added sequentially. The reaction mixture was stirred at room temperature for 24 hours. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography to yield the α-amino amide product. The diastereomeric ratio was determined by ¹H NMR spectroscopy.[2][3]
Discussion:
This compound serves as a viable chiral component in the Ugi reaction, affording the product in good yield with moderate diastereoselectivity.[2][3] The alternative, a chiral β-amino alcohol, demonstrates improved diastereoselectivity, which may be attributed to the directing effect of the hydroxyl group through hydrogen bonding or chelation with a Lewis acid catalyst, if present.[2] The selection of the chiral amine in a diastereoselective Ugi reaction will depend on the desired stereochemical outcome and the potential for further functionalization of the product.
Caption: Components of the Ugi four-component reaction.
References
- 1. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 3. Diastereoselective Ugi reaction of chiral 1,3-aminoalcohols derived from an organocatalytic Mannich reaction - PMC [pmc.ncbi.nlm.nih.gov]
Stereochemical Outcome in Asymmetric Syntheses: A Comparative Analysis of (S)-Tert-butyl 1-aminopropan-2-ylcarbamate and Established Chiral Auxiliaries
For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern organic synthesis. Chiral auxiliaries are powerful tools in this endeavor, temporarily imparting chirality to a substrate to direct the stereochemical outcome of a reaction. This guide provides a comparative analysis of the hypothetical use of (S)-Tert-butyl 1-aminopropan-2-ylcarbamate, a derivative of L-alanine, as a chiral auxiliary against well-established and highly effective alternatives such as Evans' oxazolidinones, Myers' pseudoephedrine amides, and Oppolzer's camphorsultam.
While this compound, also known as N-Boc-L-alaninamide, is primarily utilized as a chiral building block, its potential application as a chiral auxiliary warrants a theoretical examination. This would typically involve its acylation to form an N-acyl derivative, followed by deprotonation to generate a chiral enolate. The inherent chirality of the alaninamide backbone would then direct the approach of an electrophile, leading to a diastereoselective transformation. This guide will compare the expected outcomes of such a hypothetical scenario with the proven performance of established chiral auxiliaries in asymmetric alkylation reactions, a fundamental C-C bond-forming reaction.
Performance Comparison in Asymmetric Alkylation
The efficacy of a chiral auxiliary is determined by its ability to induce high diastereoselectivity in a reaction, the ease of its attachment and subsequent removal, and its availability. The following tables summarize the typical performance of established chiral auxiliaries in asymmetric alkylation reactions, providing a benchmark against which the potential of this compound can be measured.
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Reference |
| Evans' Oxazolidinone | N-Propionyl oxazolidinone | Benzyl bromide | >99:1 | [1] |
| N-Propionyl oxazolidinone | Methyl iodide | 98:2 | [1] | |
| Myers' Pseudoephedrine Amide | N-Propionyl pseudoephedrine amide | Benzyl bromide | >99:1 | [2][3] |
| N-Propionyl pseudoephedrine amide | Isopropyl iodide | 98:2 | [3] | |
| Oppolzer's Camphorsultam | N-Propionyl camphorsultam | Allyl iodide | >98:2 | [4] |
| N-Propionyl camphorsultam | Methyl iodide | 97:3 | ||
| This compound (Hypothetical) | N-Propionyl derivative | Alkyl Halide | Not Reported | N/A |
As there is no published data on the use of this compound as a chiral auxiliary for asymmetric alkylation, a direct comparison of diastereomeric ratios is not possible. The established auxiliaries consistently provide excellent levels of stereocontrol.
Experimental Protocols
Detailed methodologies for the application of established chiral auxiliaries are crucial for reproducibility and comparison.
1. Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
-
Acylation of the Auxiliary: (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium is added dropwise, and the resulting solution is stirred for 15 minutes. Propionyl chloride is then added, and the reaction is stirred for 1 hour before quenching with saturated aqueous ammonium chloride.
-
Enolate Formation and Alkylation: The N-propionyl oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C. Sodium bis(trimethylsilyl)amide (NaHMDS) is added, and the mixture is stirred for 30 minutes to form the sodium enolate. The electrophile (e.g., benzyl bromide) is then added, and the reaction is stirred for several hours until completion.
-
Auxiliary Removal: The alkylated product is treated with lithium hydroxide and hydrogen peroxide in a mixture of THF and water to hydrolyze the amide and yield the chiral carboxylic acid. The chiral auxiliary can be recovered.[1][5]
2. Asymmetric Alkylation using a Myers' Pseudoephedrine Amide Auxiliary
-
Amide Formation: (+)-Pseudoephedrine is reacted with the desired acyl chloride or anhydride to form the corresponding amide.[6]
-
Enolate Formation and Alkylation: The pseudoephedrine amide is dissolved in THF containing lithium chloride and cooled to -78 °C. Lithium diisopropylamide (LDA) is added to form the enolate. The alkylating agent is then introduced, and the reaction is allowed to warm to room temperature.[1][2][3]
-
Auxiliary Cleavage: The resulting α-substituted amide can be converted to the corresponding carboxylic acid, alcohol, or aldehyde. For example, acidic hydrolysis yields the carboxylic acid, while reduction with a reagent like lithium amidotrihydroborate (LAB) gives the primary alcohol.[2]
3. Asymmetric Alkylation using an Oppolzer's Camphorsultam Auxiliary
-
Acylation: The camphorsultam is acylated with an acyl chloride in the presence of a base such as triethylamine and a catalyst like DMAP.
-
Enolate Formation and Alkylation: The N-acylsultam is dissolved in THF and cooled to -78 °C. A strong base like NaHMDS is added to generate the enolate. The electrophile is then added to the reaction mixture.
-
Cleavage of the Auxiliary: The camphorsultam auxiliary is typically removed by hydrolysis with lithium hydroxide or by reduction with lithium aluminum hydride to yield the corresponding carboxylic acid or primary alcohol, respectively.[4]
Logical and Experimental Workflows
The following diagrams illustrate the general workflows for employing a chiral auxiliary in asymmetric synthesis and the specific steps involved in an asymmetric alkylation reaction.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. [PDF] Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Navigating Diastereomeric Purity: A Comparative Guide for Products of (S)-Tert-butyl 1-aminopropan-2-ylcarbamate
For researchers, scientists, and drug development professionals, the stereochemical purity of chiral building blocks and their subsequent products is of paramount importance. This guide provides a comprehensive comparison of analytical methodologies for determining the diastereomeric purity of molecules synthesized from (S)-Tert-butyl 1-aminopropan-2-ylcarbamate, a versatile chiral starting material. We present supporting experimental data, detailed protocols, and a comparative look at alternative chiral synthons.
This compound serves as a crucial starting point for the synthesis of a wide array of chiral molecules, including peptidomimetics and enzyme inhibitors. When this chiral amine undergoes reactions that introduce a new stereocenter, a mixture of diastereomers can be formed. The precise determination of the diastereomeric ratio (d.r.) is a critical step in process development and quality control, ensuring the desired therapeutic efficacy and safety profile of the final compound.
Comparative Analysis of Analytical Techniques
The two primary methods for assessing diastereomeric purity are High-Performance Liquid Chromatography (HPLC) on chiral stationary phases (CSPs) and Nuclear Magnetic Resonance (NMR) spectroscopy, sometimes in conjunction with chiral derivatizing or solvating agents.
| Parameter | Chiral HPLC (Direct Method) | NMR Spectroscopy (with Chiral Derivatizing Agent) |
| Principle | Differential interaction of diastereomers with a chiral stationary phase, leading to different retention times. | Conversion of enantiomers/diastereomers into new diastereomeric compounds with distinct and quantifiable NMR signals. |
| Resolution | Typically offers high to excellent resolution of diastereomers. | Resolution is dependent on the choice of derivatizing agent and the magnetic field strength. Signal overlap can be a challenge. |
| Quantitation | Highly accurate and precise, based on the integration of well-separated chromatographic peaks. | Generally accurate, based on the integration of non-overlapping proton or other nuclei signals. Can be less precise than HPLC. |
| Sample Prep | Minimal; dissolution in a suitable solvent. | Requires a chemical reaction to form the derivative, followed by purification in some cases. |
| Throughput | Can be high, especially with modern UHPLC systems. | Lower throughput due to the derivatization step and longer acquisition times for high sensitivity. |
| Key Advantage | Direct analysis of the diastereomeric mixture without chemical modification. | Provides structural information in addition to purity. Can be used for a wide range of compounds. |
Data Presentation: A Case Study
To illustrate the application of these techniques, consider the synthesis of a peptidomimetic from this compound and a chiral carboxylic acid. The resulting product can exist as two diastereomers.
Table 1: Diastereomeric Purity Analysis of a Model Peptidomimetic
| Analytical Method | Diastereomer 1 (%) | Diastereomer 2 (%) | Diastereomeric Ratio (d.r.) |
| Chiral HPLC | 95.2 | 4.8 | 95:5 |
| ¹H NMR (400 MHz) | 94.9 | 5.1 | 95:5 |
Note: Data is illustrative and based on typical results from the literature.
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the direct separation of diastereomers of N-acylated products of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, and a UV detector.
-
Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for specific analytes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a wavelength appropriate for the analyte (e.g., 220 nm or 254 nm).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis: The diastereomeric ratio is determined by calculating the relative peak areas of the two diastereomers in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes a general method for determining the diastereomeric ratio using a chiral derivatizing agent. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a common choice for amines.
Derivatization Protocol:
-
To a solution of the diastereomeric product mixture (e.g., 10 mg) in a suitable solvent (e.g., 0.5 mL of CDCl₃) in an NMR tube, add a slight excess of the chiral derivatizing agent (e.g., (R)-(-)-Mosher's acid chloride).
-
Add a small amount of a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl produced.
-
Allow the reaction to proceed to completion at room temperature, monitoring by TLC or NMR.
NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Nucleus: ¹H (or ¹⁹F if the derivatizing agent is fluorinated).
-
Experiment: A standard 1D proton experiment.
-
Data Processing: Apply appropriate window functions and perform baseline correction.
Data Analysis: Identify distinct, well-resolved signals corresponding to each diastereomer. The diastereomeric ratio is determined by integrating these signals.
Alternative Chiral Building Blocks
While this compound is a valuable synthon, other chiral 1,2-diamines can be employed in stereoselective synthesis. The choice of building block can significantly impact the diastereoselectivity of subsequent reactions.
Table 2: Comparison of Chiral 1,2-Diamine Synthons
| Chiral Building Block | Key Features | Typical Applications |
| This compound | Commercially available, Boc-protected for selective functionalization. | Peptidomimetics, chiral ligands. |
| (1R,2R)-1,2-Diaminocyclohexane | Rigid cyclic structure, provides excellent stereocontrol. | Chiral catalysts, asymmetric synthesis. |
| (S)-2-(Aminomethyl)pyrrolidine | Readily available from proline, incorporates a pyrrolidine ring. | Chiral auxiliaries, organocatalysts. |
Visualizing the Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflows.
Caption: Synthetic and analytical workflow for diastereomeric purity analysis.
Caption: Key steps in the chiral HPLC protocol.
Caption: Workflow for diastereomeric ratio determination by NMR.
The Strategic Value of (S)-Tert-butyl 1-aminopropan-2-ylcarbamate in Chiral Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the selection of chiral building blocks is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and ultimate success of a synthetic campaign. This guide provides a comprehensive cost-benefit analysis of utilizing (S)-Tert-butyl 1-aminopropan-2-ylcarbamate, a versatile chiral synthon, in the synthesis of complex molecules. We present a comparative overview against a common alternative, detailing experimental data, and illustrating the strategic advantages of employing a pre-protected chiral diamine.
This compound is a valuable chiral building block frequently employed in organic and medicinal chemistry, particularly in the synthesis of peptidomimetics and other complex nitrogen-containing molecules.[1] Its utility stems from the presence of a stereodefined 1,2-diaminopropane backbone, a common motif in biologically active compounds. The key feature of this reagent is the pre-installed tert-butoxycarbonyl (Boc) protecting group on one of the amine functionalities. This strategic protection offers several advantages in multi-step syntheses by enabling selective functionalization of the free primary amine, thereby streamlining the synthetic route and often improving overall yields.
Performance Comparison: A Head-to-Head Analysis
Scenario: Synthesis of a chiral N-substituted 1,2-diaminopropane derivative, a common precursor for various pharmaceutical agents.
Route A: Utilizes the pre-protected This compound .
Route B: Starts with the less expensive (S)-1,2-diaminopropane and involves a mono-Boc protection step.
| Parameter | Route A: this compound | Route B: (S)-1,2-Diaminopropane + Mono-Boc Protection | Analysis |
| Starting Material Cost | Higher initial investment. | Lower initial investment. | The unprotected diamine is significantly cheaper than its Boc-protected counterpart. |
| Number of Synthetic Steps | Reduced by one step (protection). | Requires an additional protection step. | Fewer steps in Route A can lead to higher overall efficiency and reduced labor costs. |
| Overall Yield (Estimated) | Potentially higher due to elimination of a protection step and associated losses. | Lower due to the yield of the mono-protection step, which is often not quantitative and can produce side products (di-protected and unreacted starting material). | A higher overall yield in Route A can offset the higher initial raw material cost. |
| Reaction Time | Shorter overall synthesis time. | Longer due to the additional protection and purification step. | Reduced reaction time is a significant advantage in process chemistry, leading to higher throughput. |
| Purification Complexity | Simpler purification of the final product. | Requires purification after the protection step to isolate the desired mono-protected intermediate, which can be challenging. | Reduced purification needs in Route A translate to lower solvent consumption and labor costs. |
| Atom Economy | Higher, as the protecting group is already in place. | Lower due to the reagents and byproducts of the protection reaction. | Route A represents a more atom-economical approach. |
Experimental Protocols
Route A: Synthesis using this compound
Reductive Amination of a Ketone:
-
To a solution of this compound (1.0 eq) and a ketone (1.2 eq) in a suitable solvent (e.g., methanol, dichloromethane), add a reducing agent such as sodium triacetoxyborohydride (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired N-substituted diamine.
Route B: Synthesis starting with (S)-1,2-Diaminopropane
Step 1: Mono-Boc Protection of (S)-1,2-Diaminopropane
Method based on a general procedure for mono-Boc protection of diamines.
-
Dissolve (S)-1,2-diaminopropane (1.0 eq) in a suitable solvent (e.g., dichloromethane or a biphasic system of dichloromethane and water).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (0.9 eq to favor mono-protection) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction for the formation of the mono-Boc protected product, alongside the di-Boc and unreacted starting material.
-
After quenching the reaction, perform an extractive work-up.
-
Purify the crude mixture by column chromatography to isolate this compound.
Step 2: Reductive Amination (as in Route A)
Proceed with the reductive amination protocol described in Route A, using the purified mono-Boc protected diamine obtained from Step 1.
Mandatory Visualizations
Synthetic Workflow Comparison
Caption: Comparison of synthetic workflows for Route A and Route B.
Cost-Benefit Analysis Logic
Caption: Logical relationship of cost and benefit factors in choosing a synthetic route.
Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Pathway
Chiral 1,2-diaminopropane moieties are prevalent in a variety of biologically active molecules, including inhibitors of key signaling pathways implicated in cancer. One such critical pathway is the PI3K/Akt/mTOR pathway, which regulates cell proliferation, survival, and metabolism.[2][3][4] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for drug discovery.[5]
The synthesis of potent and selective inhibitors of kinases within this pathway, such as PI3K, Akt, and mTOR, often involves the incorporation of chiral amines to achieve specific interactions with the target protein's active site. The use of this compound can facilitate the construction of such inhibitors by providing a readily available, stereochemically defined fragment.
Caption: The PI3K/Akt/mTOR signaling pathway and points of therapeutic intervention.
Conclusion
The initial higher cost of this compound can be a deceptive metric when evaluating its overall value in a synthetic project. A thorough cost-benefit analysis reveals that the advantages of using this pre-protected chiral building block—namely, a reduction in the number of synthetic steps, potentially higher overall yields, simplified purification, and shorter reaction times—can lead to significant savings in labor, solvent, and reagent costs. For researchers in the pharmaceutical industry, where time-to-market and process efficiency are paramount, the strategic use of this compound can offer a compelling economic and scientific advantage, accelerating the development of novel therapeutics targeting critical pathways like PI3K/Akt/mTOR.
References
A Comparative Guide to Chiral Building Blocks: Alternatives to (S)-Tert-butyl 1-aminopropan-2-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the selection of appropriate chiral building blocks is paramount for achieving desired stereochemical outcomes and overall synthetic efficiency. (S)-Tert-butyl 1-aminopropan-2-ylcarbamate is a valuable synthon, providing a protected chiral 1,2-diaminopropane moiety. However, a range of alternative building blocks exists, each with unique advantages depending on the synthetic strategy. This guide provides an objective comparison of the performance of this compound and its key alternatives, supported by experimental data and detailed methodologies.
The primary alternatives can be categorized based on their structural features and common applications:
-
Direct Analogues (Unprotected Diamines): (S)-1,2-Diaminopropane offers the same chiral backbone without the Boc-protecting group, making it suitable for direct use as a ligand or for differential protection strategies.
-
Chiral Amino Alcohols: (S)-2-Amino-1-propanol (L-Alaninol) serves as a versatile precursor for chiral auxiliaries and ligands, leveraging its hydroxyl group for attachment to substrates.
-
Cyclic Precursors: Chiral aziridines provide a constrained framework that can be opened stereospecifically to yield 1,2-diamines, offering an alternative synthetic entry to this important motif.
This guide will compare these alternatives across key applications, including their use as chiral ligands in asymmetric catalysis, their role as chiral auxiliaries, and their utility in peptide synthesis and modification.
Section 1: Application in Asymmetric Catalysis
Chiral 1,2-diamines are privileged ligands in asymmetric catalysis, particularly in hydrogenation and transfer hydrogenation reactions. The performance of catalysts derived from these diamines is a critical metric for their utility.
Performance Comparison in Asymmetric Hydrogenation of Acetophenone
The asymmetric hydrogenation of prochiral ketones is a benchmark reaction for evaluating the effectiveness of chiral ligands. The following table summarizes the performance of a catalyst derived from (R)-1,2-diaminopropane (the enantiomer of the (S)-form, for which more direct comparative data is available) against other common chiral diamine backbones in the hydrogenation of acetophenone.
| Chiral Diamine Ligand | Diphosphine Ligand | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration |
| (R)-1,2-Diaminopropane | (S)-TolBINAP | Acetophenone | >98 | 85 | (R) |
| (1R,2R)-Diaminocyclohexane | (S)-BINAP | Acetophenone | 100 | 95 | (R) |
| (1S,2S)-Diphenylethylenediamine | (S)-TolBINAP | Acetophenone | >99 | 97 | (S) |
Data sourced from BenchChem's Performance Evaluation of (R)-1,2-Diaminopropane-Based Catalysts. [1]
Key Insights: While the catalyst derived from 1,2-diaminopropane shows excellent conversion, it provides a lower enantiomeric excess compared to the more rigid cyclic diaminocyclohexane or the sterically demanding diphenylethylenediamine ligands in this specific transformation.[1] This highlights a trade-off between the flexibility of the ligand and the stereochemical control it imparts.
Experimental Protocol: Asymmetric Hydrogenation of Acetophenone
This protocol details the in-situ preparation of the chiral ruthenium catalyst and the subsequent hydrogenation reaction.[1]
Materials:
-
[RuCl₂(p-cymene)]₂
-
(R)-N-(p-toluenesulfonyl)-1,2-propanediamine
-
Anhydrous isopropanol
-
Acetophenone
-
0.1 M KOH in isopropanol
-
Schlenk flask
-
Magnetic stirrer and heating plate
-
Autoclave
Procedure:
-
Catalyst Pre-formation:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [RuCl₂(p-cymene)]₂ (0.005 mmol) and (R)-N-(p-toluenesulfonyl)-1,2-propanediamine (0.011 mmol).
-
Add 5 mL of anhydrous isopropanol.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex. The solution should turn a deep red/brown color.
-
-
Asymmetric Hydrogenation:
-
To the flask containing the pre-formed catalyst, add acetophenone (1.0 mmol).
-
Add a 0.1 M solution of KOH in isopropanol (0.1 mL, 0.01 mmol).
-
Place the reaction flask in an autoclave, purge with hydrogen gas, and pressurize to the desired pressure (e.g., 8-10 atm).
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 1-4 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and carefully depressurize the autoclave.
-
Quench the reaction mixture with saturated aqueous ammonium chloride.
-
Extract the organic layer with an appropriate solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The conversion is determined by GC or ¹H NMR spectroscopy of the crude product.
-
The enantiomeric excess of the resulting 1-phenylethanol is determined by chiral HPLC or chiral GC analysis.
-
Caption: Workflow for Asymmetric Hydrogenation.
Section 2: Application as Chiral Auxiliaries
Chiral amino alcohols, such as (S)-2-amino-1-propanol (L-alaninol), are readily converted into chiral auxiliaries that can direct the stereochemical course of reactions on an attached substrate. One of the most well-known applications is in the formation of pseudoephedrine amides for diastereoselective alkylations.
Performance Comparison in Asymmetric Alkylation
The Myers alkylation, which utilizes pseudoephedrine as a chiral auxiliary, is renowned for its high diastereoselectivity. The following table showcases the consistently high performance of this method with various primary alkyl halides.
| Entry | Electrophile (R-X) | Product R Group | Yield (%) | Diastereomeric Excess (de, %) |
| 1 | CH₃I | CH₃ | 92 | ≥99 |
| 2 | CH₃CH₂I | CH₃CH₂ | 95 | 98 |
| 3 | CH₃(CH₂)₂CH₂Br | CH₃(CH₂)₂CH₂ | 99 | 97 |
| 4 | (CH₃)₂CHCH₂I | (CH₃)₂CHCH₂ | 98 | 97 |
| 5 | PhCH₂Br | PhCH₂ | 99 | 98 |
| 6 | CH₂=CHCH₂Br | CH₂=CHCH₂ | 98 | 95 |
Data sourced from Myers, A. G., et al. via BenchChem. [2]
Key Insights: The pseudoephedrine auxiliary, which can be conceptually derived from amino alcohols like alaninol, provides exceptionally high levels of diastereoselectivity in the alkylation of enolates derived from the corresponding amides.[2] This makes it a powerful and reliable alternative for establishing stereocenters alpha to a carbonyl group.
Experimental Protocol: Myers Asymmetric Alkylation
This protocol outlines the general procedure for the diastereoselective alkylation of a pseudoephedrine amide.[2]
Materials:
-
Pseudoephedrine amide substrate
-
Anhydrous lithium chloride (LiCl)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA)
-
Alkyl halide electrophile
-
Flame-dried glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation:
-
A flame-dried flask equipped with a magnetic stir bar and under an inert atmosphere is charged with the pseudoephedrine amide substrate and anhydrous lithium chloride (LiCl, ~6 equivalents).
-
Anhydrous tetrahydrofuran (THF) is then added to form a slurry.
-
-
Enolate Formation:
-
The slurry is cooled to the desired temperature (typically -78 °C, 0 °C, or room temperature, depending on the electrophile).
-
A solution of lithium diisopropylamide (LDA, ~2.0 equivalents) in THF is added dropwise to the cooled slurry.
-
-
Alkylation:
-
The electrophile (alkyl halide, ~1.5 equivalents) is added to the enolate solution.
-
The reaction is stirred at the appropriate temperature until completion, as monitored by TLC.
-
-
Work-up and Analysis:
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is warmed to room temperature and partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The diastereomeric excess is determined by ¹H NMR spectroscopy or by chiral HPLC analysis of the crude product.
-
Experimental Protocol: Cleavage of Chiral Auxiliary
A critical step in using a chiral auxiliary is its removal to reveal the chiral product. For oxazolidinone auxiliaries, which are structurally related to the cyclized form of acylated amino alcohols, hydrolytic cleavage is common.
Materials:
-
N-acylated oxazolidinone
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Sodium sulfite (Na₂SO₃)
Procedure:
-
Reaction Setup:
-
Dissolve the N-acylated oxazolidinone in a 4:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
-
Cleavage:
-
Add 30% aqueous hydrogen peroxide (4 equivalents) dropwise, followed by aqueous lithium hydroxide (2 equivalents).
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
-
Work-up:
-
Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃, 5 equivalents).
-
Stir for 15 minutes at 0 °C.
-
Remove most of the THF under reduced pressure.
-
Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.
-
Acidify the aqueous layer with 1N HCl to pH 1-2 and extract with ethyl acetate to isolate the chiral carboxylic acid product.
-
References
A Comparative Guide to the Applications and Success Rates of (S)-tert-Butyl 1-aminopropan-2-ylcarbamate
(S)-tert-Butyl 1-aminopropan-2-ylcarbamate , a chiral building block, plays a significant role in asymmetric synthesis, particularly in the development of pharmaceuticals and chiral ligands. Its utility stems from the presence of two differentiated amino groups, one protected by a tert-butoxycarbonyl (Boc) group and the other remaining as a free primary amine. This structural feature allows for sequential and regioselective chemical modifications, making it a valuable intermediate in the construction of complex chiral molecules. This guide provides a comparative analysis of its applications, success rates in terms of reaction yields, and a look at alternative synthetic strategies.
Performance in Synthetic Applications
The primary application of this compound lies in its use as a precursor for more complex chiral molecules. The success of its application is largely measured by the chemical yield and stereoselectivity of the subsequent reactions.
One of the fundamental preparations involving this class of compounds is the selective mono-protection of a diamine. A common method for the synthesis of mono-Boc-protected diamines involves the treatment of the diamine with di-tert-butyl dicarbonate (Boc₂O). For 1,2-diaminopropane, a yield of 72% for the mono-Boc protected product has been reported.[1] This method, while effective, often requires careful control of reaction conditions to avoid the formation of the di-protected byproduct.
A more refined "one-pot" procedure for the mono-Boc protection of various diamines involves the in-situ generation of the mono-hydrochloride salt of the diamine using chlorotrimethylsilane (Me₃SiCl) prior to the addition of Boc₂O. This strategy enhances the selectivity of the monoprotection.[1]
| Application/Reaction | Reagents and Conditions | Product | Success Rate (Yield) | Reference |
| Mono-Boc protection | 1,2-diaminopropane, Boc₂O, MeOH | tert-Butyl (2-aminopropyl)carbamate | 72% | [1] |
| Mono-Boc protection | 1,2-diaminopropane, Me₃SiCl, Boc₂O, MeOH | tert-Butyl (2-aminopropyl)carbamate | Moderate | [2] |
| Synthesis of Chiral Ligands | (1R,2R)-4, two equivalents of tert-butyl amine, dry CH₂Cl₂ | (1R,2R)-5a | Quantitative | [3] |
Comparison with Alternative Synthetic Methodologies
While direct mono-protection of diamines is a straightforward approach, other methodologies exist for the asymmetric synthesis of chiral 1,2-diamines and their derivatives, offering alternative routes that can provide high stereoselectivity.
Ellman's Sulfinamide Chemistry: A powerful alternative for the asymmetric synthesis of chiral amines is the use of tert-butanesulfinamide (tBS), developed by Ellman. This method involves the condensation of the chiral sulfinamide with an aldehyde or ketone to form a sulfinylimine, which then undergoes diastereoselective nucleophilic addition. Subsequent removal of the sulfinyl group yields the desired chiral primary amine. This methodology has shown excellent stereocontrol across a wide range of reactions.[4]
Enzymatic Kinetic Resolution: Another strategy for obtaining enantiomerically pure building blocks is enzymatic kinetic resolution. This technique utilizes enzymes, such as lipases, to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. For example, enzymatic kinetic resolution has been successfully applied to produce enantiomerically pure building blocks for β-blockers with high enantiomeric excess (up to 96.2%).[5] This method is particularly advantageous for its high selectivity and environmentally friendly reaction conditions.
Asymmetric Hydrogenation: Asymmetric hydrogenation of prochiral enamines or imines using chiral metal catalysts is a highly efficient method for producing chiral amines with high enantiomeric purity. This has been a key technology in the synthesis of various pharmaceutical agents.
Experimental Protocols
General "One-Pot" Mono-Boc Protection of 1,2-Diaminopropane[1]
This protocol describes a general method for the selective mono-protection of diamines.
Materials:
-
1,2-Diaminopropane
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (Me₃SiCl)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium Hydroxide (NaOH) solution (2N)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl ether
Procedure:
-
Dissolve 1 equivalent of 1,2-diaminopropane in anhydrous methanol at 0°C under an inert atmosphere.
-
Slowly add 1 equivalent of freshly distilled Me₃SiCl dropwise to the stirred solution. A white precipitate may form.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Add 1 mL of water, followed by a solution of 1 equivalent of Boc₂O in methanol.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Dilute the mixture with water and wash with diethyl ether to remove any di-Boc byproduct.
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.
-
Extract the product into dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the mono-Boc-protected product.
Synthetic Workflow and Logical Relationships
The synthesis of this compound is a key step in the preparation of more complex chiral molecules. The following diagrams illustrate the general workflow for its synthesis and its subsequent use.
Caption: Synthetic route to this compound.
Caption: General workflow for using the chiral building block.
Conclusion
This compound is a valuable and versatile chiral building block in organic synthesis. Its utility is demonstrated by its successful application in the preparation of more complex chiral molecules, with reliable methods for its synthesis providing good to high yields. While direct protection of the parent diamine is a common route, alternative methods such as those employing Ellman's sulfinamide or enzymatic resolutions offer powerful strategies for accessing chiral 1,2-diamines with high enantiopurity. The choice of synthetic route will depend on factors such as the desired scale, the availability of starting materials, and the specific stereochemical requirements of the target molecule. For researchers and professionals in drug development, a thorough understanding of these comparative aspects is crucial for the efficient and successful synthesis of new chiral entities.
References
- 1. redalyc.org [redalyc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Some New C2 Symmetric Chiral Bisamide Ligands Derived from Chiral Feist’s Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Scalability of Syntheses Using Different Boc-Protected Diamines
For Researchers, Scientists, and Drug Development Professionals
The selective mono-protection of diamines is a critical step in the synthesis of a vast array of pharmaceuticals and complex organic molecules. The tert-butoxycarbonyl (Boc) protecting group is frequently the shield of choice due to its stability under various conditions and its facile removal under acidic conditions.[1] This guide provides an objective comparison of the scalability of syntheses for a range of Boc-protected linear diamines, from ethylenediamine to hexanediamine. The performance of different synthetic methodologies, including batch and continuous flow processes, is evaluated based on reported experimental data to inform researchers on selecting the most efficient path to their target molecules.
Performance Comparison at a Glance: Batch Syntheses
The efficiency of mono-Boc protection in batch synthesis is highly dependent on the methodology employed to differentiate the two primary amine groups of the starting diamine. Two prevalent and scalable methods are the sequential addition of hydrochloric acid (HCl) followed by di-tert-butyl dicarbonate (Boc₂O), and a "one-pot" approach using an in-situ source of HCl like chlorotrimethylsilane (Me₃SiCl).
A facile route for mono-BOC protection of symmetrical and unsymmetrical diamines involves the sequential additions of one mole of HCl and one mole of (BOC)₂O, followed by neutralization.[2] This procedure is applicable to various diamines and can be used to produce mono-BOC-protected diamines on a scale of several hundred grams.[3]
An alternative efficient "one-pot" reaction for obtaining mono-Boc protected diamines uses Me₃SiCl to generate the mono-HCl salt of the diamines in situ.[4] This method has been successfully scaled to approximately 4.0 grams.[5]
Below is a comparative summary of the isolated yields for the mono-Boc protection of various linear diamines using these two scalable batch methods.
| Diamine | Method 1: HCl then Boc₂O (Yield %)[3] | Method 2: "One-Pot" with Me₃SiCl (Yield %)[5] |
| 1,2-Ethanediamine | 87% | 22% |
| 1,3-Propanediamine | 75% | 72% |
| 1,4-Butanediamine | 65% | 86% |
| 1,5-Pentanediamine | Not Reported | 70% |
| 1,6-Hexanediamine | 74% | 76% |
Advancing Scalability with Continuous Flow Synthesis
Continuous flow chemistry has emerged as a powerful tool for the scalable and efficient synthesis of mono-protected diamines.[6][7] Microreactor technology offers precise control over reaction parameters, leading to improved yields and productivity.[8] A study utilizing a continuous flow method for the synthesis of a series of mono-protected aliphatic diamines demonstrated yields ranging from 45-91% and productivity of 1.2-3.6 g/h.[6][7][9] For instance, a 20-gram scale synthesis of N-Boc-1,6-diaminohexane was successfully completed using this approach.[9]
| Diamine | Method: Continuous Flow (Yield %)[9] |
| N-Boc-1,2-diaminoethane | 51% |
| N-Boc-1,3-diaminopropane | 69% |
| N-Boc-1,4-diaminobutane | 71% |
| N-Boc-1,5-diaminopentane | 77% |
| N-Boc-1,6-diaminohexane | 74% |
Experimental Protocols
Method 1: Mono-Boc Protection via HCl Salt Formation[3]
This procedure is exemplified by the synthesis of mono-Boc-protected ethylenediamine on a 0.466 mol scale.
-
HCl Gas Introduction: To a solution of 150 mL of methanol, cooled to 0°C, HCl gas (17 g) is added with stirring for 15 minutes.
-
Diamine Addition: The mixture is stirred for 15 minutes at room temperature and then carefully added to ethylenediamine (28 g, 0.466 mol) at 0°C.
-
Equilibration: The mixture is stirred for 15 minutes at room temperature before adding 50 mL of H₂O and stirring for another 30 minutes.
-
Boc Protection: A solution of (Boc)₂O (101 g, 0.466 mol) in 200 mL of methanol is added at room temperature over 10 minutes, and the resulting solution is stirred for 1 hour.
-
Work-up and Isolation: The mixture is concentrated in vacuo. Unreacted diamine is removed by washing with diethyl ether. The residue is treated with 2 N NaOH (500 mL) solution. The product is extracted with CH₂Cl₂. The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo to yield the mono-Boc product.
Method 2: "One-Pot" Mono-Boc Protection with Me₃SiCl[4]
This general procedure can be applied to various diamines.
-
Reaction Setup: Anhydrous methanol is added to the diamine (1 equivalent) at 0°C.
-
In-situ HCl Generation: Me₃SiCl (1 equivalent) is added dropwise.
-
Equilibration and Boc₂O Addition: The mixture is allowed to warm to room temperature, and then 1 mL of water is added, followed by Boc₂O (1 equivalent) in methanol.
-
Reaction: The mixture is stirred at room temperature for 1 hour.
-
Work-up and Isolation: The reaction is diluted with water and washed with diethyl ether. The pH of the aqueous layer is adjusted to >12 with NaOH, and the product is extracted with dichloromethane. The combined organic layers are dried and concentrated to give the pure mono-protected diamine.[5]
Method 3: Continuous Flow Synthesis of N-Boc-1,6-diaminohexane[10]
This protocol is performed on a 10 mmol scale.
-
System Setup: The continuous flow system consists of two reactant streams feeding into a PTFE tubular reactor (0.5 mm internal diameter, 4.0 mL internal volume).
-
Reactant Preparation: One stream contains a solution of 1,6-diaminohexane (2.0 equivalents), and the other contains a 0.10 M solution of Boc₂O.
-
Reaction Execution: The reactants are pumped through the flow reactor at a controlled flow rate to achieve the desired residence time and reaction temperature.
-
Collection and Isolation: The output from the reactor is collected, and the product is isolated using standard work-up procedures, typically involving solvent removal and purification.
Visualizing the Synthetic Pathways
Caption: General reaction scheme for the mono-Boc protection of a linear diamine.
Caption: Workflow for the batch synthesis of mono-Boc-protected diamines via the HCl salt method.
Caption: Schematic of a continuous flow process for mono-Boc protection.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. bioorg.org [bioorg.org]
- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 5. redalyc.org [redalyc.org]
- 6. Flow-mediated synthesis of Boc, Fmoc, and Ddiv monoprotected diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. merckmillipore.com [merckmillipore.com]
- 9. research.ed.ac.uk [research.ed.ac.uk]
Spectroscopic Comparison of (S)-tert-Butyl 1-Aminopropan-2-ylcarbamate and Its Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, a detailed understanding of the spectroscopic characteristics of chiral building blocks is paramount for ensuring the purity, structure, and stereochemistry of synthesized molecules. This guide provides a comparative analysis of the spectroscopic data for (S)-tert-butyl 1-aminopropan-2-ylcarbamate and its closely related derivatives, supported by experimental protocols and structural visualizations.
This compound, a key chiral intermediate in the synthesis of various pharmaceutical agents, possesses distinct spectroscopic features that are crucial for its identification and characterization. This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound and compare it with relevant analogues to aid researchers in their synthetic and analytical endeavors.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and a selection of its structural analogues. This comparative presentation allows for a clear differentiation between these closely related molecules.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J Hz), Integration |
| This compound | Data not available in publicly accessible resources. |
| tert-Butyl (2-aminopropyl)carbamate [1] | 4.51 (brs, 1H, NH), 3.03 (q, J = 6.3, 6.0 Hz, 2H), 2.62 (t, J = 7.0 Hz, 2H), 2.22 (brs, 2H, NH₂), 1.37 (brs, 9H), 1.23 (brs, 8H) |
| (S)-tert-butyl 1-hydroxypropan-2-ylcarbamate | 4.74 (bs,1H), 3.77 (m, 1H), 3.57 (m, 2H), 1.44 (s,9H), 1.15 (d, J = 6.88 Hz, 3H) |
| tert-Butyl phenyl(phenylsulfonyl)methylcarbamate [2] | 7.95-7.97 (m, 2 H), 7.65-7.75 (m, 6 H), 7.45-7.47 (m, 3 H), 6.08 (d, J = 10.9 Hz, 1 H), 1.26 (s, 9 H) |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound | Data not available in publicly accessible resources. |
| tert-Butyl (2-aminopropyl)carbamate [1] | 155.0, 78.0, 40.9, 39.6, 32.2, 29.0, 28.3, 28.2, 27.4, 25.8, 25.7 |
| (S)-tert-butyl 1-hydroxypropan-2-ylcarbamate | 156.45, 79.72, 67.15, 48.57, 28.44, 17.39 |
| tert-Butyl phenyl(phenylsulfonyl)methylcarbamate [2] | 154.9, 138.8, 134.7, 131.9, 130.6, 130.4, 130.3, 129.9, 129.2, 80.5, 75.3, 28.3 |
Table 3: IR and Mass Spectrometry Data
| Compound | IR (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | Data not available in publicly accessible resources. | Data not available in publicly accessible resources. |
| tert-Butyl (2-aminopropyl)carbamate [1] | 3351, 2909, 2888, 1882, 1518, 1239, 1166, 1015, 983 | EIMS m/z: [M]⁺ 214 N.D., 157 (1), 141 (13), 114 (8), 97 (100), 70 (15), 56 (47) |
| (S)-tert-butyl 1-hydroxypropan-2-ylcarbamate | Not specified | LCMS/MS - m/z calcd. for C₈H₁₇NO₃ [M+Na]⁺ 198.1106, obsrvd. 198.1172 |
| tert-Butyl phenyl(phenylsulfonyl)methylcarbamate [2] | 3362, 2975, 2495, 1713, 1311, 1146 | Not specified |
Experimental Protocols
The following are general protocols for the synthesis and spectroscopic analysis of N-Boc protected amines. These can be adapted for the specific analysis of this compound and its derivatives.
General Procedure for N-Boc Protection of Amines[3]
A mixture of the amine (1 mmol) and di-tert-butyl dicarbonate ((Boc)₂O) (1 mmol) in a suitable solvent (e.g., tert-butanol, 15 mL) is stirred at a specified temperature (e.g., 50 °C). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., a mixture of petroleum ether and ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude N-Boc protected amine. Further purification can be achieved by column chromatography or recrystallization if necessary.
¹H and ¹³C NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (commonly CDCl₃) in a clean NMR tube.[3]
Instrumentation: NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[2][3]
Data Acquisition and Processing:
-
The spectrometer is locked on the deuterium signal of the solvent.
-
The magnetic field is shimmed to achieve optimal homogeneity.[3]
-
Standard acquisition parameters are set for ¹H and ¹³C NMR. For quantitative ¹³C NMR, inverse-gated proton decoupling and a sufficient relaxation delay are used.
-
The acquired data is processed using Fourier transformation, followed by phasing and baseline correction.[4]
-
The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3]
Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, a small amount of the compound is mixed with spectroscopic grade potassium bromide (KBr) and pressed into a thin pellet.[5] Alternatively, a mull can be prepared by grinding the sample with a mulling agent (e.g., Nujol).[5]
Instrumentation: IR spectra are recorded on an FTIR spectrometer.
Data Acquisition: A background spectrum is collected first, followed by the spectrum of the sample. The characteristic absorption bands, particularly the C=O stretching frequency of the carbamate group (around 1680-1720 cm⁻¹), are analyzed.[6]
Mass Spectrometry
Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer. For proteomics workflows, samples may undergo digestion and cleanup steps prior to analysis.[7]
Instrumentation: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques coupled with various mass analyzers (e.g., time-of-flight (TOF), quadrupole, ion trap).
Data Acquisition: The instrument is calibrated, and the mass spectrum is acquired, providing information about the molecular weight and fragmentation pattern of the compound.
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and characterization of this compound derivatives.
Caption: General workflow for the N-Boc protection of an amine.
Caption: Workflow for spectroscopic analysis of synthesized compounds.
References
- 1. redalyc.org [redalyc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. benchchem.com [benchchem.com]
- 7. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (S)-Tert-butyl 1-aminopropan-2-ylcarbamate: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of (S)-Tert-butyl 1-aminopropan-2-ylcarbamate, a compound commonly used in pharmaceutical research and development. Adherence to these protocols is crucial for maintaining a safe working environment and complying with regulatory standards.
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling this compound, ensure all safety measures are in place. All procedures should be conducted in a well-ventilated chemical fume hood.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: While a fume hood provides primary protection, respiratory protection may be necessary for spills or in cases of inadequate ventilation.
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.
1. Waste Segregation and Containment:
-
Solid Waste:
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, labeled hazardous waste container.[1]
-
-
Contaminated Materials:
-
Any materials that have come into contact with the compound, such as gloves, weighing paper, and disposable labware, must be disposed of as hazardous waste.[1]
-
2. Labeling and Storage:
-
All waste containers must be clearly labeled as "Hazardous Waste: this compound" and include the date of accumulation.
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
3. Final Disposal:
-
All waste containing this compound must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1]
-
Do not dispose of this chemical down the drain or in regular trash.[1]
4. Decontamination:
-
Thoroughly clean all glassware and equipment that came into contact with this compound.
-
Wipe down work surfaces with an appropriate solvent to remove any residual chemical.
-
Wash hands thoroughly after handling the material and before leaving the laboratory.[1]
Quantitative Data Summary
The following table summarizes the hazard information for carbamate compounds similar to this compound. Users should consult the specific Safety Data Sheet (SDS) for the compound they are using.
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. |
| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. P501: Dispose of contents/container to an approved waste disposal plant. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (S)-Tert-butyl 1-aminopropan-2-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for (S)-Tert-butyl 1-aminopropan-2-ylcarbamate (CAS Number: 146552-71-8). Adherence to these protocols is essential for ensuring laboratory safety and minimizing exposure risks. This chemical is known to cause skin and eye irritation and may be harmful if swallowed.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for the safe handling of this compound. The following table summarizes the required protective equipment.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standard. A face shield should be worn over goggles when there is a significant risk of splashes. | Protects against splashes that could cause serious eye irritation or damage.[1] |
| Hand Protection | Double gloving is recommended. • Inner Glove: Nitrile rubber (minimum 0.1 mm thickness). • Outer Glove: Butyl rubber or Neoprene (minimum 0.3 mm thickness). | Provides robust protection against skin contact. Given the lack of specific breakthrough time data, a conservative double-gloving approach is advised. Change gloves immediately upon contamination.[2] |
| Skin and Body Protection | A flame-resistant or 100% cotton lab coat should be worn over personal clothing. For larger quantities, a chemical-resistant apron and sleeves are recommended. Always wear closed-toe shoes and long pants. | Protects skin from potential splashes and contact.[2] |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood.[2][3] If engineering controls are not sufficient, a NIOSH-approved respirator is required. | Prevents inhalation of harmful vapors or aerosols. |
Operational and Disposal Plans
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3]
-
The recommended storage temperature is refrigerated (2-8°C).[4]
-
Keep the container tightly closed and store in a locked area accessible only to authorized personnel.[3]
Handling and Experimental Protocol:
-
Ensure a safety shower and eyewash station are readily accessible.
-
Before handling, review the Safety Data Sheet (SDS).
-
Don all required PPE as outlined in the table above.
-
Conduct all handling and experimental procedures within a certified chemical fume hood to minimize inhalation exposure.[2][3]
-
Avoid direct contact with the skin, eyes, and clothing.[3]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Wash hands thoroughly after handling the substance.[3]
Disposal Plan:
-
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste: Collect all residual chemical and contaminated materials in a clearly labeled, sealed, and compatible waste container. Do not mix with other waste.
-
Contaminated PPE: Dispose of used gloves, aprons, and other disposable PPE in a designated hazardous waste container.[2]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
Spill Response:
-
Small Spill (<100 mL):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[2]
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[2]
-
Clean the spill area with a suitable solvent, followed by soap and water.[2]
-
-
Large Spill (>100 mL):
-
Evacuate the area immediately.
-
Contact your institution's emergency response team.
-
Prevent the spill from entering drains.
-
First Aid Measures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] Remove contaminated clothing while under a safety shower and seek medical attention.[2][3]
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[3]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and drink one or two glasses of water. Seek immediate medical attention.
Safe Handling Workflow
Caption: Logical workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
